molecular formula C4H2O4-2 B1232345 Maleate

Maleate

Cat. No.: B1232345
M. Wt: 114.06 g/mol
InChI Key: VZCYOOQTPOCHFL-UPHRSURJSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleate refers to the ionized form of maleic acid or its salt/ester derivatives, serving as a versatile building block in scientific research and industrial applications . The core structure is a four-carbon dicarboxylic acid in the cis configuration, which distinguishes it from its isomer, fumaric acid ( trans configuration) . This molecular geometry is key to its properties, including high water solubility and the ability to form intramolecular hydrogen bonds . In pharmaceutical research, maleic acid is widely used to create stable acid addition salts with drug compounds that contain amine groups . This application is crucial for improving the stability, shelf-life, and physicochemical properties of active pharmaceutical ingredients (APIs) . Notable examples include chlorpheniramine this compound and pheniramine this compound, where the this compound salt form enhances the drug's overall profile . These salts are integral in developing treatments for allergies, colds, and other conditions . Beyond pharmaceuticals, maleates are valuable in chemical synthesis and materials science. They function as dienophiles in Diels-Alder reactions and are used to produce esters like dibutyl this compound and dioctyl this compound (DOM) . Dioctyl this compound acts as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives, and as a phthalate-free plasticizer, providing flexibility to polymers used in textiles, food packaging, and construction materials . Maleic acid itself is also an industrial raw material for producing glyoxylic acid and serves as an adhesion promoter for substrates like nylon and galvanized steel . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2O4-2

Molecular Weight

114.06 g/mol

IUPAC Name

(Z)-but-2-enedioate

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1-

InChI Key

VZCYOOQTPOCHFL-UPHRSURJSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-]

Synonyms

hydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Maleate for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of dimethyl maleate, a versatile reagent in organic synthesis. Detailed experimental protocols for its synthesis and key reactions are presented, alongside critical data organized for practical application in research and development.

Physicochemical Properties

Dimethyl this compound is a colorless, oily liquid with a mild, characteristic odor.[1][2] Its fundamental physical and chemical characteristics are crucial for its application in synthesis, influencing reaction kinetics, solvent selection, and purification methods.

Identification and General Properties
PropertyValueReference
IUPAC Name Dimethyl (2Z)-but-2-enedioate[2]
Synonyms Maleic acid dimethyl ester, Methyl this compound[2]
CAS Number 624-48-6[2]
Molecular Formula C₆H₈O₄[2]
Molecular Weight 144.13 g/mol [2]
Appearance Clear, colorless, oily liquid[2]
Thermal and Physical Properties
PropertyValueReference
Melting Point -17 °C (1 °F; 256 K)[2]
Boiling Point 204 to 207 °C (399 to 405 °F; 477 to 480 K)[2]
Density 1.15 g/cm³[2]
Flash Point 95 °C (203 °F; 368 K)[2]
Solubility and Spectroscopic Data
PropertyValueReference
Solubility in water Slightly soluble[2]
¹H NMR (400 MHz, CDCl₃) δ 6.26 (s, 2H), 3.79 (s, 6H)[3]
¹³C NMR Data available[4]
Infrared (IR) Spectroscopy Data available[5]
Mass Spectrometry (MS) Data available[6]

Synthesis of Dimethyl this compound

Dimethyl this compound is commonly synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), using an acid catalyst such as sulfuric acid.[2][7]

Reaction Scheme

G Maleic Anhydride Maleic Anhydride Dimethyl this compound Dimethyl this compound Maleic Anhydride->Dimethyl this compound + 2 CH3OH Methanol Methanol Methanol->Dimethyl this compound H2SO4 H2SO4 H2SO4->Dimethyl this compound Catalyst Water Water

Caption: Synthesis of Dimethyl this compound from Maleic Anhydride.

Experimental Protocol: Esterification of Maleic Acid

Materials:

  • Maleic acid (25.0 g, 216 mmol)

  • Methanol (250 mL)

  • Concentrated sulfuric acid (2.5 mL)

  • Ethyl acetate (B1210297) (100 mL)

  • Saturated sodium bicarbonate solution (40 mL)

  • Deionized water (20 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve maleic acid in methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise to the solution.

  • Reflux the mixture at 75 °C for 16 hours.

  • Remove the methanol using a rotary evaporator.

  • Add ethyl acetate to the residue and transfer the solution to a separatory funnel.

  • Wash the organic layer twice with saturated sodium bicarbonate solution and then once with deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by distillation at 140 °C (190 mbar) to yield a clear, colorless, oily liquid (30.0 g, 97% yield).[3]

Key Reactions in Synthesis

Dimethyl this compound is a valuable substrate in various organic reactions, primarily due to its electrophilic carbon-carbon double bond, which is activated by two electron-withdrawing ester groups.

Diels-Alder Reaction

As a dienophile, dimethyl this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes. The reaction with cyclopentadiene (B3395910) is a classic example.

G Dimethyl this compound Dimethyl this compound Diels_Alder_Adduct Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Dimethyl this compound->Diels_Alder_Adduct Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels_Alder_Adduct

Caption: Diels-Alder Reaction of Dimethyl this compound.

Materials:

  • Dimethyl this compound

  • Freshly cracked cyclopentadiene

  • Ethyl acetate

  • Hexane (B92381)

Procedure:

  • In a reaction tube, dissolve dimethyl this compound in ethyl acetate.

  • Add hexane to the solution.

  • Add freshly prepared cyclopentadiene to the mixture.

  • Allow the reaction to proceed at room temperature. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline product by filtration.

Michael Addition

The electron-poor double bond of dimethyl this compound makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles, such as amines (aza-Michael addition).

G Dimethyl this compound Dimethyl this compound Michael_Adduct Dimethyl 2-(cyclohexylamino)succinate Dimethyl this compound->Michael_Adduct Cyclohexylamine Cyclohexylamine Cyclohexylamine->Michael_Adduct

Caption: Aza-Michael Addition to Dimethyl this compound.

Materials:

  • Dimethyl this compound (1.0 equivalent)

  • Amine (e.g., cyclohexylamine, 1.0-1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add dimethyl this compound.

  • With stirring, add the amine dropwise at room temperature. Note that the reaction can be exothermic.

  • Continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.

Experimental Workflow and Reactivity Considerations

The successful application of dimethyl this compound in synthesis requires careful consideration of its reactivity, which is primarily governed by steric and electronic factors.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (e.g., cracking dicyclopentadiene) Reaction_Setup Reaction Setup (Inert atmosphere if needed) Reagent_Prep->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Reagent_Addition Reagent Addition (Control temperature) Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring (TLC, GC, NMR) Reagent_Addition->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization

Caption: General Experimental Workflow for Dimethyl this compound Reactions.

Factors Influencing Reactivity

The reactivity of dimethyl this compound is significantly influenced by steric hindrance. Compared to its diethyl counterpart, the smaller methyl groups of dimethyl this compound result in a less sterically hindered electrophilic double bond. This generally leads to higher reaction rates in transformations like Michael additions and Diels-Alder reactions.[5]

Safety and Handling

Dimethyl this compound is considered hazardous.[8] It is crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[1][8]

References

synthesis and characterization of novel maleate esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Novel Maleate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleic acid esters are diesters of maleic acid, compounds of significant interest across various scientific disciplines, including polymer chemistry, organic synthesis, and pharmaceutical sciences.[1] These esters are typically colorless liquids with characteristic ester-like odors and are soluble in many organic solvents, though their solubility in water is generally low.[1] Their utility stems from the presence of an olefinic double bond, making them suitable for addition reactions like the Diels-Alder reaction and hydrogenation, which can yield valuable intermediates such as succinic acid derivatives.[2] In the pharmaceutical realm, a primary application involves the formation of this compound salts with amine-containing active pharmaceutical ingredients (APIs) to enhance critical properties like solubility, stability, and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, characterization, and applications of novel this compound esters.

Synthesis of this compound Esters

The most prevalent and efficient method for synthesizing this compound esters is the Fischer esterification of maleic anhydride (B1165640) or maleic acid with a corresponding alcohol, a reaction typically catalyzed by a strong acid.[1][3] The process is a reversible equilibrium reaction where water is produced as a byproduct; therefore, its removal is crucial to drive the reaction towards the formation of the ester, in accordance with Le Châtelier's principle.[3][4]

The synthesis generally proceeds in two steps: a rapid, often uncatalyzed, ring-opening of maleic anhydride by the alcohol to form a monoalkyl this compound, followed by a slower, acid-catalyzed second esterification to yield the dialkyl this compound.[5][6][7]

Catalysis

The choice of catalyst is critical to the efficiency of this compound ester synthesis, involving a trade-off between reaction efficiency, cost, reusability, and environmental impact.[8]

  • Homogeneous Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][3]

  • Solid Acid Catalysts: Heterogeneous catalysts such as acid zeolites and ion-exchange resins (e.g., Indion 730) offer advantages in terms of catalyst recovery and reusability.[8][9][10] For instance, acid zeolite has been reported to achieve a conversion rate of over 99.5% in the synthesis of diethyl this compound.[8]

  • Ionic Liquids: These have been explored as catalysts, achieving high conversion rates under relatively mild conditions.[8]

The following table summarizes the performance of different catalysts in this compound ester synthesis.

Table 1: Comparative Data for Catalysts in this compound Ester Synthesis

Catalyst Type Specific Catalyst Reactants Temperature (°C) Time (h) Conversion/Yield Reference
Solid Acid Mg-β Zeolite Maleic Anhydride, Methanol (B129727) 110 12 93.74% Yield [11]
Solid Acid Fe-β Zeolite Maleic Anhydride, Methanol 110 12 91.91% Yield [11]
Solid Acid Acid Zeolite Maleic Anhydride, Ethanol Reflux ~2 >99.5% Conversion [8][9]
Ion-Exchange Resin Indion 730 Maleic Acid, Ethanol 80 ~6 ~85% Conversion [10]

| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) | Maleic Anhydride, Ethanol | 120 | 1 | 97.87% Conversion |[8] |

Characterization of this compound Esters

The structure and purity of synthesized this compound esters are confirmed using a combination of spectroscopic and physical methods.[1]

  • Spectroscopic Methods:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. The characteristic ester peak from the C=O group stretch is observed around 1735 cm⁻¹, while the C-O-C stretching from esters appears as a sharp peak around 1150 cm⁻¹.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the ester.[12]

  • Physical Methods:

    • Melting Point: A critical indicator of purity for solid esters.[13]

    • Boiling Point: Used to characterize liquid esters, often determined during purification by vacuum distillation.[1][3]

  • Chromatographic Methods:

    • Gas Chromatography (GC): Used to determine the purity of the final product and to monitor the progress of the reaction.[8][12]

Physicochemical Properties

The physical properties of this compound esters, such as boiling point and density, generally increase with the molecular weight of the alcohol substituent.[1]

Table 2: Physicochemical Properties of Common this compound Esters

Property Dimethyl this compound Diethyl this compound Dibutyl this compound
Molecular Formula C₆H₈O₄[14] C₈H₁₂O₄[15] C₁₂H₂₀O₄[2]
Molar Mass ( g/mol ) 144.12[14] 172.18[15] 228.28
Appearance Clear colorless liquid[14] Colorless liquid[15] Clear, colorless liquid[2]
Boiling Point (°C) 205 225[3] 280
Density (g/cm³) 1.151 1.066 0.994

| Water Solubility | 7.6 g/100 mL | Slightly miscible | Slightly miscible[2] |

Data compiled from references 1, 4, 5, 10, and 20.

Visualizing Workflows and Pathways

G General Workflow for Synthesis and Characterization of this compound Esters Reactants Reactants (Maleic Anhydride + Alcohol) Esterification Esterification Reaction Reactants->Esterification Catalyst Acid Catalyst (e.g., p-TSA, Zeolite) Catalyst->Esterification Workup Work-up (Neutralization & Washing) Esterification->Workup Crude Product Purification Purification (Vacuum Distillation) Workup->Purification FinalProduct Pure this compound Ester Purification->FinalProduct Characterization Characterization FinalProduct->Characterization FTIR FT-IR Characterization->FTIR NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spec Characterization->MS

Caption: General workflow for the synthesis and characterization of this compound esters.[1]

G Application in Drug Development: this compound Salt Formation cluster_0 Initial State cluster_1 Salt Formation cluster_2 Final Product AmineAPI Amine-Containing API Properties1 Poor Solubility Low Stability AmineAPI->Properties1 MaleateSalt API this compound Salt AmineAPI->MaleateSalt Proton Transfer MaleicAcid Maleic Acid MaleicAcid->MaleateSalt Properties2 Improved Solubility Enhanced Stability Better Bioavailability MaleateSalt->Properties2

Caption: Formation of a this compound salt to improve drug properties.[1]

Experimental Protocols

Protocol 1: General Synthesis of Dialkyl Maleates via Fischer Esterification

This protocol describes a general procedure for synthesizing dialkyl maleates from maleic anhydride and an alcohol.[1]

Materials:

  • Maleic Anhydride

  • Alcohol (e.g., methanol, ethanol, n-butanol)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[1]

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (recommended for water removal)[3]

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, dissolve maleic anhydride in an excess of the desired alcohol (e.g., a 1:4 molar ratio of anhydride to alcohol).[1][3]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the maleic anhydride).[1]

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.[3] Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent like toluene (B28343) was used with the Dean-Stark trap, dilute the mixture with an organic solvent like diethyl ether.

  • Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess alcohol using a rotary evaporator.[3]

  • Purification: Purify the crude ester by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[1][3]

  • Characterization: Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Protocol 2: Characterization by Melting Point (Capillary Method)

This protocol is for determining the melting point of solid this compound ester derivatives, a key indicator of purity.[13]

Materials:

  • Dry, purified solid this compound ester

  • Capillary tubes (sealed at one end)

Equipment:

  • Calibrated digital melting point apparatus or a Thiele tube

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound ester.

  • Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement: Place the capillary tube in the melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point.

  • Determination: Slow the heating rate to 1-2 °C per minute. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range typically indicates high purity.[13]

References

The Dual Role of Maleate in Pharmaceuticals: An In-depth Examination of the Mechanism of Action of Maleate-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleate, a common counter-ion in the pharmaceutical industry, is primarily utilized to enhance the solubility, stability, and bioavailability of basic drug compounds. While the therapeutic activity of this compound-containing drugs is overwhelmingly attributed to the active pharmaceutical ingredient (API), the this compound moiety itself is not inert and can exhibit biological effects at high concentrations. This technical guide provides a comprehensive analysis of the mechanism of action of several prominent this compound-containing drugs, detailing the pharmacology of the active molecule and exploring the in vivo fate and potential biological relevance of the this compound counter-ion. Quantitative data on drug-target interactions are presented, alongside detailed experimental protocols for their determination, and key signaling pathways are visualized to offer a complete picture for the research and drug development professional.

The Role of this compound in Drug Formulation

Maleic acid is a dicarboxylic acid that is frequently used to form salts with basic drugs. This salt formation is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug, such as:

  • Enhanced Solubility: Many basic drugs have poor water solubility, which can limit their absorption and bioavailability. Forming a this compound salt can significantly increase aqueous solubility.

  • Improved Stability: The crystalline salt form of a drug is often more stable than the free base, leading to a longer shelf life and more reliable dosage forms.

  • Modified Dissolution Rate: The choice of a specific salt form can be used to modulate the dissolution rate of a drug, which can be important for controlling its pharmacokinetic profile.

In vivo, this compound salts of drugs are expected to readily dissociate in the physiological environment of the body, releasing the active drug and maleic acid. The general consensus is that at the therapeutic doses of most this compound-containing drugs, the concentration of the this compound anion is too low to exert a significant independent pharmacological or toxicological effect.

In Vivo Fate and Biological Activity of the this compound Moiety

Following oral administration, maleic acid is readily absorbed and metabolized. Pharmacokinetic studies in rats have shown that maleic acid has a relatively short half-life in the blood, indicating rapid elimination. The area under the concentration-time curve (AUC) for maleic acid is significantly higher in the kidney cortex compared to the blood, suggesting some accumulation in the kidneys.

At high, non-therapeutic concentrations, maleic acid can induce nephrotoxicity, characterized by a Fanconi-like syndrome. The mechanism of this toxicity is thought to involve the impairment of cellular energy metabolism. Specifically, maleic acid can inhibit substrate-level phosphorylation in kidney mitochondria and interfere with succinyl-CoA metabolism. It is important to emphasize that these toxic effects are observed at concentrations far exceeding those achieved from typical therapeutic doses of this compound-containing drugs.

Mechanism of Action of Key this compound-Containing Drugs

The following sections detail the mechanism of action of several widely used this compound-containing drugs. The therapeutic effects described are attributed to the active drug molecule, not the this compound counter-ion.

Antihistamines: Chlorpheniramine this compound and Pheniramine (B192746) this compound

Mechanism of Action: Chlorpheniramine and pheniramine are first-generation antihistamines that act as inverse agonists at the histamine (B1213489) H1 receptor.[1][2] Histamine, a key mediator of allergic and inflammatory responses, binds to H1 receptors on various cell types, leading to symptoms such as vasodilation, increased capillary permeability, and bronchoconstriction. By competitively blocking the binding of histamine to H1 receptors, these drugs prevent the downstream signaling cascade, thereby alleviating allergic symptoms.[1][2]

Signaling Pathway:

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds Chlorpheniramine Chlorpheniramine/ Pheniramine Chlorpheniramine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ release IP3->Ca2 PKC Protein Kinase C activation DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms

Histamine H1 Receptor Signaling Pathway and its Inhibition.

Quantitative Data:

DrugReceptorParameterValue (nM)
DexchlorpheniramineHistamine H1Kd15[1]
DexchlorpheniramineHistamine H1Ki2.67 - 4.81[1]

Experimental Protocol: Radioligand Binding Assay for Histamine H1 Receptor

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[3][4]

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand that binds to the H1 receptor (e.g., [3H]-pyrilamine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., chlorpheniramine).

  • Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Antipsychotics: Prochlorperazine this compound and Asenapine this compound

Mechanism of Action:

  • Prochlorperazine: This is a typical antipsychotic that primarily acts as an antagonist at the dopamine (B1211576) D2 receptor in the mesolimbic and chemoreceptor trigger zones of the brain. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action in the chemoreceptor trigger zone underlies its antiemetic properties.

  • Asenapine: This is an atypical antipsychotic with a broad receptor binding profile. It acts as an antagonist at multiple serotonin (B10506) (5-HT) and dopamine receptors, including high affinity for 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, and dopamine D2, D3, and D4 receptors.[5][6] Its efficacy is believed to result from this combined antagonism.[5]

Signaling Pathway (Dopamine D2 Receptor):

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts Dopamine Dopamine Dopamine->D2R Binds Prochlorperazine Prochlorperazine/ Asenapine Prochlorperazine->D2R Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleaved by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converted by ACE Angiotensin-Converting Enzyme (ACE) Enalaprilat Enalaprilat Enalaprilat->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure PPAR_gamma_Signaling cluster_nucleus Nucleus PPARg PPAR-γ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Insulin_Sensitivity Increased Insulin Sensitivity Target_Genes->Insulin_Sensitivity Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Binds and Activates Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_AR β-Adrenergic Receptor Gs Gs protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Beta_AR Binds Timolol Timolol Timolol->Beta_AR Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response

References

Catalytic Frontiers: An In-depth Technical Guide to Maleate Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleate derivatives, characterized by the presence of a cis-substituted, electron-deficient carbon-carbon double bond, are exceptionally versatile building blocks in organic synthesis and polymer chemistry. Their unique electronic and steric properties make them valuable substrates and precursors in a wide array of catalytic transformations. The ability to catalytically modify the this compound scaffold allows for the efficient construction of complex molecular architectures, ranging from specialty polymers and functional materials to key intermediates for pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of exploratory studies in the catalysis of this compound derivatives, with a focus on data-driven comparisons, detailed experimental methodologies, and the visualization of key reaction pathways.

I. Catalytic Synthesis of this compound Esters

The esterification of maleic anhydride (B1165640) or maleic acid is a fundamental route to accessing dialkyl maleates, which are common starting materials for further catalytic functionalization. The choice of catalyst is critical in achieving high conversion and yield.

Comparative Performance of Catalysts in Diethyl this compound Synthesis

The synthesis of diethyl this compound from maleic anhydride or maleic acid with ethanol (B145695) has been accomplished using various catalytic systems. The following table summarizes the performance of different catalysts.[1]

Catalyst TypeSpecific CatalystSubstrateConversion (%)Yield (%)Temperature (°C)Reaction Time (h)Key Observations
Solid Acid Catalysts Acid ZeoliteMaleic Anhydride>99.5[1]-Reflux0.5High conversion in a short reaction time.[1]
Sulfated ZirconiaMaleic Anhydride----Known to be a highly active and reusable solid superacid.
Cation-Exchange Resins Indion 730Maleic AcidHigh[1]-805Demonstrated superior performance compared to other resins.[1]
Amberlyst-35 wetMaleic AcidModerate[1]-805Lower conversion compared to Indion 730.[1]
Amberlite IR120Maleic AcidModerate-805Comparable performance to Amberlyst-35 wet.
Indion 225HMaleic AcidLow-805Lowest conversion among the tested ion-exchange resins.
Ionic Liquid [TEA-PS]HSO₄Maleic Anhydride>99-1154High esterification rate and potential for recycling.[1]
Experimental Protocols for this compound Ester Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water-dividing apparatus, combine maleic anhydride, ethanol, and the acid zeolite catalyst.

  • Esterification: Heat the mixture to reflux. Water produced during the reaction is continuously removed by the water-dividing apparatus.

  • Reaction Monitoring: Continue the reaction for 25-30 minutes after water evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Separate and discard the aqueous layer.

  • Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation. Collect the fraction at 216-220 °C to obtain diethyl this compound.

  • Catalyst Preparation: Dry the Indion 730 catalyst at 120 °C for 5 hours before use.[2]

  • Reaction Setup: Charge maleic acid and industrial-grade ethanol (95% v/v) into a reactor equipped with a stirrer and a constant temperature bath. A molar ratio of 1:5 (maleic acid:ethanol) is suggested.[2]

  • Esterification: Immerse the reactor in the constant temperature bath set to 80 °C. Once the reaction mixture reaches the desired temperature, add the dried Indion 730 catalyst (a loading of 80 kg/m ³ of reactant volume is suggested).[1][2]

  • Reaction Conditions: Maintain a stirring speed of 1000 rpm.[2]

  • Reaction Monitoring: Monitor the reaction progress by withdrawing samples at regular intervals and analyzing the concentration of maleic acid by titration with 0.1 N alcoholic KOH.[2]

  • Catalyst Recovery and Product Purification: Upon completion, filter the reaction mixture to recover the catalyst for potential reuse. The diethyl this compound can be purified from the filtrate by distillation.

Proposed Mechanism for Acid-Catalyzed Esterification of Maleic Anhydride

The acid-catalyzed esterification of maleic anhydride with an alcohol proceeds in two main stages: a rapid, non-catalytic ring-opening to form the monoester, followed by a slower, acid-catalyzed esterification to the diester.

Esterification_Mechanism MA Maleic Anhydride Monoester Monoalkyl this compound MA->Monoester Ring Opening (Fast) ROH1 ROH ROH1->Monoester Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester Protonation H_plus H+ H_plus->Protonated_Monoester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Monoester->Tetrahedral_Intermediate Nucleophilic Attack ROH2 ROH ROH2->Tetrahedral_Intermediate Diester Dialkyl this compound Tetrahedral_Intermediate->Diester Deprotonation & Water Elimination Diester->H_plus H2O H₂O Diester->H2O

Caption: Proposed mechanism for the acid-catalyzed esterification of maleic anhydride.

II. Catalytic Hydrogenation of this compound Derivatives

The hydrogenation of the carbon-carbon double bond in this compound derivatives is a key transformation for the production of succinates, which are valuable intermediates for polymers, solvents, and pharmaceuticals. Furthermore, the ester groups can also be reduced to yield important diols like 1,4-butanediol.

Comparative Performance of Catalysts in Maleic Acid/Ester Hydrogenation

Various catalysts have been explored for the hydrogenation of maleic acid and its esters. Palladium and Ruthenium-based catalysts are among the most effective.

CatalystSubstrateProduct(s)Conversion (%)Selectivity (%)Temperature (°C)Pressure (bar)Key Observations
Pd/Al₂O₃Maleic AcidSuccinic Acid100100905Complete conversion and selectivity to succinic acid under optimized conditions.[3]
Pd/CMaleic AcidSuccinic Acid~98~9815010 (N₂)Formic acid used as a hydrogen source; catalyst deactivation observed under high substrate concentration.
Ru-Ni/Al₂O₃Dimethyl this compoundγ-Butyrolactone, 1,4-Butanediol, Tetrahydrofuran----Studied for the production of valuable downstream chemicals.[4]
Cu/ZnODimethyl this compoundγ-Butyrolactone, 1,4-Butanediol, Tetrahydrofuran--180-25010-70Process stability is a key challenge due to byproduct formation.[5]
Experimental Protocols for Hydrogenation
  • Reaction Setup: A high-pressure autoclave is charged with maleic acid, water as the solvent, and the Pd/Al₂O₃ catalyst.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen, and then pressurized to 5 bar with H₂. The reaction mixture is heated to 90 °C with stirring.

  • Reaction Time: The reaction is continued for 90 minutes.

  • Work-up and Analysis: After cooling and careful depressurization, the catalyst is removed by filtration. The filtrate is analyzed by techniques such as HPLC or GC to determine the conversion of maleic acid and the selectivity to succinic acid.

This protocol is for the general use of Ru-MACHO catalysts in hydrogenation reactions and can be adapted for this compound ester substrates.

  • Reactor Preparation: In an inert atmosphere (glovebox), a stainless steel autoclave is charged with the Ru-MACHO-BH catalyst (e.g., 0.02 mmol) and a base (e.g., K₂CO₃, 0.1 mmol).

  • Substrate and Solvent Addition: The autoclave is sealed, removed from the glovebox, and the this compound ester substrate (e.g., 1 mmol) and solvent (e.g., t-amyl alcohol, 1 mL) are added via syringe.

  • Hydrogenation: The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired pressure. The reaction is then heated to the target temperature (e.g., 150 °C) with stirring for a specified time (e.g., 18 hours).

  • Work-up and Analysis: After cooling and venting the excess hydrogen, the reaction mixture is analyzed by GC or NMR to determine conversion and product distribution. The product can be isolated by standard chromatographic techniques.

Proposed Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral this compound derivatives can be achieved with high enantioselectivity using chiral iridium catalysts. The mechanism is believed to proceed through an Ir(I)/Ir(III) catalytic cycle.

Asymmetric_Hydrogenation_Cycle Ir_I_catalyst [Ir(I)(P,N)]+ H2_Ox_Add Oxidative Addition of H₂ Ir_I_catalyst->H2_Ox_Add Ir_III_dihydride [Ir(III)(H)₂(P,N)]+ H2_Ox_Add->Ir_III_dihydride Substrate_Coord Substrate Coordination Ir_III_dihydride->Substrate_Coord Ir_III_substrate_complex [Ir(III)(H)₂(this compound)(P,N)]+ Substrate_Coord->Ir_III_substrate_complex Maleate_Substrate Substituted This compound Maleate_Substrate->Substrate_Coord Migratory_Insertion Migratory Insertion Ir_III_substrate_complex->Migratory_Insertion Ir_III_alkyl_hydride [Ir(III)(H)(Alkyl)(P,N)]+ Migratory_Insertion->Ir_III_alkyl_hydride Reductive_Elimination Reductive Elimination Ir_III_alkyl_hydride->Reductive_Elimination Reductive_Elimination->Ir_I_catalyst Chiral_Product Chiral Succinate Reductive_Elimination->Chiral_Product ROMP_Mechanism Ru_Carbene [Ru]=CHR (Catalyst) Cycloaddition [2+2] Cycloaddition Ru_Carbene->Cycloaddition Monomer Cyclic Olefin (this compound-based) Monomer->Cycloaddition Metallacyclobutane Metallacyclobutane Intermediate Cycloaddition->Metallacyclobutane Cycloreversion Cycloreversion Metallacyclobutane->Cycloreversion New_Ru_Carbene Propagating [Ru]=CH-Polymer Cycloreversion->New_Ru_Carbene Polymer_Chain Polymer Chain Growth New_Ru_Carbene->Polymer_Chain Polymer_Chain->Ru_Carbene Chain Propagation (with new monomer) Catalyst_Screening_Workflow Start Define Substrate and Target Product Catalyst_Selection Select a Library of Potential Catalysts (e.g., Pd, Ru, Rh based) Start->Catalyst_Selection Initial_Screening High-Throughput Screening (Small Scale, Parallel Reactors) Catalyst_Selection->Initial_Screening Vary_Conditions Vary Key Parameters: - Temperature - Pressure - Solvent - Catalyst Loading Initial_Screening->Vary_Conditions Analysis Analyze Results: - Conversion - Selectivity - Yield (GC, HPLC, NMR) Vary_Conditions->Analysis Identify_Hits Identify Lead Catalysts ('Hits') Analysis->Identify_Hits Optimization Optimization of Reaction Conditions for Lead Catalysts Identify_Hits->Optimization Scale_Up Scale-Up and Process Validation Optimization->Scale_Up End Final Optimized Protocol Scale_Up->End

References

An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dimethylbutyl) maleate, also known by its IUPAC name bis(4-methylpentan-2-yl) (2Z)-but-2-enedioate, is a diester of maleic acid. Its molecular structure, featuring two branched, bulky alkyl chains, suggests specific physicochemical properties that are of interest in materials science and potentially in drug delivery as a prodrug moiety. This technical guide provides a comprehensive overview of the available information on its molecular structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug development. It is important to note that while the fundamental chemical identity of this compound is established, a significant portion of the available data is based on predictions and analogies to similar compounds due to a lack of extensive experimental studies in publicly accessible literature.

Chemical Identity and Molecular Structure

Bis(1,3-dimethylbutyl) this compound consists of a central this compound group, which is the cis-isomer of a four-carbon dicarboxylic acid, esterified with two molecules of 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol).

Molecular Formula: C₁₆H₂₈O₄

Molecular Weight: 284.39 g/mol

CAS Number: 105-52-2

Synonyms:

  • bis(4-methylpentan-2-yl) this compound

  • Maleic acid, bis(1,3-dimethylbutyl) ester

  • 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester

The branched structure of the 1,3-dimethylbutyl alkyl chains significantly influences the molecule's steric hindrance and lipophilicity, which in turn are expected to affect its physical properties and interactions with biological systems.

Physicochemical Properties

Experimentally determined physicochemical data for bis(1,3-dimethylbutyl) this compound is scarce. The following table summarizes predicted values, which can serve as a useful guide for experimental design.

PropertyPredicted Value
Boiling Point 346.88 °C (rough estimate)
Density 1.005 g/cm³ (rough estimate)
Solubility Expected to have low water solubility and good solubility in common organic solvents.
LogP (octanol-water partition coefficient) 5.83 (estimate)

Due to the lack of experimental data, researchers are encouraged to determine these properties empirically for their specific applications.

Synthesis

Properties of Starting Material: 4-Methyl-2-pentanol (B46003)

Understanding the properties of the precursor alcohol is crucial for the synthesis.

PropertyValue
CAS Number 108-11-2
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Boiling Point 131-132 °C
Density 0.807 g/cm³ at 20 °C
Solubility in water 15 g/L at 20 °C
Representative Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure and may require optimization for the synthesis of bis(1,3-dimethylbutyl) this compound.

Materials:

  • Maleic anhydride (B1165640) (1.0 equivalent)

  • 4-Methyl-2-pentanol (2.2 equivalents)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add maleic anhydride and anhydrous toluene.

  • Slowly add 4-methyl-2-pentanol to the stirred suspension.

  • Carefully add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Synthesis and Purification Workflow

G Synthesis and Purification Workflow of Bis(1,3-dimethylbutyl) this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Maleic Anhydride + 4-Methyl-2-pentanol (in Toluene with Acid Catalyst) Reaction Fischer-Speier Esterification (Reflux with Dean-Stark Trap) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Quenching Cooling and Quenching Crude_Mixture->Quenching Washing Aqueous Washes (Water, NaHCO3, Brine) Quenching->Washing Drying Drying Organic Layer (Na2SO4 or MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Step Vacuum Distillation or Flash Chromatography Solvent_Removal->Purification_Step Pure_Product Pure Bis(1,3-dimethylbutyl) this compound Purification_Step->Pure_Product

Caption: A generalized workflow for the synthesis and purification of bis(1,3-dimethylbutyl) this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~6.2s2HOlefinic protons (-CH=CH-)
~4.9m2HMethine protons adjacent to ester oxygen (-O-CH-)
~1.6m2HMethine protons of the isobutyl group
~1.3m4HMethylene protons (-CH₂-)
~1.2d12HMethyl protons adjacent to the methine
~0.9d12HDiastereotopic methyl protons
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (ppm)Assignment
~165Carbonyl carbons (C=O)
~130Olefinic carbons (-CH=CH-)
~71Methine carbons attached to ester oxygen (-O-CH-)
~47Methylene carbons (-CH₂-)
~25Methine carbons of the isobutyl group
~23Diastereotopic methyl carbons
~20Methyl carbons adjacent to the methine
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (alkane)
~1720C=O stretching (ester)
~1640C=C stretching (alkene)
~1250-1150C-O stretching (ester)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. Key fragmentation patterns would likely involve the loss of the 1,3-dimethylbutyl side chains and cleavage of the ester bonds.

Potential Applications in Drug Development: Esterase-Activated Prodrugs

The molecular structure of bis(1,3-dimethylbutyl) this compound makes it an interesting candidate for a promoiety in the design of esterase-activated prodrugs.[1][2]

Concept: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[3][4] Esterase-activated prodrugs are designed to be cleaved by ubiquitous esterase enzymes, which are abundant in the body, particularly in the plasma, liver, and some cancer cells.[5]

Mechanism of Action:

  • Increased Lipophilicity: The bulky and lipophilic 1,3-dimethylbutyl groups can mask polar functional groups (e.g., -OH, -COOH, -NH₂) of a parent drug, thereby increasing its overall lipophilicity.[6][7][8]

  • Enhanced Membrane Permeability: Increased lipophilicity can facilitate the passive diffusion of the prodrug across biological membranes, such as the intestinal wall or the blood-brain barrier, improving oral bioavailability or central nervous system penetration.[3]

  • Enzymatic Activation: Once the prodrug reaches its target tissue or the systemic circulation, esterase enzymes hydrolyze the ester bonds, releasing the active parent drug.[1][2]

G Conceptual Pathway for Esterase-Activated Prodrug Delivery Prodrug Bis(1,3-dimethylbutyl) this compound-Drug Conjugate (Lipophilic, Membrane Permeable) Membrane Biological Membrane (e.g., Intestinal Epithelium) Prodrug->Membrane Passive Diffusion Activation Esterase-Mediated Hydrolysis Membrane->Activation Intracellular/Systemic Active_Drug Active Parent Drug (Exerts Therapeutic Effect) Activation->Active_Drug Byproducts Maleic Acid + 2x 4-Methyl-2-pentanol Activation->Byproducts

Caption: Conceptual diagram illustrating the activation of a prodrug utilizing a bis(1,3-dimethylbutyl) this compound promoiety.

While this is a promising conceptual application, no specific studies on the use of bis(1,3-dimethylbutyl) this compound as a prodrug have been reported. Further research is required to validate its efficacy and safety for this purpose.

Safety and Handling

No specific safety data sheet (SDS) for bis(1,3-dimethylbutyl) this compound is readily available. The following recommendations are based on general guidelines for handling dialkyl maleates.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Toxicity: While specific toxicological data is unavailable, some this compound esters are known to be skin sensitizers. Handle with care and avoid direct contact.

Conclusion

Bis(1,3-dimethylbutyl) this compound is a diester with a well-defined chemical structure but limited experimentally determined physicochemical and toxicological data. Its synthesis can be achieved through standard esterification procedures. The bulky, branched alkyl groups confer high lipophilicity, making it a theoretically interesting candidate for applications in materials science and as a promoiety for esterase-activated prodrugs in drug development. However, extensive experimental validation is necessary to confirm its properties and explore its potential applications. This guide provides a foundational understanding for researchers and scientists interested in further investigating this compound.

References

Introduction: The Critical Role of Salt Selection in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Maleate as a Counterion in Pharmacology

The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental and widely employed strategy in drug development. Approximately 50% of all drugs are administered as salts, a testament to the importance of this approach in optimizing a drug's properties.[1][2] Salt formation, a straightforward neutralization reaction between an acidic or basic API and a suitable counterion, can profoundly alter the physicochemical and biological characteristics of the parent molecule.[3] These modifications can enhance aqueous solubility, improve dissolution rates, increase stability, and ultimately affect the bioavailability and therapeutic efficacy of the drug.[3][4][5]

The choice of an appropriate counterion is a critical decision made during the preformulation stage.[6] An ideal salt form should possess desirable characteristics such as crystallinity, high melting point, low hygroscopicity, and chemical stability.[2] Among the various organic counterions available, dicarboxylic acids like this compound have become popular alternatives to traditional hydrochloride salts.[4] This guide provides a comprehensive technical overview of the role of this compound as a counterion, detailing its impact on drug properties, associated toxicological considerations, and the experimental protocols used for its selection and characterization.

The this compound Counterion: Physicochemical Properties

This compound is the conjugate base of maleic acid, a cis-dicarboxylic acid. Its unique structure and properties make it an effective counterion for basic drug substances. The selection of a counterion is often guided by the pKₐ rule, which states that for successful salt formation, the pKₐ of the basic drug and the acidic counterion should differ by at least 2-3 pH units.[1][2][6]

The this compound anion can form robust 1:1 salts with singly protonated basic APIs.[7] A key feature of the this compound anion is its ability to form a strong intramolecular hydrogen bond.[7] Furthermore, the carboxylate group of the this compound monoanion is adept at forming multiple intermolecular hydrogen bonds, which plays a crucial role in the association processes in aqueous solution, often creating stable heterodimers or trimers with the API.[8] This interaction can be more favorable than the self-association of API molecules, contributing to improved solubility and stability.[8]

Table 1: Physicochemical Properties of Maleic Acid

Property Value Reference
Chemical Formula C₄H₄O₄ N/A
Molar Mass 116.07 g/mol N/A
pKₐ₁ ~1.9 [1] (Implied)
pKₐ₂ ~6.1 [1] (Implied)
Appearance White crystalline solid N/A

| Isomerism | cis isomer of butenedioic acid | N/A |

Impact of this compound on Pharmaceutical Properties

The selection of this compound as a counterion can significantly influence several key pharmaceutical properties of an API.

Solubility and Dissolution Rate

A primary reason for selecting this compound is its ability to enhance the aqueous solubility and dissolution rate of poorly soluble basic drugs.[3][4] This is a critical factor for oral dosage forms where rapid dissolution is often the rate-limiting step for absorption. By forming a more water-soluble salt, this compound can lead to improved bioavailability.[9] For instance, the this compound salt of FXM was noted to provide a better biopharmaceutical profile than the free base.[4]

Stability and Formulation Challenges

This compound salts can improve the chemical stability of an API in the crystalline state.[4] However, they can also present significant stability challenges, particularly in solid dosage forms. This compound salts of basic drugs are susceptible to disproportionation, or conversion back to the free base, in a microenvironment where the pH is above the salt's pH of maximum solubility (pHmax).[10][11]

This conversion can lead to a significant loss of potency.[10] In one documented case, the free base formed in a tablet formulation was volatile and was lost from the dosage form during stability testing.[10][11] This issue can be mitigated by incorporating an acidic excipient, such as citric acid, into the formulation to lower the microenvironmental pH to a level below the pHmax, thereby stabilizing the this compound salt.[10][11]

Table 2: Summary of Stability Issues with this compound Salts and Mitigation Strategies

Issue Cause Consequence Mitigation Strategy Reference(s)
Salt Disproportionation Microenvironmental pH > pHmax of the salt Conversion of the salt to its less soluble free base form Lower the microenvironmental pH by adding acidic excipients (e.g., citric acid). [10][11]

| Potency Loss | Volatilization of the formed free base from the dosage form | Lack of mass balance during stability studies | Encapsulation of tablets; controlling microenvironmental pH. |[10][11] |

Bioavailability and Pharmacokinetics

By improving solubility and dissolution, this compound salts can enhance the oral absorption and bioavailability of an API.[9] However, the impact of the counterion is not always predictable and can be drug-specific. A study on the β2-agonist salmeterol (B1361061) showed that the this compound salt had a slower effect at reversing peak airway resistance at a specific dose compared to the xinafoate salt, indicating that the counterion can influence pharmacodynamics.[12] In another case, a this compound salt of glasdegib (B1662127) was developed and shown to be bioequivalent to the clinical di-hydrochloride salt formulation.[13]

Toxicological Profile of this compound

While many counterions are generally regarded as safe (GRAS), the safety of the chosen salt form must be evaluated during non-clinical toxicology studies.[14][15] The addition of a counterion can impact the overall toxicity profile of the drug substance.[15]

A significant concern associated with the this compound counterion is the potential for renal toxicity.[14] Studies in dogs have demonstrated that the maleic acid moiety itself, and not the parent API, can induce renal tubular necrosis.[16] This toxicity is characterized by elevations in blood urea (B33335) nitrogen (BUN) and creatinine, and microscopic findings of tubular damage.[16]

Table 3: Summary of Toxicological Findings Associated with this compound Salts in Preclinical Studies

Drug/Compound Salt Forms Compared Species Key Toxicological Finding Conclusion Reference(s)
MDV1634 This compound vs. Dihydrocholoride (2HCl) Dog Renal tubular toxicity observed only with the this compound salt. Toxicity was this compound-specific and not related to the API. [14][16]
TC-5619 This compound vs. Tosylate Dog Renal toxicity observed with the this compound salt at exposures ≥9.6 mg/kg/day. The toxicity was attributed to the this compound counterion. [16]

| Pravadoline (WIN 48098-6) | this compound vs. Ethanesulfonate | Dog | Acute tubular necrosis was linked to the maleic acid moiety. | The renal toxicity was confirmed to be caused by maleic acid, not pravadoline. |[16] |

These findings underscore the critical importance of evaluating the potential toxicity of the counterion itself and selecting the final salt form before initiating long-term toxicology studies.[6][14]

Experimental Protocols for this compound Salt Selection and Characterization

A systematic and tiered approach is essential for efficient and successful salt selection.[6] The process begins with the characterization of the API and proceeds through screening, scale-up, and in-depth analysis of promising candidates.

Salt Screening Workflow

The initial phase involves screening a variety of pharmaceutically acceptable counterions to identify those that form stable, crystalline salts with the API. A solubility-guided, miniaturized screening protocol using 96-well plates is an efficient method that conserves valuable API.[17][18]

Salt_Selection_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Candidate Characterization cluster_2 Tier 3: Final Selection API_Char Characterize API (pKa, Solubility, Stability) Select_CI Select Potential Counterions (pKa rule: ΔpKa > 2-3) API_Char->Select_CI Screen Miniaturized Salt Screen (e.g., 96-well plate) - Various solvents - Equimolar ratios Select_CI->Screen Isolate Isolate Solids Screen->Isolate Primary_Analysis Primary Analysis - Visual Inspection (Crystallinity) - Basic Solubility Check Isolate->Primary_Analysis GoNoGo1 Go/No-Go Decision Primary_Analysis->GoNoGo1 ScaleUp Scale-up Synthesis (100-500 mg scale) GoNoGo1->ScaleUp Proceed with promising hits Confirm Confirm Salt Formation (NMR, Elemental Analysis) ScaleUp->Confirm Detailed_Char Detailed Physicochemical Characterization (see Fig. 2) Confirm->Detailed_Char GoNoGo2 Go/No-Go Decision Detailed_Char->GoNoGo2 Final_ScaleUp Further Scale-up GoNoGo2->Final_ScaleUp Proceed with best candidate(s) Formulation_Studies Preformulation & Excipient Compatibility Final_ScaleUp->Formulation_Studies Tox_Studies Short-term Toxicology Formulation_Studies->Tox_Studies Final_Salt Final Salt Form Selected Tox_Studies->Final_Salt

Caption: A tiered logical workflow for pharmaceutical salt selection.

Methodologies for Key Experiments

Once promising salt candidates are identified, they undergo rigorous characterization using a suite of analytical techniques to assess the properties crucial for drug development.

Table 4: Key Experimental Techniques for Salt Characterization

Technique Purpose Typical Information Obtained
X-Ray Powder Diffraction (XRPD) To determine the solid-state nature (crystalline vs. amorphous) and identify polymorphs. Diffractogram showing characteristic peaks for a crystalline solid or a halo for an amorphous one.
Differential Scanning Calorimetry (DSC) To determine the melting point, purity, and detect polymorphic transitions. Thermogram showing melting endotherm, glass transition, or other thermal events.
Thermogravimetric Analysis (TGA) To measure weight loss as a function of temperature, identifying solvent or water content. Thermogram showing percentage weight loss at specific temperatures.
Dynamic Vapor Sorption (DVS) To assess hygroscopicity by measuring water uptake/loss at varying relative humidity (RH). Sorption/desorption isotherm plotting % weight change vs. %RH.
Thermodynamic Solubility Studies To determine the equilibrium solubility in various aqueous media (e.g., water, buffers at different pH). Quantitative solubility value (e.g., in mg/mL) at equilibrium.

| Nuclear Magnetic Resonance (NMR) | To confirm salt formation and stoichiometry by observing chemical shifts. | Spectra showing shifts in proton signals adjacent to the ionization site. |

Experimental_Workflow cluster_SolidState Solid-State Analysis cluster_Physicochemical Physicochemical Properties Start Promising Salt Candidate from Screening XRPD XRPD (Crystallinity) Start->XRPD DSC DSC (Melting Point) XRPD->DSC TGA TGA (Solvate/Hydrate) DSC->TGA Solubility Solubility (pH-profile) TGA->Solubility Hygroscopicity DVS (Hygroscopicity) Solubility->Hygroscopicity Stability Solid-State Stability (Temp/Humidity) Hygroscopicity->Stability End Data for Final Selection Stability->End

Caption: Experimental workflow for characterizing a salt candidate.

Protocol: pH-Dependent Stability Assessment

Given the known potential for disproportionation, assessing the stability of a this compound salt in the presence of common pharmaceutical excipients is crucial.

  • Objective: To determine if basic excipients induce disproportionation of the this compound salt.

  • Materials: API-maleate salt, microcrystalline cellulose (B213188) (neutral control), magnesium stearate (B1226849) (basic excipient), lactose, stability chambers (e.g., 40°C/75% RH).

  • Methodology: a. Prepare binary mixtures of the API-maleate salt with each excipient (e.g., 1:1 w/w). b. Store the mixtures in open vials under accelerated stability conditions (40°C/75% RH). c. At specified time points (e.g., 1, 2, 4 weeks), withdraw samples. d. Analyze the samples using XRPD to detect the appearance of peaks corresponding to the free base form of the API. e. Use HPLC to quantify the amount of API remaining and detect any degradation products.

  • Interpretation: The appearance of the free base in the XRPD pattern of the mixture containing the basic excipient, but not in the control, indicates pH-driven disproportionation.

Instability_Mechanism Start API-H⁺ • this compound⁻ Salt in Solid Dosage Form Moisture Presence of Adsorbed Moisture Start->Moisture Condition Microenvironmental pH > pHmax Moisture->Condition Excipient Basic Excipient (e.g., Mg Stearate) or High pH Environment Excipient->Condition Disproportionation Salt Disproportionation Condition->Disproportionation Favors Products API (Free Base)↓ + H⁺-Maleate⁻ Disproportionation->Products Outcome1 Precipitation of less soluble free base Products->Outcome1 Outcome2 Reduced Dissolution & Bioavailability Products->Outcome2 Outcome3 API Degradation or Volatilization Products->Outcome3

Caption: Mechanism of pH-dependent this compound salt instability.

Conclusion

This compound is a valuable and frequently used counterion in pharmaceutical development, offering the potential to significantly improve the solubility, dissolution, and crystalline stability of basic APIs.[4] Its ability to form strong hydrogen bonds can be advantageous in creating a robust and stable salt form.[8] However, researchers and developers must be acutely aware of its potential liabilities. The risk of pH-dependent salt disproportionation requires careful formulation design, often necessitating the inclusion of pH modifiers to ensure product stability.[10][11] Furthermore, the documented potential for this compound-induced renal toxicity in preclinical species mandates careful toxicological evaluation.[14][16] By employing a systematic salt selection process and conducting thorough physicochemical and toxicological characterization, the benefits of the this compound counterion can be effectively harnessed while mitigating its potential risks.

References

Foundational Research on Maleate in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleates, derived from maleic acid or maleic anhydride (B1165640), are a versatile class of monomers integral to modern polymer chemistry. Their unique structural features, including a reactive carbon-carbon double bond and ester functionalities, allow for their incorporation into a wide array of polymers through various synthesis techniques. The resulting polymers exhibit a broad spectrum of tunable properties, making them highly valuable for advanced applications, particularly in the biomedical and pharmaceutical fields.

The introduction of maleic anhydride (MA) onto non-polar polymer backbones, for instance, can significantly improve properties like adhesion and hydrophilicity.[1] This adaptability has led to the development of maleate-containing copolymers for use as drug delivery vehicles, tissue engineering scaffolds, and high-performance engineering materials.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on this compound in polymer chemistry, detailing synthesis protocols, quantitative data on polymer properties, and key applications for researchers, scientists, and drug development professionals.

Synthesis of this compound-Containing Polymers

The synthesis of polymers incorporating this compound can be achieved through several fundamental polymerization mechanisms. The choice of method dictates the final polymer architecture, molecular weight, and properties.

Free-Radical Polymerization

Free-radical polymerization is a common method for copolymerizing this compound esters (e.g., diethyl this compound, diisopropyl this compound) with more reactive vinyl monomers like vinyl acetate (B1210297) or acrylates.[5][6] While maleates exhibit a low tendency for radical homopolymerization, their copolymerization yields materials with modified physicochemical properties.[7] For example, incorporating diethyl this compound can enhance the flexibility and adhesion of vinyl acetate copolymers used in coatings and adhesives.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers 1. Monomers & Initiator (e.g., this compound, Vinyl Acetate, AIBN) Solvent 2. Solvent (e.g., Toluene (B28343), Chloroform) Monomers->Solvent Dissolve Degassing 3. Degassing (Remove O2 via Freeze-Pump-Thaw or N2 Purge) Solvent->Degassing Polymerization 4. Polymerization (Heat to 60-70°C under N2) Degassing->Polymerization Quench 5. Quenching (Rapid Cooling) Polymerization->Quench Precipitation 6. Precipitation (Pour into non-solvent like Methanol) Quench->Precipitation Drying 7. Filtration & Drying (Vacuum Oven) Precipitation->Drying Characterization 8. Characterization (NMR, GPC) Drying->Characterization

Caption: A typical experimental workflow for synthesizing this compound copolymers.

Ring-Opening Copolymerization (ROCOP)

The ring-opening copolymerization of maleic anhydride with epoxides is a powerful, atom-economic method for producing unsaturated polyesters.[8][9] This technique allows for the synthesis of high-molecular-weight polymers that are challenging to achieve through other methods.[8] A key advantage of this approach is the ability to subsequently isomerize the cis-maleate units in the polymer backbone to their trans-fumarate analogues, yielding materials like poly(propylene fumarate) (PPF), which are widely used in biomedical applications.[9][10]

G Monomers Maleic Anhydride + Epoxide ROCOP Ring-Opening Copolymerization Monomers->ROCOP Catalyst Catalyst System (e.g., Cr(III) Salen or Zn-Co(III) DMCC) Catalyst->ROCOP PPM Poly(alkylene this compound) (cis-configuration) ROCOP->PPM Isomerization Catalytic Isomerization (e.g., with Diethylamine) PPM->Isomerization PPF Poly(alkylene fumarate) (trans-configuration) Isomerization->PPF

Caption: Synthesis of fumarate-based polyesters from maleic anhydride.

Polycondensation

Polycondensation reactions are also employed to create this compound-containing polymers, particularly complex elastomers for biomedical use. For example, poly(octamethylene this compound (anhydride) citrate) (POMaC) is synthesized through the polycondensation of citric acid, 1,8-octanediol (B150283), and maleic anhydride.[3][4] This method produces a pre-polymer that can be further cross-linked to form a thermoset elastomer with tunable mechanical properties.[3]

Quantitative Data on this compound Polymers

The properties of this compound-containing polymers can be precisely controlled by adjusting monomer ratios and synthesis conditions. The following tables summarize key quantitative data from foundational research.

Table 1: Free-Radical Copolymerization of Diethyl this compound (DEM) and Vinyl Acetate (VAc)

Mole Fraction DEM in Feed Mole Fraction DEM in Copolymer Mn ( g/mol ) PDI (Đ) Reference
0.25 0.18 28,000 2.1 [5]
0.50 0.35 22,500 2.3 [5]
0.75 0.46 19,000 2.5 [5]

Note: Data is representative and adapted from studies on analogous dialkyl maleates.[5]

Table 2: Properties of High-MW Polyesters from Maleic Anhydride (MA) and Propylene Oxide (PO)

MA/PO Molar Ratio Mn (kDa) Td (°C) Stress at Break (MPa) Elongation at Break (%) Reference
1:1 up to 82.8 up to 311.5 up to 25.3 up to 1573 [8]

Note: Synthesis utilized a zinc-cobalt(III) double-metal cyanide complex catalyst.[8]

Table 3: Physicochemical Properties of Poly(malic acid)-Based Polymers for Drug Delivery

Polymer / Nanoparticle Molecular Weight ( g/mol ) PDI (Đ) Nanoparticle Diameter (nm) Surface Charge (mV) Reference
Poly(benzyl malate) (PMLABe) 7,300 1.46 N/A N/A [2]
MalPEG-b-PMLABe Nanoparticles N/A N/A < 150 Negative [2]

| CPB-peptide functionalized PMLABe | N/A | N/A | < 150 | Negative |[2] |

Applications in Drug Development and Biomedical Science

The inherent biocompatibility and degradability of many this compound-derived polyesters make them ideal candidates for biomedical applications.[2][4] Their functional groups also allow for the covalent attachment of drugs, targeting ligands, and imaging agents.[2]

G cluster_mods Modification & Formulation cluster_apps Applications Synthesis Polymer Synthesis (ROCOP, Polycondensation, etc.) Polymer This compound-Containing Polymer (e.g., PMLA, POMaC, PPF) Synthesis->Polymer Functionalization Functionalization (Drug Conjugation, Ligand Attachment) Polymer->Functionalization Formulation Formulation (Nanoparticles, Hydrogels, Scaffolds) Polymer->Formulation DD Targeted Drug Delivery Functionalization->DD TE Tissue Engineering Formulation->TE Theranostics Theranostics DD->Theranostics

Caption: Relationship between synthesis and biomedical applications.

  • Drug Delivery: Poly(L-malic acid) (PMLA) and its derivatives can form nanoparticles to encapsulate hydrophobic drugs or create water-soluble macromolecular prodrugs.[2] This improves the drug's pharmacokinetic profile, increases circulation time, and reduces side effects.[2] Furthermore, the pH-responsive nature of copolymers like PVP-Maleate allows for targeted drug release in specific physiological environments.[11] For instance, styrene-maleic acid (SMA) copolymer micelles can accumulate in tumors due to the enhanced permeability and retention (EPR) effect and release cisplatin (B142131) more rapidly in the acidic tumor microenvironment.[12]

  • Tissue Engineering: Biodegradable elastomers like POMaC are mechanically compliant with soft tissues, making them excellent for creating scaffolds.[4] The ability to use techniques like 3D printing with poly(alkylene this compound citrate) copolymers allows for the fabrication of complex and functional tissue scaffolds.[3]

  • Controlled Release Systems: this compound salts of drugs, such as chlorpheniramine (B86927) this compound, can be formulated into controlled-release delivery systems.[13][14] By microencapsulating a drug-resinate complex with a polymer coating, the release can be retarded and sustained over several hours.[14]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for advancing polymer science. The following are foundational protocols adapted from the literature for the synthesis and formulation of this compound-containing polymers.

Protocol 1: Free-Radical Solution Copolymerization of VAc and DEM[5]

This protocol details the synthesis of a copolymer from vinyl acetate (VAc) and diethyl this compound (DEM).

  • Materials:

    • Vinyl acetate (VAc), distilled

    • Diethyl this compound (DEM), distilled

    • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

    • Toluene, anhydrous

  • Procedure:

    • Add desired amounts of VAc, DEM, AIBN, and toluene to a glass ampoule.

    • Subject the ampoule to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Seal the ampoule under vacuum.

    • Place the sealed ampoule in a thermostatically controlled oil bath at 70°C for a specified time.

    • After the reaction period, cool the ampoule rapidly to quench the polymerization.

    • Open the ampoule and pour the contents into a large volume of methanol (B129727) to precipitate the copolymer.

    • Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

    • Characterize the copolymer composition and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC), respectively.[5]

Protocol 2: Synthesis of Poly(octamethylene this compound (anhydride) citrate) (POMaC) Pre-Polymer[5]

This protocol describes the synthesis of the POMaC pre-polymer via polycondensation.

  • Materials:

    • Citric acid

    • Maleic anhydride

    • 1,8-octanediol

  • Procedure:

    • Combine citric acid, maleic anhydride, and 1,8-octanediol in the desired molar ratios in a reaction flask.

    • Heat the mixture to 160-165°C under a nitrogen flow with stirring until it melts and becomes clear.

    • Reduce the temperature to 140°C and continue the reaction under a nitrogen purge for 3 hours to form the pre-polymer.

    • The resulting product is a viscous liquid.

    • (Optional Purification) Dissolve the pre-polymer in acetone (B3395972) and precipitate it in water.

    • Characterize the structure and molecular weight using ¹H NMR and MALDI-MS.[5]

Protocol 3: Formulation of Nanoparticles via Nanoprecipitation[2]

This protocol outlines the formation of nanoparticles from a pre-synthesized polymer like Poly(benzyl malate) (PMLABe).

  • Materials:

    • Poly(benzyl malate) (PMLABe)

    • Acetone (or other suitable organic solvent)

    • Deionized water

  • Procedure:

    • Polymer Solution Preparation: Dissolve a specific amount of PMLABe in acetone to create a polymer solution of a known concentration.

    • Nanoprecipitation: Place a defined volume of deionized water in a beaker and stir vigorously with a magnetic stirrer.

    • Slowly add the PMLABe/acetone solution dropwise to the stirring water. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.

    • Solvent Removal: Continue stirring the nanoparticle suspension to allow for the evaporation of the organic solvent.

    • Purification: Purify the resulting aqueous suspension of nanoparticles via dialysis or centrifugation to remove residual solvent.

    • Characterization: Characterize the size and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.[2]

This compound-based polymers represent a cornerstone of modern polymer chemistry, offering a remarkable combination of synthetic versatility, tunable properties, and functionality. Foundational research has established robust synthesis methodologies, including free-radical polymerization, ring-opening copolymerization, and polycondensation, which provide access to a vast library of materials. The quantitative relationships between synthesis parameters and polymer characteristics are well-documented, enabling the rational design of polymers for specific needs. In the realm of drug development and biomedical science, this compound polymers have proven to be enabling materials for creating advanced drug delivery systems, biocompatible devices, and tissue engineering scaffolds. Future research will likely focus on developing novel this compound monomers and more sophisticated polymer architectures to meet the growing demand for smart, responsive, and sustainable materials.

References

The Maleate Double Bond: A Versatile Tool in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-carbon double bond within the maleate motif is a highly versatile and reactive functional group that has found extensive application across chemical synthesis, polymer science, and, most notably, in the realm of drug development and bioconjugation. Its unique electronic properties, arising from the presence of two flanking electron-withdrawing carboxyl groups in a cis-conformation, render it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the this compound double bond, detailing key reactions, experimental protocols, and quantitative data to inform its strategic use in research and development.

Core Principles of Reactivity

The reactivity of the this compound double bond is fundamentally governed by the electron-deficient nature of the alkene, making it an excellent electrophile. This characteristic is central to its utility in a range of addition reactions. The cis-geometry of the ester or carboxylate groups also imparts specific stereochemical outcomes in certain reactions and influences the overall stability and reactivity compared to its trans-isomer, fumarate.

Key Reactions and Applications

The versatility of the this compound double bond is showcased in several key reaction classes:

  • Michael Addition: This is arguably the most significant reaction involving the this compound double bond, particularly in a biological context. It involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system.[1] A wide array of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction.[1]

  • Diels-Alder Reaction: The electron-deficient nature of the this compound double bond makes it a potent dienophile in [4+2] cycloaddition reactions. This reaction is a powerful tool for the stereospecific synthesis of six-membered rings, which are common scaffolds in natural products and pharmaceutical agents.[2]

  • Polymerization: this compound esters and maleic anhydride (B1165640) are important monomers in the synthesis of a variety of polymers. They can undergo free-radical, anionic, and condensation polymerization to produce materials with diverse properties for applications in coatings, adhesives, and biodegradable elastomers.[3][4]

  • Bioconjugation: A specialized and highly impactful application of the Michael addition is the reaction of maleimides (a derivative of maleic acid) with thiol groups, typically from cysteine residues in proteins.[5] This highly selective and efficient reaction is a cornerstone of bioconjugation, enabling the precise attachment of molecules such as drugs, fluorescent dyes, or polyethylene (B3416737) glycol (PEG) to proteins and other biomolecules.[6][7] This has been instrumental in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[5]

Quantitative Data on Reactivity

The reactivity of the this compound double bond can be quantified and compared under various conditions. The following tables summarize key data points from the literature.

| Reaction Type | Michael Acceptor | Michael Donor | Catalyst | Solvent | Conditions | Outcome/Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Aza-Michael Addition | Diethyl this compound | Cyclohexylamine | None | Solvent-free | Room Temperature | High Yield |[8] | | Thiol-Michael Addition | Diethyl this compound | Thiophenol | Base (e.g., Et3N) | THF or Acetonitrile | Room Temperature | High Yield |[1] | | Carbon-Michael Addition | Diethyl this compound | Diethyl Malonate | Phosphine (e.g., Tributylphosphine) | Toluene or THF | Room Temperature or 50 °C | High Yield |[8] |

| Reaction Type | Diene | Dienophile | Catalyst | Solvent | Conditions | Yield | Reference | | --- | --- | --- | --- | --- | --- | --- | | Diels-Alder | 1,3-Butadiene | Diethyl this compound | None | Toluene or Xylene | High Temperature (Reflux) | Not specified |[2] | | Diels-Alder | Cyclopentadiene (B3395910) | Diethyl this compound | None | Ethyl Acetate (B1210297) or Diethyl Ether | Room Temperature | High Yield |[2] | | Diels-Alder | Various | Diethyl this compound | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Dichloromethane | -78 °C to Room Temperature | Enhanced Rate and Selectivity |[2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound chemistry. Below are representative protocols for key reactions.

Protocol 1: Aza-Michael Addition of an Amine to Diethyl this compound (Solvent- and Catalyst-Free)

This protocol exemplifies a green chemistry approach to the aza-Michael addition.[8]

Materials:

  • Diethyl this compound

  • Amine (e.g., cyclohexylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add diethyl this compound (1.0 equivalent).

  • With stirring, add the amine (1.0-1.2 equivalents) dropwise at room temperature. Note that the reaction can be exothermic.

  • Continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Diels-Alder Reaction of Diethyl this compound with Cyclopentadiene

This protocol describes a classic [4+2] cycloaddition.[2]

Materials:

  • Dicyclopentadiene (B1670491)

  • Diethyl this compound

  • Ethyl acetate or diethyl ether

  • Fractional distillation apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to "crack" it into the cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask.

  • Reaction: In a round-bottom flask, dissolve diethyl this compound (1.0 equivalent) in a suitable solvent such as ethyl acetate or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the cooled solution of diethyl this compound with stirring. The reaction is typically exothermic and proceeds rapidly.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting adduct is often pure enough for subsequent steps but can be further purified by column chromatography on silica gel if necessary.

Protocol 3: Thiol-Maleimide Bioconjugation

This protocol outlines the labeling of a thiol-containing biomolecule (e.g., a protein) with a maleimide (B117702) dye.[7]

Materials:

  • Thiol-containing protein

  • Degassed buffer (e.g., PBS, Tris, HEPES, pH 7-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Maleimide-activated dye

  • DMSO or DMF

Procedure:

  • Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.

  • Add a 100-fold molar excess of TCEP to reduce any disulfide bonds. Incubate for 20 minutes at room temperature.

  • Dissolve the maleimide dye in a minimal amount of DMSO or DMF.

  • Add a 20-fold molar excess of the dye solution to the protein solution.

  • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and mix thoroughly.

  • Allow the reaction to proceed overnight at 4°C or for a few hours at room temperature.

  • Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted dye.

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound (Michael Acceptor) Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate Nucleophile Nucleophile (Michael Donor) Activated_Nucleophile Activated Nucleophile (e.g., Enolate) Nucleophile->Activated_Nucleophile Base Base Base->Nucleophile Deprotonation Activated_Nucleophile->this compound 1,4-Conjugate Addition Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: Mechanism of the Base-Catalyzed Michael Addition to a this compound.

Diels_Alder_Workflow Start Start Prepare_Reactants Prepare Reactants Diene (e.g., freshly cracked cyclopentadiene) Dienophile (e.g., diethyl this compound) Start->Prepare_Reactants Reaction_Setup Reaction Setup Dissolve dienophile in solvent Cool solution (e.g., ice bath) Slowly add diene Prepare_Reactants->Reaction_Setup Reaction Reaction Stir at appropriate temperature (e.g., room temp) Monitor by TLC Reaction_Setup->Reaction Workup Work-up Remove solvent under reduced pressure Reaction->Workup Purification Purification (if necessary) Column chromatography Workup->Purification Characterization Characterization NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for a Diels-Alder Reaction.

Bioconjugation_Workflow Start Start Protein_Preparation Protein Preparation Dissolve protein in degassed buffer Reduce disulfide bonds with TCEP Start->Protein_Preparation Conjugation Conjugation Reaction Add maleimide to protein solution React at 4°C or room temperature Protein_Preparation->Conjugation Maleimide_Preparation Maleimide Reagent Preparation Dissolve maleimide-linker in DMSO/DMF Maleimide_Preparation->Conjugation Purification Purification Remove excess reagent via dialysis or SEC Conjugation->Purification Characterization Characterization Determine degree of labeling (e.g., UV-Vis) Confirm conjugate integrity (e.g., SDS-PAGE) Purification->Characterization End End Characterization->End

Caption: Workflow for Maleimide-Thiol Bioconjugation.

Conclusion

The this compound double bond represents a cornerstone of modern organic synthesis and bioconjugation. Its predictable reactivity, particularly in Michael additions and Diels-Alder reactions, provides a robust platform for the construction of complex molecular architectures and the targeted modification of biomolecules. A thorough understanding of the principles governing its reactivity, coupled with well-defined experimental protocols, empowers researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile functional group. The continued innovation in this compound chemistry promises to drive further advancements in medicine, materials science, and beyond.

References

Unraveling the Electronic Landscape of Maleate: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the maleate anion, a molecule of significant interest in various chemical and biological contexts. Understanding the electronic properties of this compound is crucial for elucidating its reactivity, stability, and interaction with other molecules, which is of paramount importance in fields such as drug development and materials science. This document summarizes key findings from computational chemistry studies, presenting quantitative data, detailed methodologies, and visual representations of computational workflows.

Core Findings from Theoretical Investigations

Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have provided significant insights into the geometric and electronic features of the this compound anion in its various forms (hydrogen this compound anion and this compound dianion).

A central point of investigation has been the nature of the intramolecular hydrogen bond in the hydrogen this compound anion. Calculations at the Hartree-Fock (HF) level with various basis sets have consistently predicted an asymmetric hydrogen bond with a double minimum potential for proton transfer.[1] The degree of asymmetry and the energy barrier for proton transfer are sensitive to the chosen basis set, with larger basis sets generally predicting a higher barrier.[1]

More recent studies on the this compound dianion have utilized X-ray absorption spectroscopy (XAS) and resonant inelastic X-ray scattering (RIXS) combined with theoretical simulations to probe its electronic structure.[2][3] A key finding is the non-degeneracy of the oxygen 1s core-orbitals in the this compound dianion, with an energy difference of approximately 0.15 eV.[2][3] This non-degeneracy is reflected in the experimental and calculated XAS spectra.[2] Furthermore, the distribution of the highest occupied molecular orbital (HOMO) is suggested to play a crucial role in the relative stability of this compound compared to its trans-isomer, fumarate.[2]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from various theoretical studies on the hydrogen this compound anion. These values provide a basis for comparing the effects of different computational methods and basis sets on the calculated molecular properties.

Table 1: Optimized Geometric Parameters of the Hydrogen this compound Anion at the Hartree-Fock Level [1]

Parameter3-21G6-31G6-31G**6-31+G(2d,lp)
Bond Lengths (Å)
O-H1.0310.9930.9990.982
H···O1.3931.4601.4161.477
O···O2.4242.4532.4152.459
Proton Transfer Barrier (kcal/mol) 0.121.591.642.00

Table 2: Calculated O 1s Core-Orbital Energy Difference in the this compound Dianion

ParameterValueMethodReference
Energy Difference between non-degenerate Oxygen core-orbitals~0.15 eVTheoretical Simulations supporting XAS/RIXS[2][3]

Experimental Protocols: A Computational Chemistry Workflow

The theoretical investigation of the electronic structure of this compound typically involves a series of computational steps. The following protocols outline the general methodologies employed in the cited studies.

Geometry Optimization
  • Objective: To find the minimum energy conformation of the this compound anion.

  • Methodology:

    • An initial 3D structure of the this compound anion is constructed using molecular modeling software.

    • A quantum chemical method and basis set are selected. Common choices include:

      • Methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X.[1]

      • Basis Sets: Pople-style basis sets (e.g., 3-21G, 6-31G, 6-31G**, 6-31+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ).[1]

    • The geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA, Q-Chem).[4] The algorithm iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

    • Convergence is reached when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis
  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational spectra.

  • Methodology:

    • Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

    • The calculation computes the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

    • Diagonalization of the Hessian matrix yields the vibrational frequencies and their corresponding normal modes.

    • A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

Electronic Structure Analysis
  • Objective: To investigate the molecular orbitals, electron density distribution, and other electronic properties.

  • Methodology:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • From this calculation, various electronic properties can be extracted:

      • Molecular Orbital (MO) Analysis: The energies and compositions of the HOMO, LUMO, and other molecular orbitals are examined. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energies.

      • Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.

      • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Visualizing the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of a typical computational chemistry study on the electronic structure of this compound.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation start Define Research Question mol_build Build Initial Molecular Structure start->mol_build method_select Select Computational Method & Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc verify_min Verify Energy Minimum freq_calc->verify_min sp_calc Single-Point Energy Calculation extract_data Extract Quantitative Data (Energies, Geometries, etc.) sp_calc->extract_data verify_min->geom_opt If not minimum, refine structure verify_min->sp_calc If minimum elec_prop Analyze Electronic Properties (MOs, Charges, MEP) extract_data->elec_prop interpret Interpret Results & Draw Conclusions elec_prop->interpret

Caption: A flowchart of the computational workflow for studying the electronic structure of this compound.

References

The Discovery and Synthesis of Novel Maleate-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Novel Maleate-Based Compound Discovery and Synthesis.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound-based compounds as potential therapeutic agents. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies and data integral to this promising area of medicinal chemistry. This document covers key aspects, from synthetic pathways and experimental protocols to quantitative biological data and the elucidation of signaling pathways.

Introduction to this compound-Based Compounds in Drug Discovery

This compound salts are frequently utilized in pharmaceuticals to enhance the stability and solubility of active pharmaceutical ingredients. Beyond this traditional role, the this compound moiety itself, or its derivatives such as maleimides, can be integral to the pharmacophore of a molecule, contributing to its biological activity. This guide focuses on novel compounds where the this compound or a related chemical scaffold is a key component, with a particular emphasis on anticancer applications. We will explore the synthesis and activity of a novel acridinone (B8587238) this compound, ER this compound, and a class of recently developed maleimide (B117702) derivatives.

Synthesis of Novel this compound-Based Compounds

The synthesis of novel chemical entities is the foundational step in drug discovery. This section details the synthetic approaches for a selection of novel this compound-based compounds.

Proposed Synthesis of ER this compound

ER this compound, identified as 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone this compound, has shown promise as a novel anticancer agent.[1] While a specific detailed synthesis is not widely published, a plausible synthetic route can be devised based on established methods for the N-alkylation of acridones.[1][2] The core 3,4-dimethyl-9(10H)-acridinone can be synthesized through the condensation of 2-chlorobenzoic acid with 3,4-dimethylaniline (B50824), followed by cyclization.[2]

Step 1: Synthesis of 3,4-dimethyl-9(10H)-acridinone

A mixture of 2-chlorobenzoic acid and 3,4-dimethylaniline is heated in the presence of a copper catalyst and a base such as potassium carbonate. The resulting N-phenylanthranilic acid derivative is then cyclized using a dehydrating agent like polyphosphoric acid or sulfuric acid to yield 3,4-dimethyl-9(10H)-acridinone.[2]

Step 2: N-Alkylation of 3,4-dimethyl-9(10H)-acridinone

The acridinone is reacted with a suitable three-carbon aminopropyl synthon, such as 3-bromopropylamine (B98683) hydrobromide or a protected version like N-(3-bromopropyl)phthalimide, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., anhydrous acetone (B3395972) or DMF). If a protected amine is used, a subsequent deprotection step (e.g., with hydrazine) is required to yield the free amine.[1]

Step 3: Salt Formation with Maleic Acid

The resulting 10-(3-aminopropyl)-3,4-dimethyl-9(10H)-acridinone is then dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a solution of maleic acid in the same solvent to precipitate ER this compound.

Synthesis of Novel Indole-Substituted Maleimide Derivatives

A series of novel indole-substituted maleimide derivatives have been synthesized and evaluated for their anticancer activities.[3] The general synthetic scheme involves the reaction of a substituted indole (B1671886) with a maleimide core bearing a linker with a terminal reactive group.

General Procedure:

Substituted indoles are reacted with N-(bromoalkyl)maleimides of varying chain lengths in a suitable solvent such as DMF in the presence of a base like potassium carbonate at room temperature. The resulting product is then purified by column chromatography.[3]

Data Presentation: Biological Activity of Novel this compound-Based Compounds

Quantitative data is essential for the comparative analysis of novel compounds. The following tables summarize the cytotoxic activities of ER this compound and selected novel maleimide derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of ER this compound

CompoundCell LineIC50 (µM)Citation
ER this compoundSCC42.1[4]
ER this compoundCal332.6[4]

Table 2: Cytotoxic Activity of Novel Indole-Substituted Maleimide Derivatives

Compound IDIntermediate Chain LengthSide ChainCell LineIC50 (µM)Citation
4a 2 carbonsMorpholineMCF-716.94[3]
MDA-MB-23112.95[3]
4b 2 carbonsMethyl piperazineMCF-716.80[3]
MDA-MB-23118.71[3]
4c 2 carbonsBenzyl piperidineMCF-73.21[3]
MDA-MB-2311.65[3]
5a 3 carbonsMorpholineMCF-77.42[3]
MDA-MB-2314.37[3]
5b 3 carbonsMethyl piperazineMCF-75.33[3]
MDA-MB-2316.13[3]
5c 3 carbonsBenzyl piperidineMCF-74.00[3]
MDA-MB-2312.28[3]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. This section provides methodologies for key biological assays used in the evaluation of the synthesized compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., SCC4, Cal33, MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1]

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Leave the plate at room temperature in the dark for 2 hours.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.[6] This assay can be used to determine the inhibitory effect of compounds on specific kinases like PLK1 and Syk.

Materials:

  • Recombinant human kinase (e.g., PLK1, Syk)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase enzyme solution, and a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.[6]

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined.

Visualization of Signaling Pathways and Experimental Workflows

Graphical representations of complex biological and experimental processes can greatly enhance understanding. This section provides diagrams generated using the DOT language for key signaling pathways and a typical experimental workflow.

Signaling Pathways

ER this compound has been shown to modulate the expression of Polo-like kinase 1 (PLK1) and Spleen tyrosine kinase (Syk).[4] The following diagrams illustrate the general signaling pathways of these two kinases in the context of cancer.

PLK1_Signaling_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K AKT AKT PI3K->AKT PLK1 PLK1 AKT->PLK1 Activates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Apoptosis Apoptosis PLK1->Apoptosis Inhibits G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition ER_this compound ER this compound ER_this compound->PLK1 Inhibits

Caption: PLK1 Signaling Pathway and Inhibition by ER this compound.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activates Integrins Integrins Integrins->Syk Activates PI3K_AKT PI3K/AKT Pathway Syk->PI3K_AKT PLCg PLCγ Syk->PLCg MAPK_ERK MAPK/ERK Pathway Syk->MAPK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Migration Migration PLCg->Migration Proliferation Proliferation MAPK_ERK->Proliferation ER_this compound ER this compound ER_this compound->Syk Inhibits

Caption: Syk Signaling Pathway and Inhibition by ER this compound.

Experimental Workflow

The discovery and preclinical development of novel this compound-based compounds follow a structured workflow, from initial synthesis to biological characterization.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of this compound-Based Compounds Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT) Characterization->Cell_Viability Target_Identification Target Identification (e.g., Kinome Screen) Cell_Viability->Target_Identification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Target_Identification->Kinase_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Kinase_Assay->Mechanism_Study SAR Structure-Activity Relationship (SAR) Studies Mechanism_Study->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Design & Synthesis

References

The Coordination Chemistry of Maleate with Metal Ions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the maleate anion with various metal ions. This compound, the cis-isomer of butenedioate, offers a versatile platform for the construction of a wide array of metal complexes with diverse structural motifs and potential applications. Its dicarboxylate nature, coupled with the geometric constraints of the cis-conformation, leads to a rich and varied coordination behavior, making it a subject of significant interest in coordination chemistry, materials science, and pharmacology.

Introduction to this compound Coordination

This compound can coordinate to metal ions in several modes, including monodentate, bidentate (chelating or bridging), and polydentate bridging fashions. The specific coordination mode is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the pH of the medium, the presence of other ligands, and the reaction conditions. The cis-disposition of the carboxylate groups in this compound allows for the formation of stable seven-membered chelate rings, a key feature of its coordination chemistry.

Synthesis of Metal-Maleate Complexes

The synthesis of metal-maleate complexes can be achieved through various methods, often involving the reaction of a soluble metal salt with maleic acid or a soluble this compound salt in an appropriate solvent.

General Experimental Protocol for Aqueous Synthesis

A common method for the synthesis of metal-maleate complexes involves the reaction of a metal salt with maleic acid or disodium (B8443419) this compound in an aqueous solution.

Materials:

  • Metal salt (e.g., chloride, nitrate, sulfate, or acetate (B1210297) salt of the desired metal)

  • Maleic acid or Disodium this compound

  • Deionized water

  • Base (e.g., NaOH, NH4OH) or Acid (e.g., HCl, HNO3) for pH adjustment

  • Stirring hotplate

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve a stoichiometric amount of the metal salt in deionized water with gentle heating and stirring.

    • In a separate beaker, dissolve a stoichiometric amount of maleic acid or disodium this compound in deionized water. If using maleic acid, a base may be added to deprotonate the carboxylic acid groups.

  • Reaction:

    • Slowly add the metal salt solution to the this compound solution (or vice versa) with continuous stirring.

    • Monitor the pH of the resulting mixture and adjust as necessary using a dilute acid or base. The optimal pH for complex formation varies depending on the metal ion. For instance, Cu(II)-maleate complexes can be isolated at a pH of around 4, while Ni(II), Co(II), and Zn(II) complexes are often precipitated at a pH of approximately 6.[1]

  • Isolation of the Complex:

    • The resulting precipitate, if formed, is collected by vacuum filtration.

    • Wash the solid product with deionized water to remove any unreacted starting materials and soluble byproducts.

    • Further wash with a suitable organic solvent (e.g., ethanol (B145695) or ether) to facilitate drying.

  • Drying:

    • Dry the isolated complex in a drying oven at a suitable temperature (e.g., 60-80 °C) or in a desiccator over a drying agent (e.g., anhydrous CaCl2).

This general protocol can be adapted for the synthesis of various metal-maleate complexes, including those with iron, cobalt, nickel, copper, and zinc.[1][2] For instance, ferrous this compound complexes have been synthesized by reacting maleic acid with ferrous carbonate or iron powder in an aqueous solution.[2][3]

Structural Characterization

A variety of analytical techniques are employed to elucidate the structure and coordination environment of metal-maleate complexes.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate groups. The positions of the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations of the carboxylate group are sensitive to its coordination environment. The difference between these two frequencies (Δν = νas - νs) can provide insights into whether the carboxylate group is acting as a monodentate, bidentate chelating, or bidentate bridging ligand.

  • UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy provides information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral).[4]

X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing. For example, the crystal structure of a polymeric cobalt(II)-maleate complex with pyridine (B92270) revealed an octahedral coordination environment around the Co(II) ion, with the this compound anions acting as tetradentate bridging ligands.[5] In contrast, copper(II) hydrogen this compound tetrahydrate features copper atoms coordinated only by water molecules, forming cationic chains that are hydrogen-bonded to the hydrogen this compound anions.[5]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of metal-maleate complexes and to identify the presence of coordinated or lattice water molecules.[6][7] The decomposition of these complexes often occurs in multiple steps, corresponding to the loss of water molecules followed by the decomposition of the organic ligand.[8]

Quantitative Data on Metal-Maleate Interactions

The stability of metal-maleate complexes in solution is quantified by their stability constants (also known as formation constants). These constants are crucial for understanding the behavior of these complexes in various chemical and biological systems.

Stability Constants

The stepwise formation of a metal-maleate complex (ML) can be represented by the following equilibrium:

M + L ⇌ ML

where M is the metal ion and L is the this compound ligand. The stepwise stability constant, K1, is given by:

K1 = [ML] / ([M][L])

For the formation of higher-order complexes like ML2, subsequent stepwise stability constants (K2, K3, etc.) can be determined. The overall stability constant (βn) is the product of the stepwise constants.

The determination of stability constants is often carried out using potentiometric pH titration. This technique involves titrating a solution containing the metal ion and maleic acid with a standard solution of a strong base. By monitoring the pH as a function of the added base, the formation constants of the complexes can be calculated.

Table 1: Selected Stability Constants (log K) of Metal-Maleate Complexes

Metal Ionlog K1log K2Conditions
Pb(II)--0.16 M ionic strength, 303 K, in 0-50% v/v ethylene (B1197577) glycol-water mixtures
Cd(II)--0.16 M ionic strength, 303 K, in 0-50% v/v ethylene glycol-water mixtures
Ga(III)> Al(III) > In(III)-General trend observed for dicarboxylic acids
Fe(III)> Cr(III)-General trend observed for dicarboxylic acids

Note: Specific numerical values for log K1 and log K2 for Pb(II) and Cd(II) vary with the solvent composition. The table indicates studies have been performed under these conditions.[9] The relative stability for Ga(III), Al(III), In(III), Fe(III), and Cr(III) with malonic acid (a similar dicarboxylic acid) suggests a likely trend for maleic acid as well.[10]

Thermodynamic Parameters

The thermodynamic parameters of complex formation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a deeper understanding of the driving forces behind the coordination process. These parameters can be determined from the temperature dependence of the stability constants or through calorimetric methods like isothermal titration calorimetry (ITC).

Table 2: Thermodynamic Parameters for Metal-Amlodipine Besylate Complexes (as an example of thermodynamic studies on metal-ligand interactions)

Metal ComplexΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Solvent
AML-Fe³⁺-26.30 ± 0.091.40 ± 0.0891.37 ± 5Pure MeOH
AML-Ni²⁺-26.33 ± 0.092.52 ± 0.1294.61 ± 5Pure MeOH
AML-Mg²⁺-26.13 ± 0.092.16 ± 0.0993.28 ± 6Pure MeOH
AML-Co²⁺-26.06 ± 0.081.03 ± 0.0989.29 ± 5Pure MeOH
AML-Ca²⁺-25.92 ± 0.074.02 ± 0.0898.77 ± 3Pure MeOH

Note: This table is provided as an illustrative example of the types of thermodynamic data that can be obtained for metal-ligand complexes.[11] While specific data for metal-maleate complexes is dispersed across literature, this demonstrates the typical parameters measured. The complexation is generally spontaneous (negative ΔG°), and often entropy-driven (positive ΔS°), particularly when the chelate effect is significant.[11][12]

Visualization of Experimental and Logical Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the investigation of a new metal-maleate complex.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_solution_studies Solution Chemistry s1 Reactant Preparation (Metal Salt + this compound Solution) s2 Reaction and pH Control s1->s2 s3 Isolation and Purification (Filtration, Washing) s2->s3 s4 Drying and Yield Determination s3->s4 c1 Spectroscopic Analysis (FT-IR, UV-Vis) s4->c1 c2 Structural Analysis (Single-Crystal X-ray Diffraction) s4->c2 c3 Thermal Analysis (TGA, DSC) s4->c3 c4 Elemental Analysis s4->c4 sol1 Potentiometric Titration s4->sol1 sol3 Thermodynamic Studies (ITC) s4->sol3 sol2 Determination of Stability Constants sol1->sol2 sol3->sol2

Caption: Experimental workflow for the synthesis and characterization of metal-maleate complexes.

Logical Relationships in this compound Coordination Chemistry

This diagram illustrates the key factors influencing the coordination behavior of the this compound ligand with metal ions.

maleate_coordination cluster_factors Influencing Factors cluster_coordination Coordination Modes cluster_structure Resulting Structures f1 Metal Ion Properties (Size, Charge, Hardness) cm1 Monodentate f1->cm1 cm2 Bidentate Chelating f1->cm2 cm3 Bidentate Bridging f1->cm3 cm4 Polydentate Bridging f1->cm4 f2 Reaction Conditions (pH, Temperature, Solvent) f2->cm1 f2->cm2 f2->cm3 f2->cm4 f3 Presence of Ancillary Ligands f3->cm1 f3->cm2 f3->cm3 f3->cm4 st1 Monomeric Complexes cm1->st1 st2 Polymeric Chains (1D) cm1->st2 st3 Layered Structures (2D) cm1->st3 st4 Frameworks (3D) cm1->st4 cm2->st1 cm2->st2 cm2->st3 cm2->st4 cm3->st1 cm3->st2 cm3->st3 cm3->st4 cm4->st1 cm4->st2 cm4->st3 cm4->st4

Caption: Factors influencing the coordination modes and resulting structures of metal-maleate complexes.

Biological Activity and Potential Applications

Metal complexes of this compound have been investigated for their potential biological activities. The chelation of metal ions can significantly alter their bioavailability and biological effects. Some metal complexes exhibit enhanced antimicrobial or anticancer activity compared to the free ligand or metal salt.[8][13][14][15][16] For instance, the biological activity of metal complexes is often greater than that of the free ligands.[16] The enhanced activity is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its transport across biological membranes.

The diverse coordination chemistry of this compound with metal ions, leading to the formation of a wide range of structural motifs, makes this an active area of research with potential applications in catalysis, materials science, and medicine. Further investigations into the structure-activity relationships of these complexes are warranted to fully exploit their potential.

References

Methodological & Application

Application Notes and Protocols for Maleate Salt Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development, optimizing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API) is a critical step toward a successful therapeutic product. Salt formation is a widely employed and effective strategy to enhance properties such as solubility, dissolution rate, stability, and manufacturability of ionizable drug candidates. Among the various counterions utilized, maleic acid, a dicarboxylic acid, is a popular choice for forming crystalline salts with basic APIs. Maleate salts can significantly improve the aqueous solubility and stability of a drug substance, thereby enhancing its bioavailability.[1]

These application notes provide a comprehensive overview and detailed protocols for the formation, characterization, and evaluation of this compound salts in the context of drug discovery and development.

General Considerations for this compound Salt Formation

Before proceeding with the experimental protocols, several key factors should be considered to ensure the successful formation of a stable and desirable this compound salt.

  • pKa Difference: A fundamental principle guiding salt formation is the difference in the pKa values of the API and the counterion. For a stable salt to form between a basic drug and an acidic counterion like maleic acid, the pKa of the protonated base should be at least 2-3 units greater than the pKa of the acid.[2] Maleic acid has two pKa values (pKa1 ≈ 1.9 and pKa2 ≈ 6.1). The first ionization is typically relevant for salt formation with most basic drugs.

  • Stoichiometry: The molar ratio of the API to maleic acid is a critical parameter. While a 1:1 stoichiometry is common, other ratios are possible depending on the number of basic centers in the API and the crystallization conditions.[1] Experimental screening of different stoichiometric ratios is often necessary.

  • Solvent Selection: The choice of solvent is crucial as it influences the solubility of both the free base and the resulting salt, thereby affecting nucleation and crystal growth. A solvent system where the free base has moderate solubility and the this compound salt has low solubility is often ideal for crystallization. Common solvents for this compound salt formation include ethanol, isopropanol, acetone, ethyl acetate, and mixtures of alcohols with water.[3][4][5]

  • Potential Challenges: Researchers should be aware of potential challenges associated with this compound salts, including:

    • Disproportionation: The conversion of the salt back to its free base form can occur, particularly in environments with a pH higher than the pH of maximum solubility (pHmax).[6] This can negatively impact the solubility and bioavailability of the drug.

    • Isomerization: Maleic acid can isomerize to fumaric acid, its trans-isomer, under certain conditions (e.g., heat, light, or acidic catalysis). This could lead to the formation of a fumarate (B1241708) salt as an impurity.

    • Hydrate/Solvate Formation: this compound salts can form hydrates or solvates depending on the solvent system used for crystallization.[4][7][8] These different solid forms can have distinct physicochemical properties.

    • Chemical Stability: In some cases, the acidic microenvironment created by maleic acid can lead to the degradation of the API. For instance, amlodipine (B1666008) this compound was found to be unstable due to a Michael addition reaction.[2]

Experimental Workflow for this compound Salt Formation and Characterization

The following diagram illustrates a typical workflow for the screening, formation, and characterization of a this compound salt of a basic API.

MaleateSaltWorkflow cluster_screening Screening Phase cluster_formation Formation Phase cluster_characterization Characterization Phase API Basic API (Free Base) pKa pKa Determination (API & Maleic Acid) API->pKa MaleicAcid Maleic Acid MaleicAcid->pKa Stoichiometry Stoichiometry Screening (e.g., 1:1, 2:1) pKa->Stoichiometry ΔpKa > 2-3 Solvent Solvent Screening Stoichiometry->Solvent Mixing Mixing & Dissolution (API + Maleic Acid in Solvent) Solvent->Mixing Crystallization Crystallization (Cooling, Anti-solvent, Evaporation, Slurry) Mixing->Crystallization Isolation Isolation & Drying (Filtration, Vacuum Drying) Crystallization->Isolation Confirmation Salt Formation Confirmation Isolation->Confirmation Physicochemical Physicochemical Properties Isolation->Physicochemical PXRD PXRD Confirmation->PXRD DSC DSC Confirmation->DSC TGA TGA Confirmation->TGA NMR NMR Confirmation->NMR Solubility Solubility (aq. buffers) Physicochemical->Solubility Hygroscopicity Hygroscopicity (DVS) Physicochemical->Hygroscopicity Stability Stability (Solid-state & Solution) Physicochemical->Stability

Caption: Workflow for this compound salt formation and characterization.

Experimental Protocols

Protocol 1: Small-Scale this compound Salt Screening by Reactive Crystallization

This protocol is suitable for initial screening using a small amount of API.

Materials:

  • Basic API (free base)

  • Maleic acid

  • Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Small vials (e.g., 2 mL HPLC vials) with magnetic stir bars

  • Heating and stirring plate

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the basic API in a suitable solvent at a known concentration (e.g., 50 mg/mL).

    • Prepare a stock solution of maleic acid in the same solvent at an equimolar concentration to the API solution.

  • Salt Formation:

    • In a small vial, add a defined volume of the API stock solution (e.g., 0.2 mL).

    • While stirring, add an equimolar amount of the maleic acid stock solution (e.g., 0.2 mL for a 1:1 molar ratio).

    • Observe for immediate precipitation. If no precipitate forms, cap the vial and continue stirring at room temperature for 24 hours.

    • If still no precipitate is observed, the solution can be subjected to slow evaporation or cooling to induce crystallization.

  • Isolation and Analysis:

    • If a solid is formed, isolate it by centrifugation or filtration.

    • Wash the solid with a small amount of cold solvent.

    • Dry the solid under vacuum at a controlled temperature (e.g., 40 °C).

    • Analyze the solid by Powder X-ray Diffraction (PXRD) to assess crystallinity and compare the pattern with the free base. Further characterization can be performed if a crystalline salt is indicated.

Protocol 2: Scaled-Up this compound Salt Formation by Cooling Crystallization

This protocol is for preparing a larger quantity of the this compound salt once promising conditions have been identified.

Materials:

  • Basic API (free base)

  • Maleic acid

  • Selected solvent system (e.g., ethanol/water mixture)

  • Jacketed reaction vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution:

    • Charge the reaction vessel with the basic API and the selected solvent (e.g., 10 volumes of solvent relative to the API).

    • Heat the mixture with stirring to a temperature where the API dissolves completely (e.g., 60-70 °C).

    • In a separate container, dissolve a stoichiometric amount (e.g., 1.05 equivalents) of maleic acid in a small amount of the same solvent.

    • Slowly add the maleic acid solution to the heated API solution.

  • Crystallization:

    • Once the addition is complete, slowly cool the solution at a controlled rate (e.g., 10-20 °C/hour) to induce crystallization.

    • Optionally, the solution can be seeded with a small amount of previously prepared this compound salt crystals to control polymorphism and particle size.

    • Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for a period of time (e.g., 2-4 hours) to maximize the yield.

  • Isolation and Drying:

    • Isolate the crystalline product by filtration.

    • Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

    • Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of this compound Salts

Thorough characterization is essential to confirm salt formation and to evaluate the physicochemical properties of the new solid form.

Analytical TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the formation of a new crystalline phase and to identify the polymorphic form. The PXRD pattern of the salt should be distinct from that of the free base and maleic acid.[4]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal events such as desolvation or degradation. A sharp endotherm is indicative of a crystalline material. The melting point of the salt is typically different from that of the free base.[4]
Thermogravimetric Analysis (TGA) To assess thermal stability and to quantify the amount of solvent or water in the crystal lattice (in the case of solvates or hydrates).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the stoichiometry of the salt by integrating the signals from the API and the this compound counterion.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To observe changes in the vibrational modes of functional groups upon salt formation, particularly the carboxylate and amine groups.
Solubility Measurement To determine the aqueous solubility of the this compound salt as a function of pH. This is a critical parameter for predicting in vivo dissolution.[9][10]
Dynamic Vapor Sorption (DVS) To assess the hygroscopicity of the salt by measuring the water uptake as a function of relative humidity.[8]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the isolated salt and to assess its chemical stability under various stress conditions.

Data Presentation: Physicochemical Properties of this compound Salts vs. Free Base

The following tables provide examples of how the formation of a this compound salt can alter the physicochemical properties of a basic drug.

Table 1: Comparison of Aqueous Solubility

CompoundFormSolubility (mg/mL)pHReference
NeratinibFree Base~0.0017[3][4]
This compound SaltSignificantly Increased-[3][4]
HaloperidolFree BaseLow>5[9][11]
Mesylate SaltHigher than free base2-5[9][11]
IbuprofenFree Acid0.04Water[1]
Cystamine Salt6.11 - 7.81Water[1]
Drug IFree Base0.0027.9[6]
This compound Salt~1.5~3.5[6]

Table 2: Comparison of Thermal Properties

CompoundFormMelting Point (°C)NotesReference
NBI-75043Free Base64Low melting point[2]
Salt FormHigher than free baseDesired for development[2]
NeratinibThis compound Salt (Anhydrous Form I)196-204Onset of melting and decomposition[4]
AZD5329This compound Salt (Anhydrous)-Obtained after desolvation[8]

Table 3: Comparison of Bioavailability

CompoundFormRelative Bioavailability (AUC)SpeciesReference
NeratinibFree Base-Rat[4]
This compound Salt2-fold increase compared to free baseRat[4]

Conclusion

The formation of this compound salts is a valuable strategy in drug discovery for improving the physicochemical properties of basic APIs. A systematic approach to salt screening, formation, and characterization, as outlined in these application notes, is crucial for selecting an optimal salt form for further development. Careful consideration of the pKa relationship, stoichiometry, solvent selection, and potential challenges will increase the likelihood of success in developing a stable, soluble, and bioavailable drug product. The provided protocols offer a starting point for researchers, which should be adapted and optimized for the specific API under investigation.

References

Application Notes and Protocols for Utilizing Maleate Buffers in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and guidance on the effective use of maleate buffers in a variety of biochemical assays. This document outlines the properties, preparation, and specific applications of this compound buffers in enzyme kinetics, protein crystallization, and high-performance liquid chromatography (HPLC), along with a discussion of potential interferences and stability.

Introduction to this compound Buffers

This compound buffer, prepared from maleic acid, is a dicarboxylic acid buffer effective in the pH range of 5.2 to 6.8, with pKa values of approximately 1.9 and 6.24. Its utility in biochemical assays stems from its buffering capacity in the slightly acidic to neutral pH range, which is relevant for many biological processes. Notably, this compound buffer is known to be an inhibitor of transaminase reactions.[1] It is also utilized in dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), for evaluating the solubility and release of pharmaceutical compounds.[2][3]

Properties of this compound Buffer

A thorough understanding of the physicochemical properties of this compound buffer is crucial for its successful application.

PropertyValue(s)Reference(s)
pKa1 (at 25°C) ~1.9General knowledge
pKa2 (at 25°C) ~6.24General knowledge
Effective pH Range 5.5 - 7.2General knowledge
Molecular Weight (Maleic Acid) 116.07 g/mol [4]
Common Counterion Sodium (Na+) or Potassium (K+)[4]
Temperature Dependence of pH pH decreases with increasing temperature[5][6]
Solubility Highly soluble in water[1]

Applications of this compound Buffers in Biochemical Assays

Enzyme Kinetics Assays

While not as common as phosphate (B84403) or Tris buffers, this compound buffer can be employed in enzyme kinetic studies when its specific pH range is optimal for enzyme activity and when other common buffers interfere with the assay components. It is crucial to note that this compound can act as an inhibitor for certain enzymes, particularly transaminases.[1]

Protocol: General Enzyme Activity Assay Using this compound Buffer

This protocol provides a general framework for determining enzyme activity. Specific concentrations of substrate, enzyme, and cofactors, as well as the optimal pH, must be determined empirically for each specific enzyme.

Materials:

  • Maleic acid

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Substrate specific to the enzyme of interest

  • Enzyme of interest

  • Spectrophotometer or other appropriate detection instrument

  • pH meter

Procedure:

  • Prepare a 0.2 M this compound Stock Solution:

    • Dissolve 2.32 g of maleic acid in approximately 80 mL of distilled water.

    • Adjust the pH to the desired value (e.g., 6.0) with 1 N NaOH.

    • Bring the final volume to 100 mL with distilled water.[4]

  • Prepare the Assay Buffer (e.g., 50 mM this compound Buffer, pH 6.0):

    • Dilute the 0.2 M stock solution 1:4 with distilled water.

    • Verify the pH and adjust if necessary.

  • Prepare the Reaction Mixture:

    • In a suitable reaction vessel (e.g., a cuvette), combine the 50 mM this compound buffer, substrate, and any necessary cofactors to the desired final concentrations.

    • The total volume will depend on the requirements of the detection instrument.

  • Initiate the Reaction:

    • Add a specific amount of the enzyme solution to the reaction mixture to start the reaction.

    • Mix gently but thoroughly.

  • Monitor the Reaction:

    • Immediately place the reaction vessel in the detection instrument.

    • Record the change in absorbance (or other signal) over a defined period. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Calculate Enzyme Activity:

    • Calculate the rate of substrate conversion to product using the appropriate molar extinction coefficient for the product or substrate.

    • Enzyme activity can be expressed in units such as µmol/min (Units, U).

    • Specific activity is calculated by dividing the enzyme activity by the total protein concentration (U/mg).

Workflow for Enzyme Activity Assay

Enzyme_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer_Prep Prepare this compound Buffer Mix Combine Buffer, Substrate, Cofactors Buffer_Prep->Mix Substrate_Prep Prepare Substrate Solution Substrate_Prep->Mix Enzyme_Prep Prepare Enzyme Solution Initiate Add Enzyme to Initiate Reaction Enzyme_Prep->Initiate Mix->Initiate Monitor Monitor Reaction (e.g., Spectrophotometry) Initiate->Monitor Calculate_Rate Calculate Initial Reaction Rate Monitor->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for a typical enzyme activity assay using this compound buffer.

Protein Crystallization

The selection of an appropriate buffer is a critical step in protein crystallization, as pH is a key parameter influencing protein solubility and crystal formation. While not as frequently used as other buffers like Tris, HEPES, or citrate, this compound buffer can be a valuable component of crystallization screening matrices, particularly for proteins that crystallize in the pH range of 5.5 to 7.0.

Protocol: Screening for Protein Crystallization Conditions with this compound Buffer

This protocol describes a general approach for including this compound buffer in a sparse matrix or grid screen for protein crystallization.

Materials:

  • Purified protein sample (high purity is essential)

  • This compound buffer stock solutions at various pH values (e.g., 5.5, 6.0, 6.5)

  • A variety of precipitants (e.g., polyethylene (B3416737) glycols (PEGs) of different molecular weights, salts like ammonium (B1175870) sulfate (B86663) or sodium chloride)

  • Additives (e.g., salts, detergents, small molecules)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop plates)

  • Microscopes for crystal visualization

Procedure:

  • Prepare Protein Sample:

    • Concentrate the purified protein to a suitable concentration (typically 5-20 mg/mL).

    • The protein should be in a low ionic strength buffer. If the storage buffer is incompatible, perform a buffer exchange into a simple, low-molarity buffer (e.g., 10 mM Tris-HCl or HEPES).

  • Design the Crystallization Screen:

    • Sparse Matrix Screen: Include conditions where this compound buffer (e.g., 0.1 M) at different pH values is combined with a wide range of precipitants and additives. Many commercial crystallization screens include a variety of buffers, and custom screens can be designed.

    • Grid Screen: Systematically vary the concentration of a precipitant against a range of this compound buffer pH values.

  • Set Up Crystallization Trials:

    • Use the hanging drop or sitting drop vapor diffusion method.

    • In each well of the crystallization plate, place a reservoir solution containing the buffer, precipitant, and any additives.

    • On a cover slip (hanging drop) or in a drop post (sitting drop), mix a small volume of the protein solution with an equal volume of the reservoir solution.

    • Seal the wells to allow for vapor diffusion.

  • Incubate and Monitor:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

  • Optimize Promising Conditions:

    • If initial crystals are observed, perform optimization screens around the successful condition by making small, systematic changes to the pH of the this compound buffer, precipitant concentration, protein concentration, and temperature.

Logical Flow for Buffer Selection in Protein Crystallization

Buffer_Selection_Crystallization Start Start: Need to Crystallize a Protein Protein_Properties Determine Protein Properties (pI, Stability) Start->Protein_Properties Initial_Screen Design Initial Crystallization Screen (Sparse Matrix or Grid) Protein_Properties->Initial_Screen Include_this compound Include this compound Buffer (pH 5.5-7.0) in Screen Initial_Screen->Include_this compound Setup_Trials Set Up Crystallization Trials (Vapor Diffusion) Include_this compound->Setup_Trials Monitor Incubate and Monitor for Crystal Growth Setup_Trials->Monitor Analyze_Results Analyze Results Monitor->Analyze_Results Crystals_Formed Crystals Formed? Analyze_Results->Crystals_Formed Optimize Optimize Conditions (Vary pH, Precipitant, etc.) Crystals_Formed->Optimize Yes No_Crystals No Crystals: Modify Screen (Different Buffers, Additives) Crystals_Formed->No_Crystals No End End: Obtain Diffraction-Quality Crystals Optimize->End No_Crystals->Initial_Screen

Caption: Decision-making process for including this compound buffer in a protein crystallization screening strategy.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, the pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable analytes. While less common than phosphate or acetate (B1210297) buffers, this compound buffer can be used to maintain a stable pH in the range of 5.5 to 7.0 for the separation of acidic, basic, and neutral compounds.

Protocol: General Reversed-Phase HPLC Method Using this compound Buffer

This protocol outlines the preparation of a mobile phase containing this compound buffer for isocratic or gradient HPLC analysis. The specific concentration of the buffer and the organic modifier will need to be optimized for the particular analytes and column being used.

Materials:

  • HPLC-grade maleic acid

  • HPLC-grade sodium hydroxide or potassium hydroxide

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • HPLC-grade water

  • 0.45 µm or 0.22 µm membrane filters

  • HPLC system with a C18 or other suitable reversed-phase column

Procedure:

  • Prepare Aqueous this compound Buffer (e.g., 20 mM, pH 6.0):

    • Weigh out the appropriate amount of maleic acid to make a 20 mM solution in the desired final volume of the aqueous component of the mobile phase.

    • Dissolve the maleic acid in about 80% of the final volume of HPLC-grade water.

    • Adjust the pH to 6.0 with a solution of NaOH or KOH.

    • Bring the solution to the final volume with HPLC-grade water.

    • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase:

    • Isocratic Elution: Mix the prepared aqueous this compound buffer with the desired organic solvent in the appropriate ratio (e.g., 70:30 aqueous:organic). Degas the mobile phase before use.

    • Gradient Elution: The aqueous this compound buffer can be used as mobile phase A, and the organic solvent (or a mixture of organic solvent and a small amount of the aqueous buffer to maintain pH) can be used as mobile phase B.

  • Equilibrate the HPLC System:

    • Flush the HPLC system with the prepared mobile phase until a stable baseline is achieved.

  • Inject the Sample and Run the Analysis:

    • Inject the prepared sample onto the column.

    • Run the HPLC method and collect the data.

  • Optimize the Separation:

    • Adjust the pH of the this compound buffer, the buffer concentration, and the ratio of aqueous to organic solvent to achieve the desired separation of the analytes.

HPLC_Workflow Start Start: Develop HPLC Method Analyte_Properties Determine Analyte Properties (pKa, Solubility) Start->Analyte_Properties Select_Column Select Appropriate Reversed-Phase Column Analyte_Properties->Select_Column Prepare_Mobile_Phase Prepare Mobile Phase with This compound Buffer (Aqueous) and Organic Solvent (Organic) Select_Column->Prepare_Mobile_Phase Equilibrate Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate Initial_Run Perform Initial Run (Isocratic or Gradient) Equilibrate->Initial_Run Evaluate_Chromatogram Evaluate Chromatogram (Resolution, Peak Shape) Initial_Run->Evaluate_Chromatogram Good_Separation Good Separation? Evaluate_Chromatogram->Good_Separation Optimize_Method Optimize Method: - Adjust pH of this compound Buffer - Vary Buffer Concentration - Modify Organic Solvent Ratio Good_Separation->Optimize_Method No Final_Method Finalize Method Good_Separation->Final_Method Yes Optimize_Method->Initial_Run

References

Application Note: Quantification of Maleate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleate is a common counter-ion used in the formulation of numerous active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for quality control, ensuring correct stoichiometry, and monitoring stability of drug substances and products. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Principle

This method utilizes reversed-phase chromatography to separate maleic acid from other components in the sample matrix. A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. The mobile phase consists of a polar mixture of aqueous phosphoric acid and methanol (B129727). The acidic mobile phase ensures that maleic acid is in its protonated form, allowing for consistent retention on the non-polar stationary phase. Quantification is achieved by monitoring the UV absorbance of maleic acid at an appropriate wavelength.

Materials and Reagents

  • Maleic acid reference standard (purity ≥ 99.5%)

  • Methanol , HPLC grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Water , HPLC grade or Milli-Q

  • Sample containing this compound

  • 0.45 µm membrane filters (e.g., nylon or PVDF)

Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.1% aqueous phosphoric acid and methanol (90:10 v/v).[2]

  • Flow Rate: 0.75 mL/min.[2]

  • Column Temperature: Ambient

  • Detection Wavelength: 210-215 nm is often effective for this compound, though other wavelengths such as 254 nm have also been used successfully.[2][3]

  • Injection Volume: 20 µL

Experimental Protocols

Preparation of Mobile Phase

To prepare 1 L of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 900 mL of HPLC grade water and mix well. Then, add 100 mL of HPLC grade methanol and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of maleic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions

Accurately weigh a portion of the sample expected to contain a known amount of this compound and transfer it to a volumetric flask of appropriate size. Dissolve the sample in the mobile phase, using sonication if necessary. Dilute to the mark with the mobile phase to achieve a final concentration of this compound within the calibration range. Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution(s) into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the maleic acid standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

The performance of the HPLC method for this compound quantification is summarized in the table below. The data is based on a validated method for the analysis of aliphatic acids, including maleic acid.[2]

ParameterResult
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 54.72% to 99.70%
Precision (RSD%) Typically < 2% for repeatability
Limit of Detection (LOD) Method dependent, can be calculated as 3.3 * (SD/S)
Limit of Quantification (LOQ) Method dependent, can be calculated as 10 * (SD/S)

SD = Standard Deviation of the response; S = Slope of the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC method development and validation for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (0.1% H3PO4 in 90:10 Water:Methanol) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Prepare Maleic Acid Standard Solutions injection Inject Standards and Samples (20 µL) prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection system_equilibration->injection chromatography Chromatographic Separation (C18 Column, 0.75 mL/min) injection->chromatography detection UV Detection (210-254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification validation Method Validation (Linearity, Accuracy, Precision) quantification->validation

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in various samples, including pharmaceutical formulations. The method is straightforward to implement and provides accurate and precise results, making it an essential tool for quality control and drug development professionals. Adherence to the detailed protocols will ensure the generation of high-quality data for the assessment of this compound content.

References

Application Notes and Protocols: Maleate as a Prodrug Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of prodrugs is a cornerstone of modern pharmaceutical development, aiming to overcome the limitations of active pharmaceutical ingredients (APIs). These limitations can include poor solubility, low permeability, rapid metabolism, systemic toxicity, and lack of site-specific delivery. The maleate moiety, derived from maleic acid, has emerged as a versatile and effective promoiety in prodrug design. Its unique chemical properties allow for the creation of ester and amide linkages that can be engineered for controlled release of the parent drug under specific physiological conditions.

This document provides a comprehensive overview of the design principles, applications, and experimental evaluation of this compound-containing prodrugs. It is intended to serve as a practical guide for researchers in the field of drug discovery and development.

Design Principles of this compound Prodrugs

The fundamental principle behind using this compound as a promoiety is to temporarily mask a functional group on the parent drug, thereby altering its physicochemical properties. The most common functional groups targeted for this compound conjugation are hydroxyl and amino groups, forming this compound esters and maleamic acids (amides), respectively.

This compound Esters

This compound esters are formed by reacting a hydroxyl group on the parent drug with maleic anhydride (B1165640) or a derivative. This strategy is particularly useful for:

  • Increasing Lipophilicity: Masking a polar hydroxyl group with the less polar this compound ester can enhance membrane permeability and oral absorption.

  • Improving Solubility: While seemingly counterintuitive, the introduction of a carboxyl group in the this compound moiety can be used to form salts, thereby increasing aqueous solubility for parenteral formulations.

  • Enzymatic Cleavage: The ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes in the body, releasing the active drug. The rate of hydrolysis can be tuned by introducing substituents on the this compound ring.

Maleamic Acids (Amides)

The reaction of a primary or secondary amine on a parent drug with maleic anhydride yields a maleamic acid. This linkage is particularly interesting due to its pH-sensitive nature.

  • pH-Dependent Hydrolysis: The amide bond of a maleamic acid is relatively stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic microenvironment of tumors (pH ~6.5) or within endosomes and lysosomes (pH 4.5-6.5). This is due to intramolecular catalysis by the neighboring carboxylic acid group.[1][2][3][4]

  • Targeted Drug Delivery: This pH sensitivity allows for the design of prodrugs that selectively release their active payload in cancerous tissues, reducing systemic toxicity.[2][3]

Applications of this compound Prodrugs

The versatility of the this compound moiety has led to its application in various therapeutic areas.

Oncology

The acidic tumor microenvironment provides a unique opportunity for targeted drug delivery using pH-sensitive this compound prodrugs. By linking chemotherapeutic agents to a this compound promoiety, it is possible to achieve preferential drug release at the tumor site, thereby enhancing efficacy and reducing off-target side effects.[5]

Cardiovascular Disease

This compound ester prodrugs have been investigated to improve the delivery of cardiovascular drugs. For instance, malonate ester prodrugs have been developed to deliver malonate, an inhibitor of succinate (B1194679) dehydrogenase, to protect against cardiac ischemia-reperfusion injury.[1][6][7][8] By masking the charged carboxyl groups of malonate, the prodrug can more readily cross cell membranes to reach its intracellular target.[6]

Central Nervous System (CNS) Disorders

The blood-brain barrier (BBB) represents a significant challenge for drug delivery to the CNS. The lipidization of polar drugs by creating this compound ester prodrugs can enhance their ability to cross the BBB. Once in the brain, the prodrug can be converted to the active drug by brain-resident enzymes.[9][10]

Antiviral Therapy

The prodrug approach is well-established in antiviral therapy to improve the oral bioavailability of nucleoside analogs. While not as common as other promoieties, this compound could be employed to enhance the lipophilicity and cellular uptake of antiviral drugs.[11][12][13]

Quantitative Data on this compound Prodrugs

The following tables summarize representative quantitative data for this compound and other relevant prodrugs, highlighting the improvements achieved over the parent drug.

Table 1: Improvement of Physicochemical Properties

Prodrug StrategyParent DrugProdrugProperty ImprovedFold ImprovementReference(s)
This compound EsterGuaifenesinGuaifenesin this compoundHydrolysis Rate-[14]
Amide ProdrugAcyclovirValacyclovirSolubility9x[15]
Phosphate ProdrugAmprenavirFosamprenavirAqueous Solubility>1000x[16]
Acyloxyalkyl EsterIsavuconazoleIsavuconazonium sulfate (B86663)Aqueous SolubilitySignificant[17]

Table 2: Pharmacokinetic Parameters of this compound and Other Prodrugs vs. Parent Drugs

ProdrugParent DrugSpeciesParameterParent Drug ValueProdrug ValueReference(s)
Midazolam this compoundMidazolamRatCmax (ng/mL)~100~200 (oral)
Diacetoxymethyl malonate (MAM)MalonateMousePlasma Half-life (t1/2)-Rapidly Hydrolyzed[1][6]
Fesoterodine5-HMTHumanBioavailability-High[12]
AcelarinGemcitabineHumanCmax (µM)6426,910[14]
BrincidofovirCidofovirHumanOral Bioavailability<5%88%[14]

Experimental Protocols

This section provides generalized protocols for the synthesis and evaluation of this compound prodrugs, based on methodologies reported in the scientific literature.

Protocol 1: Synthesis of a this compound Ester Prodrug

Objective: To synthesize a this compound ester prodrug from a parent drug containing a hydroxyl group.

Materials:

Procedure:

  • Dissolve the parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add maleic anhydride (1.1 to 1.5 equivalents) to the solution.

  • Add the catalyst, such as pyridine or triethylamine (1.1 to 2 equivalents), dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the final product by NMR (¹H, ¹³C), Mass Spectrometry (MS), and FT-IR to confirm its structure and purity.

Protocol 2: In Vitro pH-Dependent Hydrolysis of a Maleamic Acid Prodrug

Objective: To evaluate the stability of a maleamic acid prodrug at different pH values.

Materials:

  • Maleamic acid prodrug

  • Phosphate buffered saline (PBS) at pH 7.4

  • Acetate or citrate (B86180) buffer at pH 6.5

  • Acetate or citrate buffer at pH 5.0

  • Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath at 37 °C

Procedure:

  • Prepare stock solutions of the maleamic acid prodrug in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare reaction buffers at pH 7.4, 6.5, and 5.0.

  • Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to each buffer to achieve a final concentration of, for example, 10 µM.

  • Incubate the solutions at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate any proteins and stop further degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the remaining prodrug and the released parent drug.

  • Calculate the half-life (t1/2) of the prodrug at each pH by plotting the natural logarithm of the prodrug concentration against time.

Protocol 3: In Vitro Enzymatic Stability in Plasma

Objective: To assess the stability of a this compound ester prodrug in the presence of plasma esterases.

Materials:

  • This compound ester prodrug

  • Human or rat plasma (freshly prepared with anticoagulant)

  • Phosphate buffered saline (PBS) at pH 7.4

  • Acetonitrile or methanol (HPLC grade) with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma to 37 °C.

  • Prepare a stock solution of the prodrug in a suitable solvent.

  • Initiate the reaction by spiking the prodrug into the pre-warmed plasma to a final concentration of, for example, 1 µM.

  • Incubate the plasma samples at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard.

  • Vortex the samples vigorously and centrifuge at high speed to precipitate plasma proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Quantify the concentrations of the prodrug and the parent drug using the LC-MS/MS method.[4][6]

  • Determine the in vitro half-life of the prodrug in plasma.

Protocol 4: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a this compound prodrug and its parent drug after oral or intravenous administration.

Materials:

  • This compound prodrug

  • Vehicle for dosing (e.g., saline, PEG400/water)

  • Sprague-Dawley rats or C57BL/6 mice

  • Dosing gavage needles (for oral administration) or syringes (for intravenous administration)

  • Blood collection tubes with anticoagulant (e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight with free access to water before dosing.

  • Prepare the dosing formulation of the this compound prodrug in the appropriate vehicle.

  • Administer the prodrug to the animals either orally (p.o.) or intravenously (i.v.) at a predetermined dose.

  • At specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (e.g., via tail vein or cardiac puncture at termination).

  • Immediately process the blood samples to obtain plasma by centrifugation. To prevent ex vivo hydrolysis, it is crucial to handle samples on ice and consider adding an esterase inhibitor to the collection tubes.[12]

  • Store the plasma samples at -80 °C until analysis.

  • Perform sample preparation (e.g., protein precipitation or liquid-liquid extraction) and analyze the plasma samples for the concentrations of the prodrug and the parent drug using a validated LC-MS/MS method.[4][6]

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) for both the prodrug and the parent drug using appropriate software (e.g., Phoenix WinNonlin).[18][19][20][21][22][23]

Visualizations

pH-Sensitive Activation of a Maleamic Acid Prodrug

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 7.0) Prodrug Maleamic Acid Prodrug (Stable) Intermediate Anhydride Intermediate Prodrug->Intermediate Intramolecular Nucleophilic Attack (Acid-Catalyzed) ParentDrug Active Parent Drug Intermediate->ParentDrug Hydrolysis Target Cancer Cell ParentDrug->Target Pharmacological Effect

Caption: pH-triggered activation of a maleamic acid prodrug in the acidic tumor microenvironment.

General Experimental Workflow for Prodrug Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Prodrug Synthesis & Characterization Stability Chemical & Enzymatic Stability (pH, plasma) Synthesis->Stability Activity In Vitro Activity/ Cytotoxicity Assay Stability->Activity PK Pharmacokinetics (Rodent Model) Activity->PK Lead Candidate Selection Efficacy In Vivo Efficacy (Disease Model) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical workflow for the preclinical evaluation of a novel prodrug candidate.

Conclusion

The this compound moiety offers a powerful and adaptable tool for prodrug design, enabling chemists to overcome a wide range of pharmaceutical and pharmacokinetic challenges. The pH-sensitive nature of maleamic acids is particularly advantageous for targeted cancer therapy. The protocols and data presented herein provide a foundational guide for the rational design, synthesis, and evaluation of this compound-based prodrugs. As our understanding of disease-specific microenvironments and enzymatic activation pathways grows, the potential applications for this compound prodrugs in developing safer and more effective medicines will undoubtedly expand.

References

Application Notes: The Versatility of Maleate in Modern Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maleate and its anhydride (B1165640), maleic anhydride, are highly versatile monomers and chemical intermediates that have found extensive application in polymer chemistry. Their utility stems from two key reactive sites: the carbon-carbon double bond, which is susceptible to polymerization and "click" reactions, and the anhydride group, which can undergo ring-opening reactions with a variety of nucleophiles.[1][2] This dual reactivity allows for the synthesis of a wide array of functional polymers with tunable properties, making them invaluable for researchers, scientists, and drug development professionals. Applications range from creating advanced biomaterials and drug delivery systems to enhancing the performance of commodity plastics.[3][4][5] This document provides an in-depth overview of key applications, complete with detailed experimental protocols and supporting data.

Application 1: this compound Copolymers for Biomedical Applications and Drug Delivery

Maleic anhydride copolymers are particularly well-suited for biomedical applications due to their biocompatibility, well-defined alternating structures, and the ease with which drugs can be attached.[3][4] The anhydride ring reacts readily with nucleophilic groups (e.g., -NH2, -OH) on drug molecules under mild conditions, forming stable amide or ester linkages.[2] This creates polymer-drug conjugates that can improve drug solubility, enhance stability, and enable controlled release.[2][3] Copolymers of maleic anhydride with monomers like N-vinylpyrrolidone or vinyl ethers are often water-soluble and have been extensively studied as carriers for anticancer drugs and other therapeutic agents.[3]

Logical Workflow: Synthesis of a Polymer-Drug Conjugate

Monomers Maleic Anhydride + Comonomer (e.g., MMA) Polymerization Free Radical Polymerization Monomers->Polymerization AIBN, Solvent (Ethyl Acetate) Copolymer Poly(MAN-co-MMA) Copolymer Polymerization->Copolymer Conjugation Nucleophilic Ring-Opening (Conjugation) Copolymer->Conjugation Drug Drug with -NH2 group (e.g., Amino-functionalized model drug) Drug->Conjugation Conjugate Polymer-Drug Conjugate Conjugation->Conjugate Purification Purification & Characterization Conjugate->Purification Precipitation FinalProduct Final Product for Biological Assays Purification->FinalProduct

Caption: Workflow for synthesizing a this compound copolymer-drug conjugate.

Quantitative Data: Maleic Anhydride Copolymers in Drug Delivery
Copolymer SystemComonomerConjugated Drug/MoleculeTarget ApplicationReference
Poly(styrene-alt-maleic anhydride) (PSMA)Styrene7-amino-4-methylquinolin-2(1H)-oneBiomedical imaging, metal chelation[6]
Poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA)Methyl Vinyl EtherAmpicillin, CephalexinAntibacterial drug delivery[2]
Poly(N-vinylpyrrolidone-co-maleic acid)N-vinylpyrrolidoneVarious (general carrier)General drug carrier systems[3]
Poly(maleic anhydride-co-methyl methacrylate)Methyl Methacrylate (B99206)2-amino ethyl benzoate (B1203000)Functional polymer synthesis[7]
Experimental Protocol: Synthesis and Amine Modification of a Maleic Anhydride Copolymer

This protocol describes the synthesis of a copolymer of maleic anhydride (MAN) and methyl methacrylate (MMA) followed by its modification via a ring-opening reaction with an amine-containing molecule, adapted from the procedure described by Nasirtabrizi et al.[7][8]

Part A: Synthesis of Poly(MAN-co-MMA)

  • Preparation: In a glass ampoule, dissolve 1.96 g (20 mmol) of maleic anhydride (MAN) and 2.00 g (20 mmol) of methyl methacrylate (MMA) in 15 mL of dry ethyl acetate.[8]

  • Initiator Addition: Add 0.065 g (0.4 mmol) of azobisisobutyronitrile (AIBN) as the free radical initiator to the monomer solution.[8]

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the ampoule under vacuum and place it in a thermostatically controlled oil bath at 70°C for 24 hours.[8]

  • Isolation: After polymerization, cool the ampoule, break it open, and pour the viscous solution into a large excess of n-hexane to precipitate the copolymer.

  • Purification & Drying: Filter the white precipitate, wash it thoroughly with n-hexane, and dry it under vacuum at 40°C to a constant weight.

  • Characterization: Characterize the resulting Poly(MAN-co-MMA) using FT-IR and ¹H NMR spectroscopy to confirm its structure and composition.[7]

Part B: Chemical Modification with 2-Amino Ethyl Benzoate

  • Reagent Preparation: In a separate flask, prepare a solution of sodium 2-amino ethyl benzoate by reacting 2-amino ethyl benzoate with an equimolar amount of sodium hydroxide (B78521) in an appropriate solvent.

  • Reaction Setup: Dissolve the synthesized Poly(MAN-co-MMA) in a suitable solvent like N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a stirrer. Cool the flask to -5°C in an ice-salt bath.[8]

  • Nucleophilic Addition: Add the solution of sodium 2-amino ethyl benzoate dropwise to the stirred polymer solution over 1 hour.[8]

  • Reaction: Maintain the reaction mixture at -5°C for an additional 3 hours with continuous stirring.[8]

  • Precipitation and Washing: Pour the reaction mixture into an excess of cold 0.2 N HCl. Filter the resulting white precipitate and wash it with 0.2 N HCl, followed by 0.2 N NaOH, and finally with distilled water until the washings are neutral.[8]

  • Drying and Characterization: Dry the final modified polymer under vacuum at room temperature. Characterize the product using FT-IR and ¹H NMR to confirm the ring-opening and the attachment of the 2-amino ethyl benzoate moiety.[7]

Application 2: Ring-Opening Copolymerization (ROCOP) for Unsaturated Polyesters

The ring-opening copolymerization (ROCOP) of maleic anhydride with epoxides is a powerful, chain-growth method for synthesizing unsaturated polyesters with controlled molecular weights and narrow polydispersity.[9][10] This approach is particularly attractive because it avoids the high temperatures and long reaction times typical of traditional step-growth polycondensation.[10] Using catalysts such as chromium(III) salen complexes, this reaction produces poly(alkylene this compound)s.[11] A subsequent, highly efficient isomerization step can convert the cis-maleate units into trans-fumarate units, yielding important biomaterials like poly(propylene fumarate) (PPF), which is used in tissue engineering and 3D printing.[10][12]

Reaction Mechanism: ROCOP of Maleic Anhydride and Epoxide

Catalyst Cr(III) Salen Complex Initiation Initiation: Ring-Opening of Epoxide Catalyst->Initiation Epoxide Epoxide (e.g., Propylene (B89431) Oxide) Epoxide->Initiation Propagation2 Propagation Step 2: Attack on Epoxide Epoxide->Propagation2 Regenerates Alkoxide Alkoxide Metal Alkoxide Intermediate Initiation->Alkoxide Propagation1 Propagation Step 1: Attack on Anhydride Alkoxide->Propagation1 MAN Maleic Anhydride MAN->Propagation1 Carboxylate Metal Carboxylate Intermediate Propagation1->Carboxylate Polymer Growing Polyester Chain (Poly(propylene this compound)) Carboxylate->Propagation2 Propagation2->Alkoxide Propagation2->Polymer

Caption: Catalytic cycle for the ring-opening copolymerization of an epoxide and maleic anhydride.

Quantitative Data: ROCOP of Propylene Oxide (PO) and Maleic Anhydride (MA)
Catalyst[M]:[C] RatioTime (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)Reference
(salen)CrCl1000:11>9916.11.13[10]
(salen)CrCl1000:12>9920.11.10[10]
(salen)CrCl2000:12>9926.51.14[10]
(salen)CrCl500:10.5>9910.51.15[10]

Conditions: Neat, 80°C. [M]:[C] = Monomer-to-Catalyst Ratio. Mn = Number-average molecular weight. PDI = Polydispersity Index.

Experimental Protocol: Synthesis of Poly(propylene this compound) via ROCOP

This protocol is adapted from the procedure reported by Jeske et al. for the synthesis of poly(propylene this compound) (PPM) via ROCOP, followed by isomerization to poly(propylene fumarate) (PPF).[10]

Part A: Synthesis of Poly(propylene this compound) (PPM)

  • Preparation: In a nitrogen-filled glovebox, add maleic anhydride (MA), propylene oxide (PO), and the chromium(III) salen catalyst to a glass vial equipped with a stir bar. The typical monomer-to-catalyst ratio can range from 500:1 to 2000:1.[10]

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80°C and stir. The polymerization is typically rapid and can reach high conversion within 1-2 hours.[10]

  • Termination & Isolation: After the desired time, cool the reaction to room temperature. Dissolve the resulting viscous polymer in a minimal amount of chloroform (B151607) or dichloromethane.

  • Purification: Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent like cold methanol (B129727) or diethyl ether.

  • Drying: Decant the solvent and dry the isolated polymer under vacuum to a constant weight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by ¹H NMR to confirm the this compound structure (cis-alkene signal around 6.2-6.3 ppm).[10]

Part B: Isomerization to Poly(propylene fumarate) (PPF)

  • Preparation: Dissolve the synthesized PPM in chloroform (or another suitable solvent) inside a vial.[10]

  • Catalyst Addition: Add a catalytic amount of an isomerization agent, such as diethylamine, to the solution.[10]

  • Reaction: Stir the solution at room temperature. The isomerization is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress using ¹H NMR spectroscopy. The disappearance of the cis-alkene signal (~6.2 ppm) and the appearance of a new trans-alkene signal (~6.8 ppm) indicates the complete conversion to PPF.[10]

  • Isolation: Once the reaction is complete, precipitate the PPF polymer in a non-solvent like methanol or diethyl ether.

  • Drying: Filter and dry the final PPF product under vacuum.

Application 3: Maleic Anhydride Grafting for Polymer Compatibilization

Many commodity polymers, such as polypropylene (B1209903) (PP), are non-polar, which limits their adhesion to polar materials like glass fibers, mineral fillers, or other polar polymers.[5] Grafting maleic anhydride onto the polymer backbone via reactive extrusion introduces polar anhydride and carboxylic acid groups.[5][13] This chemically modified polymer, for example, maleic anhydride-grafted polypropylene (MAPP), acts as a powerful compatibilizer or coupling agent. It enhances interfacial adhesion between the polymer matrix and fillers, leading to significant improvements in the mechanical properties (e.g., tensile strength, impact resistance) of the resulting composite materials.[5][13]

Logical Diagram: Role of MAPP as a Compatibilizer

cluster_0 Without Compatibilizer cluster_1 With MAPP Compatibilizer Matrix1 Non-Polar PP Matrix Interface1 Weak Interface (Poor Adhesion) Matrix1->Interface1 Filler1 Polar Filler (e.g., Glass Fiber) Interface1->Filler1 Result1 Low Mechanical Strength Interface1->Result1 Matrix2 Non-Polar PP Matrix MAPP MAPP (Compatibilizer) Matrix2->MAPP Entanglement Filler2 Polar Filler (e.g., Glass Fiber) MAPP->Filler2 Covalent/H-Bonds Result2 High Mechanical Strength MAPP->Result2

Caption: MAPP improves composite strength by bridging the non-polar matrix and polar filler.

Quantitative Data: Effect of MAPP on Polypropylene/Glass Fiber Composites
PropertyNeat PPPP + 30% Glass Fiber (Uncompatibilized)PP + 30% Glass Fiber (with 5% MAPP)
Tensile Strength (MPa)~35~60~110
Flexural Modulus (GPa)~1.5~5.0~8.5
Notched Izod Impact Strength (J/m)~25~80~150
(Note: These are representative values compiled from literature to illustrate the trend. Actual values may vary based on specific materials and processing conditions.[5]).
Experimental Protocol: Melt Grafting of Maleic Anhydride onto Polypropylene

This protocol describes a typical reactive extrusion process for preparing maleic anhydride-grafted polypropylene (MAPP).[5]

  • Material Preparation: Thoroughly dry polypropylene (PP) pellets, maleic anhydride (MA) flakes, and a free-radical initiator (e.g., dicumyl peroxide, DCP) to remove any moisture.

  • Premixing: Prepare a dry blend of the components. A typical formulation might be 97 wt% PP, 2 wt% MA, and 1 wt% DCP. Tumble mix the components for 15-20 minutes to ensure a homogeneous mixture.

  • Extruder Setup: Use a co-rotating twin-screw extruder. Set a temperature profile along the extruder barrel. A typical profile might be: Zone 1 (feed): 160°C, Zone 2: 180°C, Zone 3: 190°C, Zone 4: 190°C, Die: 185°C. Set the screw speed to approximately 150-200 rpm.

  • Reactive Extrusion: Feed the premixed blend into the extruder hopper at a constant rate. Inside the extruder, the PP melts, and the initiator decomposes to form free radicals on the PP backbone. These radicals then react with MA, grafting it onto the polymer chains.[5]

  • Strand Cooling and Pelletizing: Extrude the molten polymer strand from the die and pass it through a water bath to cool and solidify it. A pelletizer then cuts the cooled strand into MAPP pellets.

  • Purification: To remove unreacted MA and initiator byproducts, the MAPP pellets must be purified. This is typically done by dissolving the pellets in a hot solvent like xylene and then precipitating them in an excess of a non-solvent like acetone. The purified MAPP is then filtered and dried in a vacuum oven at 80°C for at least 12 hours.

  • Characterization: The grafting degree can be determined by titration of the carboxylic acid groups (after hydrolysis of the anhydride) or by FT-IR spectroscopy by comparing the peak intensity of the carbonyl group (~1780 cm⁻¹) to a characteristic PP peak.[14]

Application 4: Thiol-Maleimide "Click" Chemistry for Polymer Functionalization

The thiol-maleimide reaction is a highly efficient "click" chemistry reaction based on the Michael addition of a thiol to the electron-deficient double bond of a maleimide (B117702).[15][16] This reaction is prized for its high specificity, rapid kinetics under mild, often physiological conditions, and the absence of byproducts.[15] In polymer science, it is widely used for:

  • Bioconjugation: Attaching peptides, proteins, or other biomolecules to polymers for targeted drug delivery or tissue engineering.[17]

  • Surface Modification: Functionalizing surfaces with polymers to alter their properties.

  • Hydrogel Formation: Crosslinking polymer chains to form hydrogels for various biomedical applications.

Reaction Scheme: Thiol-Maleimide "Click" Reaction

PolymerMaleimide Polymer with Maleimide End-Group Reaction Michael Addition 'Click' Reaction PolymerMaleimide->Reaction ThiolMolecule Thiol-containing Molecule (e.g., Cysteine-Peptide) ThiolMolecule->Reaction Conjugate Thioether-linked Polymer Conjugate Reaction->Conjugate Mild Conditions (e.g., pH 7, RT)

Caption: Schematic of the thiol-maleimide "click" reaction for polymer conjugation.

Quantitative Data: Influence of Conditions on Thiol-Maleimide Reactions
Initiator/BaseSolventMechanismRelative Rate
None (spontaneous)ChloroformBase-initiated (thiol acts as base)Slow
Triethylamine (TEA)ChloroformBase-initiatedFast
Dimethylphenylphosphine (DMPP)ChloroformNucleophile-initiatedVery Fast
Triethylamine (TEA)DMFIon pair-initiatedModerate
(Note: This table summarizes the mechanistic findings from computational and experimental studies, showing that the reaction kinetics are highly dependent on the choice of solvent and initiator/catalyst.[16])
Experimental Protocol: Peptide Conjugation to a Maleimide-Functionalized Polymer

This protocol is a generalized procedure for conjugating a cysteine-containing peptide to a maleimide-terminated polymer, based on the principles used in the synthesis of peptide-functionalized poly(malic acid) derivatives.[17]

  • Polymer Preparation: Synthesize or obtain a polymer with a terminal maleimide group (e.g., Mal-PEG-OH, Mal-PMLABe). Ensure the polymer is pure and well-characterized.

  • Peptide Preparation: Synthesize or obtain the desired peptide containing a terminal or internal cysteine residue, which provides the free thiol group.

  • Dissolution: Dissolve the maleimide-functionalized polymer in a suitable buffer, typically a phosphate (B84403) buffer (e.g., PBS, pH 6.5-7.5). The concentration will depend on the polymer's solubility.

  • Peptide Addition: Dissolve the cysteine-containing peptide in the same buffer. Add the peptide solution to the polymer solution. A slight molar excess of the peptide (e.g., 1.2 equivalents) is often used to ensure complete reaction of the maleimide groups.

  • Reaction: Allow the reaction to proceed at room temperature with gentle stirring. The reaction is often complete within 2-4 hours. Protect the reaction from light if any components are light-sensitive.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like β-mercaptoethanol can be added after the main reaction is complete.

  • Purification: Purify the resulting polymer-peptide conjugate to remove excess peptide and other reagents. This is commonly achieved by dialysis against deionized water using a membrane with an appropriate molecular weight cut-off (MWCO) that retains the conjugate while allowing smaller molecules to pass through.

  • Lyophilization: Freeze-dry the purified conjugate solution to obtain the final product as a solid powder.

  • Characterization: Confirm the successful conjugation using techniques such as ¹H NMR, MALDI-TOF mass spectrometry, or by using a fluorescently-labeled peptide and measuring the fluorescence of the final product.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Chlorpheniramine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of chlorpheniramine (B86927) maleate, a first-generation antihistamine. The synthesis is presented through two primary, industrially relevant routes, starting from either 4-chlorophenylacetonitrile or 2-(p-chlorobenzyl)pyridine. This guide includes step-by-step experimental procedures, quantitative data on reaction yields, and visualizations of the synthetic workflow and the drug's mechanism of action to aid in research and development.

I. Overview of Synthetic Strategies

The synthesis of chlorpheniramine this compound involves the formation of the chlorpheniramine free base followed by its conversion to the this compound salt to enhance stability and solubility.[1] Two common pathways for synthesizing the chlorpheniramine base are outlined below.

II. Synthesis Route 1: From 4-Chlorophenylacetonitrile

This route involves a three-step synthesis to obtain the chlorpheniramine base, followed by salt formation.

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232)

This initial step involves the reaction of 4-chlorophenylacetonitrile with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, in the presence of a strong base like sodium amide or sodium hydride.[2][3][4]

Experimental Protocol:

  • To a reaction flask, add 200g of 4-chlorophenylacetonitrile, 100g of 2-chloropyridine, and 600 ml of toluene (B28343).[3]

  • Cool the mixture to 15°C using an ice water bath.[3]

  • Carefully add 51.5g of sodium amide.[3]

  • Allow the reaction to proceed at room temperature for 2 to 5 hours.[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, quench it by adding water.[3]

  • Separate the aqueous layer. Wash the organic layer with 200 ml of brine.[3]

  • Concentrate the organic phase to obtain the product as an oil.[3]

Step 2: Synthesis of γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine

The intermediate from Step 1 is then alkylated using 2-dimethylaminoethyl chloride.

Experimental Protocol:

  • The crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile is reacted with 2-dimethylaminochloroethane.[3]

  • This reaction is typically carried out in the presence of a strong base such as sodium amide.

Step 3: Synthesis of Chlorpheniramine (Hydrolysis and Decarboxylation)

The final step to obtain the free base involves the hydrolysis and decarboxylation of the product from Step 2.

Experimental Protocol:

  • The γ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine is reacted with an alkali to induce hydrolysis and decarboxylation, yielding chlorpheniramine.[3]

III. Synthesis Route 2: From 2-(p-chlorobenzyl)pyridine

This is a more direct, two-step synthesis of chlorpheniramine this compound.

Step 1: Synthesis of Chlorpheniramine

This step involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.[1]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add dry toluene.[1]

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium amide to the toluene with stirring.[1]

  • Dropwise, add a solution of 2-(p-chlorobenzyl)pyridine in dry toluene to the sodium amide suspension.[1]

  • After stirring, add a solution of 2-dimethylaminoethyl chloride.[1]

  • Heat the mixture to reflux for 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water.[1]

  • Separate the organic layer and extract the aqueous layer with toluene.[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to yield crude racemic chlorpheniramine.[1]

  • The crude product can be purified by vacuum distillation or column chromatography.[1]

IV. Final Step for Both Routes: Salt Formation

To obtain the final stable product, the chlorpheniramine free base is converted to its this compound salt.[5]

Experimental Protocol:

  • Dissolve the purified chlorpheniramine free base in a suitable solvent, such as ethanol (B145695) or ethyl acetate.[1]

  • In a separate flask, dissolve a stoichiometric amount of maleic acid in the same solvent.[1][5]

  • Slowly add the maleic acid solution to the chlorpheniramine solution with continuous stirring at room temperature.[5]

  • Stir the mixture for 1-2 hours to allow for complete salt formation.[5]

  • Chlorpheniramine this compound will crystallize out of the solution due to its lower solubility. Cooling the mixture can enhance crystallization.[5]

  • Filter the crystals using vacuum filtration.[5]

  • Wash the crystals with cold ethanol or water to remove impurities.[5]

  • Dry the product in a desiccator or oven at a suitable temperature to obtain pure chlorpheniramine this compound.[5]

V. Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of chlorpheniramine this compound. Note that the data is compiled from different sources and may vary based on specific reaction conditions.

Reaction Step Starting Material Product Reported Yield (%) Source
Route 1, Step 1 4-chlorophenylacetonitrile and 2-chloropyridine2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile95[3]
Route 2, Complete 2-(p-chlorobenzyl)pyridineChlorpheniramine this compound62[1]

VI. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of chlorpheniramine this compound via the two primary routes.

G cluster_route1 Synthesis Route 1 cluster_route2 Synthesis Route 2 cluster_final Final Step A1 4-Chlorophenylacetonitrile + 2-Chloropyridine B1 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile A1->B1 NaH or NaNH2 C1 γ-(4-chlorophenyl)-γ-cyano-N,N- dimethyl-2-pyridinepropanamine B1->C1 Alkylation with 2-dimethylaminoethyl chloride D1 Chlorpheniramine Base C1->D1 Hydrolysis & Decarboxylation E Chlorpheniramine this compound D1->E Maleic Acid A2 2-(p-chlorobenzyl)pyridine D2 Chlorpheniramine Base A2->D2 Alkylation with 2-dimethylaminoethyl chloride D2->E Maleic Acid G cluster_cell Target Cell Histamine Histamine H1_Receptor H1 Histamine Receptor Histamine->H1_Receptor Binds Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1_Receptor Blocks G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms

References

Application Notes and Protocols: Formulation of Asenapine Maleate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine (B1667633) maleate is an atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder.[1] However, its therapeutic efficacy is often limited by poor oral bioavailability (<2%) due to extensive first-pass metabolism.[2] Formulating asenapine this compound into nanoparticles presents a promising strategy to overcome these limitations by enhancing solubility, improving bioavailability, and potentially enabling targeted drug delivery.[1][3] This document provides detailed application notes and protocols for the formulation of asenapine this compound nanoparticles using various techniques, based on findings from multiple research studies.

Data Summary of Asenapine this compound Nanoparticle Formulations

The following tables summarize quantitative data from different studies on the formulation of asenapine this compound nanoparticles, providing a comparative overview of key parameters.

Table 1: Polymeric Nanoparticles

Formulation MethodPolymer(s)Stabilizer(s)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NanoprecipitationEudragit L 100 / Eudragit RS 100Poloxamer 188, Polyvinylpyrrolidone K-30, Tween 80100-1000Not ReportedNot Reported[4]
Ionic GelationChitosanTween 80, Sodium Tripolyphosphate41.1-9.965.7[5]
MicrofluidicsPLGAPVA71,000 (microspheres)Not Reported80[6]

Table 2: Lipid-Based Nanoparticles

Formulation TypeFormulation MethodLipid(s)Surfactant(s)Particle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)Solvent InjectionCompritol ATO 888Poloxamer 188318.5 ± 3.2-29.75 ± (-0.92)53.13 ± 1.77[2]
Solid Lipid Nanoparticles (SLNs)Modified Solvent InjectionNot SpecifiedTween 80108.9Not Reported78.62
Nanostructured Lipid Carriers (NLCs)High-Shear Homogenization & SonicationGlyceryl Monostearate (Solid), Capmul MCM (Liquid)Gelucire 44/1497.6 ± 2.48-20.0 ± 1.596.74 ± 1.28[1]
Nanostructured Lipid Carriers (NLCs)Ultrasound DispersionNot SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported[7]
Mucoadhesive Nanoemulsion (MNE)Not SpecifiedNot SpecifiedCarbopol 97121.2 ± 0.15Not ReportedNot Reported[8]

Experimental Protocols

This section provides detailed methodologies for the formulation of asenapine this compound nanoparticles.

Protocol 1: Nanoprecipitation for Polymeric Nanoparticles

This method is simple and involves the precipitation of a polymer and drug from an organic solvent into a non-solvent phase.[4]

Materials:

  • Asenapine this compound

  • Polymer (e.g., Eudragit L 100, Eudragit RS 100)[4]

  • Organic solvent (e.g., Acetone)[4]

  • Aqueous non-solvent

  • Stabilizer (e.g., Poloxamer 188, PVP K-30, Tween 80)[4]

  • Magnetic stirrer

  • Beakers

  • Syringe or dropping funnel

Procedure:

  • Organic Phase Preparation: Dissolve a required amount of the selected polymer(s) and a specified amount of asenapine this compound in the organic solvent to form a clear solution (diffusing phase).[4] Allow the solution to stand for a few minutes to become free of air bubbles.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the chosen stabilizer. This will act as the non-solvent.

  • Nanoprecipitation: While stirring the aqueous phase at a moderate speed (e.g., 500 rpm) on a magnetic stirrer, add the organic phase dropwise.[4]

  • Solvent Evaporation: Continue stirring the resulting suspension (e.g., for 1 hour) to allow for the evaporation of the organic solvent, leading to the formation of nanoparticles.[4]

  • Characterization: The resulting nanosuspension can be evaluated for particle size, drug entrapment efficiency, and in-vitro drug release.[4]

Nanoprecipitation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_analysis Analysis A Dissolve Asenapine this compound and Polymer in Organic Solvent C Add Organic Phase to Aqueous Phase Dropwise under Stirring A->C Organic Phase B Prepare Aqueous Solution with Stabilizer B->C Aqueous Phase D Continue Stirring for Solvent Evaporation C->D E Characterize Nanoparticles: - Particle Size - Zeta Potential - Entrapment Efficiency D->E

Nanoprecipitation Workflow for Polymeric Nanoparticles.
Protocol 2: Solvent Injection for Solid Lipid Nanoparticles (SLNs)

This technique is suitable for lipophilic drugs and involves injecting an organic solution of the drug and lipid into an aqueous phase.[2]

Materials:

  • Asenapine this compound

  • Solid lipid (e.g., Compritol ATO 888)[2]

  • Organic solvent

  • Aqueous phase

  • Surfactant/Stabilizer (e.g., Poloxamer 188)[2]

  • Magnetic stirrer

  • Syringe with a fine needle

Procedure:

  • Lipid Phase Preparation: Dissolve asenapine this compound and the solid lipid in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.

  • Injection: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Inject the lipid phase into the aqueous phase with constant stirring.[2]

  • Nanoparticle Formation: The organic solvent is then evaporated, leading to the formation of a nanoparticle dispersion.[2]

  • Cooling: The resulting nanoemulsion is cooled down to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • (Optional) Lyophilization: To improve physical stability, the SLNs can be lyophilized using a cryoprotectant like mannitol.

  • Characterization: The SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Solvent_Injection_Workflow cluster_prep Phase Preparation cluster_formulation SLN Formulation cluster_post Post-Processing & Analysis A Dissolve Asenapine this compound and Lipid in Organic Solvent C Inject Lipid Phase into Aqueous Phase above Lipid Melting Point A->C Lipid Phase B Prepare Aqueous Solution with Surfactant B->C Aqueous Phase D Evaporate Organic Solvent C->D E Cool to Form SLNs D->E F (Optional) Lyophilization E->F G Characterize SLNs E->G F->G

Solvent Injection Workflow for Solid Lipid Nanoparticles.
Protocol 3: High-Shear Homogenization and Sonication for Nanostructured Lipid Carriers (NLCs)

This method is a two-step process involving high-energy homogenization to produce a coarse emulsion, followed by sonication to reduce the particle size to the nano-range.[1]

Materials:

  • Asenapine this compound

  • Solid lipid (e.g., Glyceryl Monostearate)[1]

  • Liquid lipid (e.g., Capmul MCM)[1]

  • Surfactant (e.g., Gelucire 44/14)[1]

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid and liquid lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the asenapine this compound in this molten lipid mixture.[1]

  • Aqueous Phase Preparation: Heat an aqueous solution of the surfactant to the same temperature as the lipid phase.[1]

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.[1]

  • Sonication: Immediately sonicate the pre-emulsion using a probe sonicator to reduce the droplet size and form the NLCs.[1]

  • Cooling: Allow the resulting nanoemulsion to cool to room temperature while stirring, which allows the lipid matrix to solidify and form the NLCs.

  • Characterization: Analyze the NLCs for particle size, zeta potential, and entrapment efficiency.[1]

NLC_Homogenization_Workflow cluster_prep Phase Preparation cluster_formulation NLC Formulation cluster_analysis Analysis A Melt Solid and Liquid Lipids; Dissolve Asenapine this compound C High-Shear Homogenization of Both Phases A->C Lipid Phase B Heat Aqueous Surfactant Solution B->C Aqueous Phase D Probe Sonication of the Pre-emulsion C->D E Cool to Form NLCs D->E F Characterize NLCs E->F

High-Shear Homogenization and Sonication Workflow for NLCs.

Characterization Methods

A comprehensive characterization of the formulated asenapine this compound nanoparticles is crucial to ensure their quality and performance.

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[1]

  • Zeta Potential: Measured to assess the surface charge and stability of the nanoparticle dispersion.[1]

  • Entrapment Efficiency (%EE): Calculated by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation) and quantifying the amount of free drug in the supernatant using a suitable analytical method like HPLC.[1][5] The formula for %EE is: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[1]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.[5]

  • In-Vitro Drug Release: Typically performed using a dialysis bag diffusion method to study the release profile of asenapine this compound from the nanoparticles over time.[4][5]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to understand the physical state of the drug within the nanoparticle matrix.[1]

Conclusion

The formulation of asenapine this compound into nanoparticles using methods such as nanoprecipitation, solvent injection, and high-shear homogenization offers a viable approach to enhance its therapeutic potential. The choice of formulation technique and excipients significantly influences the physicochemical properties of the nanoparticles, such as particle size, zeta potential, and drug loading, which in turn affect the in vivo performance. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the development of novel drug delivery systems for asenapine this compound.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters Using Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biodegradable polyesters are a critical class of polymers in biomedical applications, including drug delivery, tissue engineering, and medical implants, owing to their biocompatibility and ability to degrade into non-toxic products.[1][2][3] The incorporation of maleate moieties, typically from maleic anhydride (B1165640), into the polyester (B1180765) backbone yields unsaturated polymers.[4] These unsaturated sites serve as valuable handles for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or cross-linking agents to tailor the material's properties for specific applications.[4]

Two primary synthetic routes are employed for producing this compound-containing polyesters: polycondensation and ring-opening copolymerization (ROCOP).[4][5][6] Polycondensation is a traditional step-growth method reacting diols with diacids or anhydrides at elevated temperatures.[5][6] In contrast, ROCOP offers a chain-growth approach, typically involving the reaction of an epoxide and a cyclic anhydride, which can provide better control over the polymer's molecular weight and structure under milder conditions.[4][7] The resulting cis-maleate units can often be isomerized to the trans-fumarate configuration, further enabling the tuning of the polymer's thermal and mechanical properties.[7][8]

This document provides detailed protocols for the synthesis of this compound-containing polyesters via both ROCOP and polycondensation, methods for their characterization, and an assay for evaluating their enzymatic degradation.

Synthesis and Characterization Workflows

The general workflows for synthesizing and characterizing this compound-containing polyesters via ring-opening copolymerization and polycondensation are outlined below.

G cluster_0 Ring-Opening Copolymerization (ROCOP) Workflow Monomers_R Monomers (Maleic Anhydride, Epoxide) Polymerization_R ROCOP Reaction (Anhydrous Conditions) Monomers_R->Polymerization_R Catalyst_R Catalyst System (e.g., Cr(III) Salen) Catalyst_R->Polymerization_R Purification_R Purification (Precipitation) Polymerization_R->Purification_R Polymer_R Unsaturated Polyester (e.g., Poly(propylene this compound)) Purification_R->Polymer_R Isomerization_R Isomerization (Optional) (cis to trans) Polymer_R->Isomerization_R Characterization_R Characterization (GPC, NMR, DSC, FTIR) Polymer_R->Characterization_R Isomerization_R->Characterization_R

Caption: Workflow for ROCOP synthesis and characterization of this compound polyesters.

G cluster_1 Polycondensation Workflow Monomers_P Monomers (Maleic Anhydride, Diol) Polycondensation_P Melt Polycondensation (High Temp, Vacuum) Monomers_P->Polycondensation_P Catalyst_P Catalyst (Optional) (e.g., p-Toluenesulfonic acid) Catalyst_P->Polycondensation_P Byproduct_P Byproduct Removal (Water) Polycondensation_P->Byproduct_P Polymer_P Unsaturated Polyester Polycondensation_P->Polymer_P Purification_P Purification (Dissolution/Precipitation) Polymer_P->Purification_P Characterization_P Characterization (GPC, NMR, DSC, FTIR) Purification_P->Characterization_P

Caption: Workflow for polycondensation synthesis and characterization of this compound polyesters.

Experimental Protocols

Protocol 1: Synthesis of Poly(propylene this compound) via Ring-Opening Copolymerization (ROCOP)

This protocol is adapted from the ring-opening copolymerization of maleic anhydride and propylene (B89431) oxide using a chromium(III) salen catalyst.[7][9]

Materials:

  • Maleic anhydride (MA)

  • Propylene oxide (PO)

  • (salen)CrCl complex (catalyst)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)

  • Anhydrous solvent (e.g., hexanes or toluene)

  • Methanol (B129727) (for precipitation)

  • Dichloromethane (for dissolution)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (N₂ or Ar). Maleic anhydride should be sublimed or recrystallized, and propylene oxide should be freshly distilled before use.

  • Reaction Setup: In a glovebox or under a flow of inert gas, add maleic anhydride (e.g., 200 equivalents), the (salen)CrCl catalyst (1 equivalent), and the PPNCl co-catalyst (1 equivalent) to a reaction flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add the anhydrous solvent (e.g., hexanes, to achieve a desired monomer concentration, such as 4 M). Begin stirring the mixture. Add propylene oxide (200 equivalents) to the flask.

  • Polymerization: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 45°C).[7] Allow the reaction to proceed for the specified time (e.g., 2-24 hours), during which the mixture may solidify as the polymer forms.

  • Termination and Purification: Quench the reaction by exposing it to air. Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Precipitation: Slowly add the polymer solution to a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the white polymer precipitate by vacuum filtration, wash with additional methanol, and dry under vacuum at room temperature to a constant weight.

Protocol 2: Synthesis of Poly(butylene this compound) via Polycondensation

This protocol describes a two-stage melt polycondensation for synthesizing polyesters from maleic acid (or anhydride) and 1,4-butanediol (B3395766).[8]

Materials:

  • Maleic acid or Maleic anhydride

  • 1,4-butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antioxidant (e.g., triphenyl phosphite)

  • Three-neck round-bottom flask

  • Mechanical stirrer, nitrogen inlet, and distillation condenser

  • Vacuum pump and heating mantle

Procedure:

  • Esterification Stage: Charge the reactor with maleic acid (or anhydride) and 1,4-butanediol (typically in a slight molar excess, e.g., 1:1.2). Add the catalyst (e.g., 200-500 ppm) and antioxidant.

  • Heat the mixture under a nitrogen stream with mechanical stirring. Gradually increase the temperature to 150-180°C.[5] Water will form as a byproduct and be removed via the condenser. This stage is continued until the theoretical amount of water is collected (typically 2-4 hours).

  • Polycondensation Stage: Gradually reduce the pressure using a vacuum pump to below 100 Pa.

  • Simultaneously, increase the temperature to 200-230°C. The excess 1,4-butanediol and any remaining water will be distilled off.

  • Continue the reaction under high vacuum and elevated temperature for several hours until the desired viscosity or molecular weight is achieved, as indicated by the torque on the mechanical stirrer.

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed as a solid mass and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

  • Isolation: Filter the purified polymer and dry it in a vacuum oven to a constant weight.

Data Presentation: Polymer Properties

The properties of this compound-containing polyesters are highly dependent on the synthesis method and the monomers used.

Table 1: Properties of Unsaturated Polyesters from ROCOP of Maleic Anhydride and Epoxides.[7]

Epoxide UsedPolymerMn ( g/mol )M w /M n (PDI)T g (°C)
Propylene OxidePoly(propylene this compound)15,3001.1211
1,2-Butene OxidePoly(butylene this compound)16,1001.10-4
Styrene OxidePoly(styrene this compound)13,8001.1866
EpichlorohydrinPoly(epichlorohydrin this compound)11,2001.1521

Data obtained by GPC in CHCl₃ calibrated with polystyrene standards. T g determined by DSC.

Table 2: Influence of Isomer Composition on Poly(butylene this compound-co-butylene fumarate) Properties.[8]

SampleReaction Temp (°C)cis (this compound) %trans (fumarate) %M w ( g/mol )T g (°C)T m (°C)
PBM16095532,1001.8
P(BM-co-BF)-1180683235,6004.560.3
P(BM-co-BF)-2200316938,2008.794.1
PBF22039741,50014.2112.5

Copolymers synthesized via polycondensation. Isomer ratios determined by ¹H NMR. Molecular weight (M w ) determined by GPC. Thermal properties (T g , T m ) determined by DSC.

Biodegradation of this compound-Containing Polyesters

The ester linkages in the polyester backbone are susceptible to hydrolysis, which can be catalyzed by enzymes such as lipases, esterases, and cutinases, leading to biodegradation.[6][10] The degradation process typically occurs via surface erosion, where enzymes break down the polymer into soluble oligomers and monomers.[11][12]

G Polymer Polyester Chain (Solid Phase) Adsorption Enzyme Adsorption to Polymer Surface Polymer->Adsorption Enzyme Enzyme (e.g., Lipase, Cutinase) Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Oligomers Soluble Oligomers and Dimers Hydrolysis->Oligomers Monomers Monomers (Diol, Maleic Acid) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism EndProducts CO₂, H₂O, Biomass Metabolism->EndProducts

Caption: Pathway of enzymatic degradation of a biodegradable polyester.

Protocol 3: In Vitro Enzymatic Degradation Assay

This protocol provides a general method for assessing the biodegradability of a polyester film in the presence of a hydrolytic enzyme.[11][12]

Materials:

  • Polyester film of known weight and surface area (e.g., prepared by solvent casting or melt pressing).

  • Phosphate (B84403) buffer solution (PBS, e.g., 0.1 M, pH 7.4).

  • Hydrolytic enzyme (e.g., Lipase from Pseudomonas sp., or Cutinase from Humicola insolens).

  • Sodium azide (B81097) (to prevent microbial contamination).

  • Incubator or shaking water bath.

  • Analytical balance.

  • Deionized water.

Procedure:

  • Sample Preparation: Prepare thin films of the polyester. Cut samples into uniform shapes (e.g., 1 cm x 1 cm squares), wash them with deionized water, dry them in a vacuum oven to a constant weight, and record the initial weight (W₀).

  • Degradation Medium: Prepare a phosphate buffer solution containing the enzyme at a specified concentration (e.g., 0.1-1.0 mg/mL). Add sodium azide (e.g., 0.02% w/v) to inhibit bacterial growth. Prepare a control solution containing the buffer and sodium azide but no enzyme.

  • Incubation: Place each polymer film sample in a separate vial containing a sufficient volume of the degradation medium (or control solution) to ensure complete immersion.

  • Incubate the vials at a constant temperature (e.g., 37°C or higher, depending on the enzyme's optimal temperature) with gentle agitation for a predetermined period (e.g., 1, 3, 7, 14, and 28 days).

  • Analysis: At each time point, remove the designated samples from the vials. Gently wash the films with deionized water to remove any adsorbed enzyme and salts, and then dry them in a vacuum oven until a constant weight is achieved (Wₜ).

  • Weight Loss Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100

  • Further Characterization (Optional): The surface morphology of the degraded films can be analyzed using Scanning Electron Microscopy (SEM). The molecular weight changes of the remaining polymer can be determined using Gel Permeation Chromatography (GPC). The thermal properties can be assessed using Differential Scanning Calorimetry (DSC).[12]

References

Application Notes & Protocols for the Characterization of Maleate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maleate copolymers are a versatile class of polymers utilized in a wide range of applications, from drug delivery systems and dental adhesives to industrial coatings and compatibilizers.[1][2] Their functionality is largely due to the reactive maleic anhydride (B1165640) moiety present in the polymer backbone.[3] The physical, chemical, and thermal properties of these copolymers are dictated by their molecular weight, composition, monomer sequence, and morphology. Therefore, a thorough characterization using a suite of analytical techniques is essential for quality control, product development, and ensuring performance in their final application.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound copolymers.

Overall Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized this compound copolymer. The process integrates various techniques to build a complete profile of the material's properties.

G cluster_start Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_advanced Advanced Characterization cluster_end Final Assessment Synthesis Synthesize this compound Copolymer FTIR FTIR Spectroscopy (Functional Group Confirmation) Synthesis->FTIR Verify anhydride incorporation NMR NMR Spectroscopy (Composition & Structure) Synthesis->NMR Determine monomer ratio SEC Size Exclusion Chromatography (Molecular Weight & Distribution) FTIR->SEC NMR->SEC Thermal Thermal Analysis (DSC/TGA) (Stability & Transitions) SEC->Thermal Microscopy Microscopy (AFM/SEM/TEM) (Morphology) Thermal->Microscopy Report Comprehensive Material Profile Microscopy->Report G cluster_system SEC System cluster_detectors Detector Array cluster_output Data Analysis Pump HPLC Pump (Mobile Phase) Injector Autosampler/ Injector Pump->Injector Column SEC Column(s) Injector->Column UV UV-Vis Detector Column->UV Separated Polymer MALS MALS Detector UV->MALS Software Analysis Software (e.g., ASTRA®) UV->Software Absorbance dRI dRI Detector MALS->dRI MALS->Software Light Scattering dRI->Software Refractive Index Results Absolute Mw Composition Size (Rg) Software->Results

References

Application Notes and Protocols: Maleate as a Crosslinking Agent in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents make them highly attractive for various biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] The properties of a hydrogel are largely dictated by its crosslinking chemistry. Maleate, often in the form of maleic acid or maleic anhydride, serves as a versatile component in hydrogel formulations, participating in crosslinking reactions to form stable and functional networks.

This compound can be incorporated into hydrogel networks through several mechanisms. It can be copolymerized with other monomers, and a separate crosslinking agent can be used to form the network.[4] Alternatively, the double bond in the this compound group can participate in crosslinking reactions, for instance, through Michael-type addition with thiol-containing molecules.[5] This approach, often referred to as "click chemistry," is advantageous due to its rapid reaction kinetics under physiological conditions and the absence of cytotoxic byproducts, making it suitable for in situ applications and cell encapsulation.[5] Furthermore, the carboxyl groups of maleic acid can be leveraged for further functionalization or to impart pH-sensitivity to the hydrogel.[6]

These application notes provide an overview of the use of this compound in hydrogel formulations, summarizing key quantitative data and providing detailed experimental protocols for synthesis and characterization.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in hydrogel formulations, providing a comparative overview of their properties.

Table 1: Swelling Behavior of this compound-Containing Hydrogels

Hydrogel CompositionMaleic Acid Content (wt%)Swelling Ratio (%)pH of Swelling MediumReference
Poly(methacrylic acid-co-maleic acid)0--[4]
Poly(methacrylic acid-co-maleic acid)1--[4]
Poly(methacrylic acid-co-maleic acid)3--[4]
Poly(methacrylic acid-co-maleic acid)5Increased with increasing MA content-[4]
Dextran-maleic acid (Dex-MA)Varies (DS)Very high, dependent on DSNeutral > Acidic > Alkaline[6]

Note: Specific swelling ratio values were not provided in the abstract for the P(MAA-MA) hydrogels, but the trend was described.

Table 2: Drug Entrapment and Release from this compound-Crosslinked Hydrogels

Hydrogel SystemDrugDrug Entrapment Efficiency (DEE) (%)In Vitro Release ConditionsKey FindingReference
N-maleoyl chitosan (B1678972) – oxidized sodium alginate (MCS-OSA)Metronidazole (MTZ)99.20% (for 5:5 ratio)pH 1.2 and 7.4 for 12hSustained release, with the 5:5 ratio showing the best profile.[7][8]
Timolol this compound encapsulated in hydrogel nanoparticlesTimolol this compound--Designed to increase precorneal residence time.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-containing hydrogels, based on cited literature.

Protocol 1: Synthesis of Poly(methacrylic acid-co-maleic acid) Hydrogels

This protocol is based on the free radical polymerization method described by Belkadi et al.[4]

Materials:

  • Methacrylic acid (MAA)

  • Maleic acid (MA)

  • N,N'-methylenebisacrylamide (MBA) (crosslinking agent)

  • Potassium persulfate (KPS) (initiator)

  • Distilled water

  • Nitrogen gas

Procedure:

  • Dissolve varying weight percentages of MAA and MA monomers in distilled water to a total weight of 2 g. The weight fractions of MA can be varied (e.g., 0-5 wt%).

  • Add KPS (1 wt% of total monomers) as the initiator and MBA (1 wt% of total monomers) as the crosslinking agent to the monomer solution.

  • Bubble nitrogen gas through the mixture for 10 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Conduct the copolymerization reaction at 60°C for 6 hours.

  • After polymerization, immerse the resulting hydrogels in distilled water for several days to remove any unreacted monomers and initiator.

  • Dry the purified hydrogels in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Characterization of Hydrogel Swelling Behavior

This protocol is a standard method for determining the swelling properties of hydrogels.[4]

Materials:

  • Dried hydrogel samples

  • Distilled water or buffer solution of desired pH

  • Analytical balance

Procedure:

  • Weigh the dried hydrogel sample to determine its initial dry weight (Wd).

  • Immerse the dried hydrogel in a large volume of distilled water or a specific pH buffer solution at a constant temperature.

  • At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Wt).

  • Continue this process until the hydrogel reaches a constant weight, indicating that it has reached its equilibrium swelling state.

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Wt - Wd) / Wd] x 100

Protocol 3: In Situ Crosslinking of N-Maleoyl Chitosan-Oxidized Sodium Alginate Hydrogels for Drug Delivery

This protocol is adapted from the work of Pasaribu et al. on in situ forming hydrogels via Schiff base reaction.[7]

Materials:

  • N-maleoyl chitosan (MCS)

  • Oxidized sodium alginate (OSA)

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

  • Metronidazole (MTZ) or other desired drug

  • Distilled water

Procedure:

  • Prepare a 2% (w/v) solution of MCS in 0.1 M PBS (pH 7.4).

  • Prepare a 2% (w/v) solution of OSA in 0.1 M PBS (pH 7.4).

  • For drug loading, dissolve the desired amount of MTZ (e.g., 25 mg in 10 mL of the final MCS-OSA mixture) in the MCS solution and mix well.

  • Mix the MCS (with or without drug) and OSA solutions at different volume ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9) at room temperature. The hydrogel will form in situ through the Schiff base reaction between the amine groups of MCS and the aldehyde groups of OSA.

  • Wash the resulting hydrogels several times with distilled water.

  • Dry the hydrogels for further characterization.

Protocol 4: Determination of Drug Entrapment Efficiency (DEE)

This protocol is based on the extraction method described by Pasaribu et al.[7]

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Accurately weigh a known amount of the dried drug-loaded hydrogel (e.g., 50 mg).

  • Disperse the hydrogel in a known volume of 0.1 M PBS (pH 7.4).

  • Stir the dispersion at 37 ± 0.5°C for 24 hours to extract the drug from the hydrogel.

  • Filter the solution to remove the hydrogel particles.

  • Dilute the filtrate to a suitable concentration and measure the absorbance of the drug using a UV-Vis spectrophotometer at its maximum wavelength (e.g., 320.6 nm for MTZ).

  • Calculate the amount of entrapped drug from a standard calibration curve.

  • The Drug Entrapment Efficiency (DEE) is calculated using the following formula: DEE (%) = (Actual amount of drug in hydrogel / Theoretical amount of drug in hydrogel) x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in hydrogel formulations.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Maleimide Maleimide-functionalized Polymer Hydrogel Crosslinked Hydrogel Network (Thioether Bond) Maleimide->Hydrogel Michael-type Addition Thiol Thiol-containing Crosslinker Thiol->Hydrogel

Caption: Thiol-Maleimide Michael Addition for Hydrogel Crosslinking.

Hydrogel_Synthesis_Workflow Start Start: Monomer/Polymer Preparation Mixing Mixing of Monomers/Polymers, Initiator, and Crosslinker Start->Mixing Polymerization Polymerization and Crosslinking (e.g., Thermal, UV, Chemical) Mixing->Polymerization Purification Purification (Removal of unreacted components) Polymerization->Purification Drying Drying (e.g., Lyophilization, Vacuum Oven) Purification->Drying Characterization Characterization (Swelling, Mechanical, etc.) Drying->Characterization End End: Hydrogel Product Characterization->End

Caption: General Workflow for Hydrogel Synthesis and Characterization.

References

Application Notes and Protocols for Maleate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleate-based polymers are a versatile class of materials extensively utilized in the development of advanced drug delivery systems. The presence of the this compound group offers several advantages, including opportunities for covalent drug conjugation, pH-responsive behavior, and the ability to form self-assembled nanostructures such as micelles and nanoparticles. These characteristics make them ideal candidates for controlled and targeted drug release, enhancing therapeutic efficacy while minimizing systemic side effects.

This document provides a comprehensive overview of the experimental protocols for the synthesis, formulation, and characterization of this compound-based drug delivery systems. It includes detailed methodologies for the synthesis of a representative this compound-containing copolymer, preparation of drug-loaded nanoparticles, and key characterization techniques.

Experimental Protocols

Synthesis of Poly(styrene-alt-maleic anhydride) (PSMA)

This protocol describes the free-radical copolymerization of styrene (B11656) and maleic anhydride (B1165640) to synthesize PSMA, a widely used this compound-based polymer in drug delivery.[1][2]

Materials:

  • Styrene

  • Maleic anhydride

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)[2]

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of styrene and maleic anhydride in anhydrous THF under a nitrogen atmosphere.[2] For example, mix 2 g of maleic anhydride and 2.32 g of styrene in 50 mL of THF.[1]

  • Stir the mixture at 0-5°C for 20 minutes to ensure homogeneity.[1]

  • Add the initiator, AIBN (e.g., 0.0197 g) or benzoyl peroxide, to the solution.[1][2]

  • Heat the reaction mixture to 80°C and allow it to reflux for 7 hours under a nitrogen atmosphere with continuous stirring.[1][2]

  • After the reaction is complete, cool the solution and precipitate the synthesized copolymer by adding the reaction mixture to a large volume of cold methanol.[2]

  • Filter the white precipitate and wash it with fresh methanol to remove any unreacted monomers and initiator.[2]

  • Dry the purified PSMA copolymer under vacuum at room temperature.

  • Characterize the synthesized polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of anhydride groups and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Preparation of Drug-Loaded PSMA Nanoparticles via Nanoprecipitation

This protocol details the formulation of drug-loaded nanoparticles using the synthesized PSMA copolymer by the nanoprecipitation (solvent displacement) method.[3][4][5][6]

Materials:

  • Synthesized PSMA

  • Hydrophobic drug of choice (e.g., Asenapine)

  • Acetone or other suitable water-miscible organic solvent

  • Deionized water

  • Surfactant (e.g., Polysorbate 80, Pluronic F-68) (optional, to improve stability)

Procedure:

  • Dissolve a specific amount of PSMA and the hydrophobic drug in the organic solvent. For example, dissolve 75 mg of PSMA and 2.5 mg of the drug in 5 mL of acetone.[3]

  • Prepare an aqueous solution, which may contain a surfactant to enhance nanoparticle stability. For instance, prepare 15 mL of deionized water containing 75 mg of Pluronic F-68.[3]

  • With moderate and constant stirring, add the organic phase (polymer and drug solution) dropwise into the aqueous phase.[3][4]

  • The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, leading to the spontaneous formation of drug-loaded nanoparticles.

  • Continue stirring the suspension for several hours (e.g., overnight) at room temperature to ensure the complete evaporation of the organic solvent.[3]

  • The resulting nanoparticle suspension can be used directly for characterization or can be further purified by centrifugation to remove any unencapsulated drug.[3]

Characterization of Drug-Loaded Nanoparticles

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of nanoparticles in suspension.[7][8][9][10][11]

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

  • The instrument software will analyze the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles to determine the size distribution and PDI.

  • For zeta potential measurement, a specific electrode-containing cuvette is used, and the electrophoretic mobility of the nanoparticles under an applied electric field is measured.

These parameters are crucial for evaluating the effectiveness of the drug delivery system.[12][13][14][15][16]

  • Drug Loading Content (DLC %): The weight percentage of the drug relative to the total weight of the nanoparticles.

  • Encapsulation Efficiency (EE %): The percentage of the initial drug that is successfully entrapped within the nanoparticles.

Indirect Method Protocol:

  • Separate the drug-loaded nanoparticles from the aqueous suspension by ultracentrifugation.[15]

  • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing it to a standard calibration curve of the drug.

  • Calculate the EE% and DLC% using the following equations:

    EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100 [15]

    DLC (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Weight of nanoparticles recovered] x 100

The dialysis method is commonly employed to study the in vitro release kinetics of a drug from a nanoparticle formulation.[17][18][19][20]

Procedure:

  • Prepare a known concentration of the drug-loaded nanoparticle suspension in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Transfer a specific volume of the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.[18]

  • Seal the dialysis bag and immerse it in a larger volume of the release medium in a beaker, which is maintained at 37°C with constant, gentle stirring.[18]

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[18]

  • Quantify the amount of drug released into the medium at each time point using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Data Presentation

ParameterFormulation 1Formulation 2Formulation 3
Polymer:Drug Ratio 10:120:130:1
Particle Size (nm) 150 ± 5.2180 ± 6.8210 ± 7.1
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.030.22 ± 0.04
Zeta Potential (mV) -25.3 ± 1.5-28.1 ± 1.8-30.5 ± 2.1
Encapsulation Efficiency (%) 85.2 ± 3.178.5 ± 4.270.1 ± 3.8
Drug Loading Content (%) 7.7 ± 0.33.8 ± 0.22.3 ± 0.1
Cumulative Release at 24h (%) 65.4 ± 2.955.8 ± 3.548.2 ± 3.1

Mandatory Visualization

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization Styrene Styrene Polymerization Free-Radical Polymerization Styrene->Polymerization MaleicAnhydride MaleicAnhydride MaleicAnhydride->Polymerization Initiator Initiator Initiator->Polymerization Solvent_THF THF Solvent_THF->Polymerization PSMA PSMA Copolymer Polymerization->PSMA Nanoprecipitation Nanoprecipitation PSMA->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Organic_Solvent Acetone Organic_Solvent->Nanoprecipitation Aqueous_Phase Water Aqueous_Phase->Nanoprecipitation Drug_Loaded_NP Drug-Loaded Nanoparticles Nanoprecipitation->Drug_Loaded_NP DLS DLS Analysis (Size, PDI, Zeta) Drug_Loaded_NP->DLS Drug_Loading Drug Loading & Encapsulation Drug_Loaded_NP->Drug_Loading In_Vitro_Release In Vitro Release (Dialysis) Drug_Loaded_NP->In_Vitro_Release

Caption: Experimental workflow for this compound-based drug delivery systems.

Asenapine_Signaling_Pathway Asenapine Asenapine D2R Dopamine D2 Receptor Asenapine->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Asenapine->HT2AR Antagonist H1R Histamine H1 Receptor Asenapine->H1R Antagonist Alpha2R α2-Adrenergic Receptor Asenapine->Alpha2R Antagonist Dopaminergic_Pathway Dopaminergic Pathway D2R->Dopaminergic_Pathway Serotonergic_Pathway Serotonergic Pathway HT2AR->Serotonergic_Pathway Histaminergic_Pathway Histaminergic Pathway H1R->Histaminergic_Pathway Noradrenergic_Pathway Noradrenergic Pathway Alpha2R->Noradrenergic_Pathway Antipsychotic_Effects Antipsychotic Effects (↓ Hallucinations, Delusions) Dopaminergic_Pathway->Antipsychotic_Effects Mood_Stabilization Mood Stabilization & Cognitive Improvement Serotonergic_Pathway->Mood_Stabilization Sedation Sedation Histaminergic_Pathway->Sedation Anxiolysis_Mood_Improvement Anxiolysis & Mood Improvement Noradrenergic_Pathway->Anxiolysis_Mood_Improvement

Caption: Simplified signaling pathway of Asenapine.

References

Application of Maleate Esters as Plasticizers in Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of maleate esters as plasticizers in various polymers, with a focus on Polyvinyl Chloride (PVC) and Poly(lactic acid) (PLA). This document includes detailed experimental protocols for performance evaluation, a summary of key performance data, and graphical representations of experimental workflows.

Introduction to this compound Esters as Plasticizers

This compound esters are a class of organic compounds derived from maleic acid. They are increasingly being used as primary or secondary plasticizers in a variety of polymers to enhance flexibility, workability, and distensibility.[1] Common this compound esters used as plasticizers include Dibutyl this compound (DBM), Dioctyl this compound (DOM), and Diethyl this compound (DEM).[2] The mechanism of plasticization involves the insertion of this compound molecules between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), thereby imparting flexibility.[1] Due to growing concerns over the environmental and health impacts of traditional phthalate (B1215562) plasticizers, this compound esters are being explored as viable, often "greener," alternatives.[3][4]

Physicochemical Properties of Common this compound Esters

A fundamental understanding of the physicochemical properties of this compound esters is crucial for their effective application as plasticizers.

PropertyDibutyl this compound (DBM)Dioctyl this compound (DOM)Diethyl this compound (DEM)
Molecular Formula C₁₂H₂₀O₄C₂₀H₃₆O₄C₈H₁₂O₄
Molecular Weight 228.28 g/mol 340.5 g/mol 172.18 g/mol
Appearance Colorless to pale-yellow liquidClear, colorless liquidColorless liquid
Boiling Point ~280-281 °C~345 °C~225 °C
Density (at 20°C) ~0.99 g/cm³~0.94 g/cm³~1.05 g/cm³
Water Solubility LowLowSlightly soluble

Performance Data of this compound Esters in Polymers

The effectiveness of a plasticizer is evaluated by its impact on the mechanical and thermal properties of the polymer. The following tables summarize typical performance data for this compound esters in PVC and PLA.

Performance in Polyvinyl Chloride (PVC)

Concentration of plasticizer is in parts per hundred of resin (phr).

PropertyUnplasticized PVC (uPVC)PVC + 40 phr DBM (proxy)PVC + 40 phr DOP (Phthalate)PVC + 40 phr DEM (estimated)
Tensile Strength (MPa) ~50 - 60~18 - 22[5]15.7[5]~19 - 23
Elongation at Break (%) <50~350 - 400[5]350[5]~300 - 350
Shore A Hardness ~100 (Shore D)~80 - 85[5]80[5]~85 - 90
Glass Transition Temp. (°C) ~82~-30 to -40[5]~-25~-20 to -30
Performance in Poly(lactic acid) (PLA)
PropertyNeat PLAPLA + 12 wt% DBMPLA + 12 wt% Dibutyl Fumarate (Isomer)
Tensile Strength (MPa) 57.0[6]~15-16[6]~15-16
Elongation at Break (%) 1.3[6]Data not available~210[6]
Young's Modulus (MPa) 3763[6]Data not availableLower than DBM plasticized PLA[6]
Glass Transition Temp. (°C) ~60[7]LoweredLower than DBM plasticized PLA[6]

Experimental Protocols

Detailed methodologies for the evaluation of this compound esters as polymer plasticizers are provided below, based on established ASTM and ISO standards.

Protocol 1: Preparation of Plasticized Polymer Samples

Objective: To prepare standardized polymer films or sheets with varying concentrations of this compound ester plasticizers for subsequent testing.

Materials:

  • Polymer resin (e.g., PVC K-value 67, PLA)

  • This compound ester plasticizer (e.g., DBM, DOM)

  • Thermal stabilizer (e.g., mixed metal stabilizer for PVC)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film/sheet casting

Procedure:

  • Pre-mix the polymer resin and thermal stabilizer (if required) in a high-speed mixer.

  • Add the desired amount of the this compound ester plasticizer (e.g., 20, 30, 40, 50 phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.[8]

  • Compound the mixture on a two-roll mill at a temperature of 160-170°C for PVC until a uniform sheet is formed.[8] For PLA, the processing temperature will depend on the specific grade.

  • Compression mold the compounded material into films or sheets of a specified thickness (e.g., 1 mm) using a hydraulic press at an appropriate temperature (e.g., 170-180°C for PVC).[8]

  • Cool the molded films/sheets under pressure to ensure uniform thickness and minimize internal stresses.[8]

  • Condition the prepared samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[8]

G cluster_prep Sample Preparation Workflow start Start premix Pre-mix Polymer Resin and Stabilizer start->premix add_plasticizer Add this compound Ester (e.g., 20-50 phr) premix->add_plasticizer mix High-Speed Mixing add_plasticizer->mix compound Two-Roll Mill Compounding mix->compound mold Compression Molding into Films/Sheets compound->mold cool Cool Under Pressure mold->cool condition Condition Samples (ASTM D618) cool->condition end_prep Samples Ready for Testing condition->end_prep

Workflow for the preparation of plasticized polymer samples.
Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound esters on the tensile strength, elongation at break, and hardness of the polymer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

  • Dumbbell-shaped die for cutting specimens (e.g., ASTM D638 Type IV for non-rigid plastics)[9][10]

Procedure:

A. Tensile Testing (based on ASTM D638): [9][10]

  • Cut dumbbell-shaped specimens from the conditioned polymer films/sheets.[8]

  • Measure the thickness and width of the gauge section of each specimen.[8]

  • Mount the specimen in the grips of the UTM.

  • Pull the specimen at a constant crosshead speed (e.g., 500 mm/min for non-rigid plastics) until it fractures.[8]

  • Record the load and elongation throughout the test.

  • Calculate Tensile Strength (MPa) and Elongation at Break (%).

B. Hardness Testing (based on ASTM D2240): [11][12]

  • Place the conditioned polymer film/sheet on a hard, flat surface. The specimen should have a minimum thickness of 6 mm; thinner specimens can be stacked.[13]

  • Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.[8]

  • Read the hardness value within 1 second of firm contact.[8]

  • Take at least five measurements at different locations on the specimen and average the results.

G cluster_mech Mechanical Properties Testing Workflow start_mech Start prep_tensile Cut Dumbbell Specimens (ASTM D638) start_mech->prep_tensile prep_hardness Prepare Hardness Test Specimen start_mech->prep_hardness measure_dims Measure Specimen Dimensions prep_tensile->measure_dims mount_utm Mount in Universal Testing Machine (UTM) measure_dims->mount_utm pull_test Perform Tensile Test (Constant Speed) mount_utm->pull_test record_tensile Record Load and Elongation pull_test->record_tensile calc_tensile Calculate Tensile Strength & Elongation at Break record_tensile->calc_tensile end_mech Mechanical Properties Determined calc_tensile->end_mech hardness_test Perform Shore A Hardness Test (ASTM D2240) prep_hardness->hardness_test record_hardness Record Hardness Values (Average of 5) hardness_test->record_hardness record_hardness->end_mech

Workflow for evaluating the mechanical properties of plasticized polymers.
Protocol 3: Determination of Plasticizer Migration

Objective: To quantify the migration of this compound ester plasticizers from the polymer matrix.

A. Solvent Extraction Method (based on ASTM D1239): [13][14]

Apparatus:

  • Analytical balance

  • Glass containers with lids

  • Forced air laboratory oven

  • Chemical reagent (e.g., distilled water, soapy water, or other relevant liquid)

Procedure:

  • Cut square specimens of the plasticized film (e.g., 50 x 50 mm).[15]

  • Weigh each specimen accurately.

  • Place each specimen in a separate container with a sufficient volume of the test liquid (e.g., 400 mL) to ensure complete submersion.[15]

  • Seal the containers and store them at a specified temperature and duration (e.g., 24 hours at 23°C).[15]

  • After the immersion period, remove the specimens, gently wipe them dry with a soft cloth, and reweigh them.

  • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.

B. Migration into a Solid (based on ISO 177:2016): [16][17]

Apparatus:

  • Analytical balance

  • Air circulating oven

  • Absorbent backing discs

  • Glass plates and a weight (e.g., 5 kg)

Procedure:

  • Cut circular test specimens from the plasticized sheet (e.g., 50 mm diameter).[17]

  • Condition the specimens and two absorbent backing discs.

  • Weigh the specimen and the absorbent discs separately.

  • Create a sandwich with the test specimen between the two absorbent discs.

  • Place the sandwich between two glass plates and apply a 5 kg weight on top.

  • Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[17]

  • After the test period, cool and recondition the components.

  • Reweigh the test specimen and the absorbent discs.

  • The loss in mass of the test specimen or the gain in mass of the absorbent discs is a measure of plasticizer migration.

G cluster_mig Plasticizer Migration Testing Workflow cluster_solvent Solvent Extraction (ASTM D1239) cluster_solid Migration into Solid (ISO 177) start_mig Start prep_solvent Prepare & Weigh Specimens start_mig->prep_solvent prep_solid Prepare & Weigh Specimen & Absorbent Discs start_mig->prep_solid immerse Immerse in Solvent prep_solvent->immerse store_solvent Store at Specified Temp & Duration immerse->store_solvent dry_weigh_solvent Dry & Reweigh Specimens store_solvent->dry_weigh_solvent calc_loss_solvent Calculate % Weight Loss dry_weigh_solvent->calc_loss_solvent end_mig Migration Rate Determined calc_loss_solvent->end_mig assemble Create Specimen/ Disc Sandwich prep_solid->assemble apply_pressure Apply Pressure & Heat in Oven assemble->apply_pressure recondition Cool & Recondition apply_pressure->recondition rewigh_solid Reweigh Specimen & Discs recondition->rewigh_solid calc_mig Calculate Mass Change rewigh_solid->calc_mig calc_mig->end_mig

Workflow for determining plasticizer migration.

Signaling Pathway of Plasticization

The following diagram illustrates the mechanism by which this compound esters, as plasticizers, affect the properties of a polymer like PVC at a molecular level.

G cluster_pathway Mechanism of Plasticization by this compound Esters start_path Rigid Polymer (e.g., PVC) intermol_forces Strong Intermolecular Forces (van der Waals) start_path->intermol_forces add_this compound Addition of This compound Ester insertion This compound Molecules Insert Between Polymer Chains add_this compound->insertion reduced_forces Reduced Intermolecular Forces insertion->reduced_forces increased_mobility Increased Polymer Chain Mobility reduced_forces->increased_mobility lower_tg Lowered Glass Transition Temp. (Tg) increased_mobility->lower_tg flexible_polymer Flexible Polymer lower_tg->flexible_polymer

Mechanism of action of this compound esters as plasticizers in polymers.

References

Application Notes and Protocols for the Synthesis of Polymer-Drug Conjugates Using Maleic Anhydride Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of polymer-drug conjugates utilizing maleic anhydride-based copolymers. The protocols are designed to be a comprehensive guide for researchers in drug delivery and polymer chemistry.

Introduction

Polymer-drug conjugates (PDCs) are a class of therapeutics where a drug is covalently linked to a polymer backbone. This conjugation can enhance the drug's pharmacokinetic properties, improve its solubility and stability, and enable targeted delivery.[1][2] Copolymers containing maleic anhydride (B1165640) are particularly well-suited for this application due to the high reactivity of the anhydride ring towards nucleophilic groups such as amines (-NH2), hydroxyls (-OH), and thiols (-SH) commonly found on drug molecules.[3][4] This reaction proceeds under mild conditions, forming stable amide or ester bonds and opening the anhydride ring to generate a carboxylic acid group, which can further enhance the water solubility of the conjugate.[4]

Commonly used maleic anhydride copolymers in drug delivery include:

  • Poly(styrene-co-maleic anhydride) (PSMA): A well-studied copolymer used in the development of PDCs, including the clinically approved agent SMANCS (a conjugate of PSMA and the protein neocarzinostatin).[5][6][7][8]

  • Poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA): Known for its biocompatibility and mucoadhesive properties.[3]

  • Poly(ethylene-alt-maleic anhydride) (PEMA) and Poly(isobutylene-alt-maleic anhydride) (PIBMA): These polymers offer varying degrees of hydrophobicity, which can influence the properties of the resulting conjugate.[4]

This document outlines the synthesis, purification, and characterization of polymer-drug conjugates based on these maleic anhydride copolymers.

Synthesis of Polymer-Drug Conjugates: General Principles

The synthesis of polymer-drug conjugates using maleic anhydride copolymers involves the nucleophilic attack of a functional group on the drug molecule on one of the carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring and the formation of a covalent bond (amide or ester) between the polymer and the drug.

General Reaction Scheme

The overall reaction can be depicted as follows:

G cluster_0 Polymer Backbone cluster_1 Drug Molecule cluster_2 Polymer-Drug Conjugate Polymer R'--[CH-CH]n--R''      |    |     Ar   C=O         / \n        O   O          /          C=O Conjugate R'--[CH-CH]n--R''      |    |     Ar   C=O          |         X-Drug          |         C=O          |         OH Polymer->Conjugate + Drug Drug-X-H (X = NH, O, S) Drug->Conjugate Reaction in a suitable solvent (e.g., DMF, DMSO)

Caption: General reaction scheme for the synthesis of polymer-drug conjugates.

Experimental Protocols

Protocol 1: Synthesis of a Poly(styrene-co-maleic anhydride)-Drug Conjugate

This protocol is a generalized procedure based on the conjugation of various drugs to PSMA.[5][9]

Materials:

  • Poly(styrene-co-maleic anhydride) (PSMA)

  • Drug containing an amine, hydroxyl, or thiol group

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolution of Polymer: Dissolve a specific amount of PSMA in anhydrous DMF in a round-bottom flask. Stir the solution until the polymer is completely dissolved.

  • Addition of Drug: In a separate container, dissolve the drug in a minimal amount of anhydrous DMF.

  • Reaction: Add the drug solution dropwise to the polymer solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 50-80 °C) and allow it to stir under a nitrogen atmosphere for a defined period (e.g., 7-24 hours).[10] The optimal temperature and time will depend on the specific drug and polymer.

  • Purification by Precipitation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer-drug conjugate by slowly adding the reaction mixture to an excess of a non-solvent, such as cold methanol.[10]

  • Washing: Collect the precipitate by filtration and wash it several times with the non-solvent to remove unreacted drug and other impurities.

  • Drying: Dry the purified polymer-drug conjugate under vacuum at room temperature.

  • Further Purification by Dialysis (Optional): For complete removal of unreacted small molecules, the dried conjugate can be redissolved in a suitable solvent (e.g., water if the conjugate is soluble) and dialyzed against deionized water for 24-48 hours, with frequent water changes.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the final, purified polymer-drug conjugate as a powder.

Protocol 2: Synthesis of Ampicillin-Poly(ethylene-alt-maleic anhydride) Conjugate

This protocol is adapted from a study on the conjugation of beta-lactam antibiotics to maleic anhydride copolymers.[4]

Materials:

  • Poly(ethylene-alt-maleic anhydride) (PEMA)

  • Ampicillin (B1664943)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reactant Preparation: Dissolve PEMA and ampicillin in anhydrous DMF in a 1:1 molar ratio in a reaction vessel.

  • Reaction: Stir the mixture at 70 °C under an inert atmosphere for 7 days.

  • Solvent Removal: After the reaction is complete, add toluene to the mixture.

  • Evaporation: Remove the solvents using a rotary evaporator at 110 °C under vacuum.

  • Characterization: The resulting solid is the PEMA-ampicillin conjugate. Characterize the product using FTIR and NMR spectroscopy to confirm the formation of the amide bond.

Characterization of Polymer-Drug Conjugates

The successful synthesis and purity of the polymer-drug conjugates should be confirmed using various analytical techniques.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide or ester bond and the opening of the anhydride ring. Look for the appearance of amide/ester carbonyl peaks and the disappearance of the characteristic anhydride peaks.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the structure of the conjugate and to quantify the amount of drug conjugated to the polymer.[9][12][14]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer before and after conjugation.[10]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the polymer-drug conjugates if they self-assemble into nanoparticles in solution.[9]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.[9]

  • UV-Vis Spectroscopy: To quantify the drug loading content by creating a calibration curve of the free drug.[9]

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for various maleic anhydride-based polymer-drug conjugates. Direct comparison should be made with caution as experimental conditions and characterization methods may vary between studies.

Table 1: Drug Loading and Nanoparticle Properties of PSMA-based Conjugates

DrugPolymerDrug Loading Content (DLC, wt%)Encapsulation Efficiency (EE, %)Particle Size (nm)Zeta Potential (mV)Reference
Tanespimycin (B1681923)Poly(styrene-co-maleic acid)25.69374 ± 7-35 ± 3[9]
Paclitaxel (B517696)PSMA/Melamine (B1676169)/Fe₃O₄-83--[15]

Table 2: Percentage of Drug Attached to PSMA

DrugAttached Drug per Monomer Unit (%)Reference
Captopril70.8[9]
Metformin33.8[9]
Metronidazole73.3[9]
Nortriptyline38.6[9]
Fluoxetine78.2[9]
Betahistine35.5[9]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polymer-drug conjugates.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Polymer (e.g., PSMA in DMF) C React Polymer and Drug (e.g., 70°C, 24h) A->C B Dissolve Drug (in DMF) B->C D Precipitation (in non-solvent like Methanol) C->D E Filtration and Washing D->E F Drying (under vacuum) E->F G Dialysis (optional) F->G H Lyophilization G->H I FTIR Spectroscopy H->I J NMR Spectroscopy H->J K GPC H->K L DLS & Zeta Potential H->L M UV-Vis Spectroscopy H->M

Caption: Workflow for synthesis and characterization of polymer-drug conjugates.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for the synthesis and characterization of polymer-drug conjugates using maleic anhydride copolymers. The versatility of the maleic anhydride group allows for the conjugation of a wide range of therapeutic agents. By following these guidelines, researchers can develop novel polymer-drug conjugates with tailored properties for various biomedical applications.

References

Application Note: Formulation and Evaluation of Floating Matrix Tablets Using a Maleate Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastroretentive drug delivery systems (GRDDS) are a significant area of focus in oral drug delivery, designed to prolong the residence time of a dosage form in the stomach. This extended retention is particularly beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract, are unstable in the intestinal environment, or act locally in the stomach. Floating matrix tablets are a common and effective type of GRDDS. They are designed to have a lower density than gastric fluids, allowing them to float on the stomach contents and release the drug in a controlled manner over an extended period.[1]

The buoyancy is typically achieved through the incorporation of low-density polymers or, more commonly, by using gas-generating agents like sodium bicarbonate, which reacts with gastric acid to produce carbon dioxide.[1][2] This gas gets entrapped within the swollen hydrogel matrix of the tablet, decreasing its overall density and causing it to float.[3][4]

Active pharmaceutical ingredients (APIs) are often formulated as salts to improve their solubility and stability. Maleate salts, such as Chlorpheniramine this compound or Domperidone this compound, are frequently used.[5][6] This application note provides detailed protocols for the preparation and evaluation of floating matrix tablets using a model drug in its this compound salt form.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): Drug this compound Salt (e.g., Chlorpheniramine this compound, Domperidone this compound)[5][6]

  • Hydrophilic Matrix-Forming Polymer: Hydroxypropyl Methylcellulose (B11928114) (HPMC) of various viscosity grades (e.g., HPMC K4M, HPMC K15M, HPMC K100M).[6][7][8][9]

  • Gas-Generating Agent: Sodium Bicarbonate (NaHCO₃).[3][7][8]

  • Acidulant (Optional): Citric Acid (to be used in conjunction with sodium bicarbonate).[1][8]

  • Filler/Diluent: Microcrystalline Cellulose (MCC) or Lactose.[10]

  • Lubricant: Magnesium Stearate (B1226849).[7][8]

  • Glidant: Talc (B1216) or Aerosil 200.[7]

  • Binder (for wet granulation): Polyvinylpyrrolidone (PVP K30).[8]

  • Dissolution Medium: 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid (pH 1.2).[3]

Experimental Protocols

Protocol for Tablet Preparation (Direct Compression Method)

The direct compression method is a simple and efficient process for tablet manufacturing.

  • Sifting: Pass the API-Maleate salt, HPMC, sodium bicarbonate, and filler through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and break any lumps.

  • Blending: Accurately weigh all the sifted ingredients except the lubricant and glidant. Mix them in a blender (e.g., a Turbula mixer or mortar and pestle) for 15 minutes to achieve a homogenous powder blend.[11]

  • Lubrication: Add the required quantities of magnesium stearate and talc to the powder blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively affect tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a single-punch or rotary tablet press fitted with appropriate punches (e.g., 8-13 mm round, flat-faced punches).[6][11] The compression force should be adjusted to achieve the desired tablet hardness.

Protocol for Evaluation of Pre-Compression Parameters

To ensure the suitability of the powder blend for compression, the following parameters should be evaluated.

  • Bulk Density (BD) and Tapped Density (TD):

    • Weigh a specific quantity of the powder blend and pour it into a graduated cylinder.

    • Record the initial volume to calculate the Bulk Density (BD = weight/volume).

    • Tap the cylinder mechanically until a constant volume is achieved. Record the final volume to calculate the Tapped Density (TD = weight/tapped volume).[12]

  • Carr’s Index and Hausner Ratio:

    • Calculate Carr’s Index to assess the flowability and compressibility of the powder, where a value below 15% is considered good.[12]

      • Carr’s Index (%) = [(TD - BD) / TD] x 100

    • Calculate the Hausner Ratio, where a value less than 1.18 indicates good flowability.[12]

      • Hausner Ratio = TD / BD

Protocol for Evaluation of Post-Compression Parameters

The prepared tablets must be evaluated for their physicochemical properties.

  • Weight Variation: Weigh 20 tablets individually. Calculate the average weight and determine the percentage deviation for each tablet.[13]

  • Hardness: Measure the crushing strength of at least five tablets using a Monsanto or Pfizer hardness tester. The force required to break the tablet is recorded in kg/cm ².[13][14]

  • Friability: Weigh a sample of tablets (typically 10-20) and place them in a Roche friabilator. Operate the friabilator at 25 rpm for 4 minutes (100 revolutions).[13][15] De-dust the tablets and reweigh them. The percentage of weight loss should be less than 1%.[14]

  • Drug Content Uniformity:

    • Randomly select and powder 10-20 tablets.[3][16]

    • Accurately weigh a quantity of the powder equivalent to the average tablet weight and dissolve it in a suitable volume of 0.1 N HCl.[9][16]

    • Filter the solution and analyze the drug concentration spectrophotometrically at the drug's specific λmax after appropriate dilution.[17]

Protocol for In Vitro Buoyancy Studies

This test determines the floating capabilities of the tablets.

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[7]

  • Medium: Fill the dissolution vessel with 900 mL of 0.1 N HCl (pH 1.2), maintained at 37 ± 0.5°C.[3]

  • Procedure: Place one tablet in the vessel. The paddle speed should be maintained at 50 rpm.[3][7]

  • Measurements:

    • Floating Lag Time (FLT): Visually record the time it takes for the tablet to rise to the surface of the medium.[7]

    • Total Floating Time (TFT): Record the total duration for which the tablet remains buoyant on the surface of the medium.[7]

Protocol for Swelling Index Studies

The swelling behavior is crucial for both buoyancy and drug release.

  • Procedure: Place a pre-weighed tablet (W₁) in a basket of a USP dissolution apparatus containing 900 mL of 0.1 N HCl at 37 ± 0.5°C.

  • Measurement: At regular time intervals, remove the tablet, carefully blot the excess water with filter paper, and reweigh the swollen tablet (W₂).[14]

  • Calculation: The swelling index is calculated as a percentage of weight gain.

    • % Swelling Index = [(W₂ - W₁) / W₁] x 100

Protocol for In Vitro Drug Release Studies

This protocol determines the rate and extent of drug release from the matrix.

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[3]

  • Medium: 900 mL of 0.1 N HCl (pH 1.2), maintained at 37 ± 0.5°C.[3]

  • Paddle Speed: 50 rpm.[3]

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).[7] Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Analysis: Filter the samples and analyze the drug concentration using a UV-Visible spectrophotometer at the appropriate wavelength.

Data Presentation

Quantitative data should be summarized for clear comparison. Below are example tables showing how to present formulation and evaluation data.

Table 1: Formulation Composition of Floating Matrix Tablets

Ingredient (mg/tablet) F1 F2 F3 F4
Drug this compound Salt 50 50 50 50
HPMC K15M 100 150 100 150
Sodium Bicarbonate 20 20 40 40
Microcrystalline Cellulose 120 70 100 50
Magnesium Stearate 5 5 5 5
Talc 5 5 5 5

| Total Weight (mg) | 300 | 300 | 300 | 300 |

Table 2: Evaluation of Physicochemical and Buoyancy Properties

Parameter F1 F2 F3 F4
Hardness ( kg/cm ²) 5.1 ± 0.2 5.3 ± 0.3 5.0 ± 0.2 5.2 ± 0.1
Friability (%) < 1 < 1 < 1 < 1
Drug Content (%) 99.2 ± 1.1 98.7 ± 1.5 99.5 ± 0.9 98.9 ± 1.3
Floating Lag Time (sec) 110 ± 8 85 ± 6 55 ± 5 40 ± 4

| Total Floating Time (hr) | > 12 | > 12 | > 24 | > 24 |

Table 3: Comparative In Vitro Drug Release Profile (%)

Time (hr) F1 F2 F3 F4
1 22.4 18.1 25.3 20.2
2 35.6 29.8 38.1 31.5
4 54.1 46.2 57.9 49.8
8 82.5 71.3 85.4 75.1

| 12 | 98.9 | 89.6 | 99.2 | 91.4 |

Visualizations

Mechanism of Buoyancy

The buoyancy of an effervescent floating matrix tablet is achieved through a series of physicochemical events upon contact with gastric fluid.

G cluster_gastric In Gastric Fluid (pH 1.2) Tablet Tablet Ingested Hydration Polymer Hydration (Gel Formation) Tablet->Hydration Reaction NaHCO₃ + H⁺ → Na⁺ + H₂O + CO₂↑ Tablet->Reaction Entrapment CO₂ Gas Entrapment in Gel Matrix Hydration->Entrapment Forms Barrier Reaction->Entrapment Generates Gas Buoyancy Density < 1 g/mL (Tablet Floats) Entrapment->Buoyancy

Caption: Mechanism of effervescence-induced buoyancy in a floating matrix tablet.

Experimental Workflow

The overall process from formulation to evaluation follows a logical sequence to ensure reproducible and reliable results.

G start Start sift Sifting of API & Excipients start->sift blend Homogenous Blending sift->blend pre_eval Pre-Compression Evaluation blend->pre_eval compress Tablet Compression pre_eval->compress post_eval Post-Compression Evaluation compress->post_eval buoyancy In Vitro Buoyancy Test post_eval->buoyancy swelling Swelling Index Study post_eval->swelling release In Vitro Drug Release Test post_eval->release end End buoyancy->end swelling->end release->end

Caption: Workflow for the formulation and evaluation of floating matrix tablets.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Maleate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled maleate compounds, crucial tracers for in vivo imaging and metabolic studies. The protocols cover labeling with common radionuclides such as Carbon-11 ([¹¹C]), Tritium ([³H]), and Fluorine-18 ([¹⁸F]).

Introduction

Radiolabeled this compound and its derivatives are valuable tools in pharmaceutical research and development. Their use in techniques like Positron Emission Tomography (PET) allows for the non-invasive in vivo visualization and quantification of biological processes. This document outlines key methods for the synthesis of these important compounds, providing experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable radiolabeling strategy.

Data Summary

The following table summarizes quantitative data for representative radiolabeling methods applicable to this compound compounds. Please note that yields and specific activities can vary significantly based on the specific precursor, reaction conditions, and purification methods employed.

Radiosynthesis MethodTarget Compound ExampleRadionuclideRadiochemical Yield (RCY) (Decay-Corrected)Specific Activity (Am)Synthesis Time
[¹¹C]Carbon Dioxide Fixation [¹¹C]Carboxylic Acids¹¹CGood to ExcellentExcellentAutomated
Tritium Gas Catalytic Exchange [³H]Maleimide Derivatives³H13-15%>98% Radiochemical Purity-
"Radio-fluorination on the Sep-Pak" [¹⁸F]FPyMHO (Maleimide derivative)¹⁸F50 ± 9%259 to 370 GBq/μmol30 minutes
Thiol-Reactive Prosthetic Group [¹⁸F]FBEM-SRGD₂ (Maleimide conjugate)¹⁸F5% ± 2% (from [¹⁸F]F₂)150-200 TBq/mmol150 ± 20 minutes

Experimental Protocols

Synthesis of [¹¹C]Diethyl this compound via [¹¹C]CO₂ Fixation

This protocol describes a plausible two-step synthesis for [¹¹C]diethyl this compound, starting from the fixation of cyclotron-produced [¹¹C]CO₂. This method leverages the formation of a [¹¹C]carboxylated intermediate, which is subsequently esterified.

Materials:

  • Cyclotron-produced [¹¹C]CO₂

  • Grignard reagent (e.g., vinylmagnesium bromide) or an organolithium reagent

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695) (absolute)

  • Sulfuric acid (concentrated)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Radio-detector for HPLC

Protocol:

  • [¹¹C]CO₂ Trapping and Carboxylation:

    • Bubble the cyclotron-produced [¹¹C]CO₂ through a solution of a suitable Grignard or organolithium reagent (e.g., vinylmagnesium bromide) in anhydrous diethyl ether at low temperature (e.g., -78 °C).

    • This reaction forms the corresponding [¹¹C]carboxylate salt.

    • Quench the reaction by the slow addition of aqueous HCl to protonate the carboxylate, yielding [¹¹C]acrylic acid.

  • Esterification to [¹¹C]Diethyl this compound:

    • The crude [¹¹C]acrylic acid is not isolated. Instead, the solvent is carefully evaporated.

    • Add a mixture of absolute ethanol and a catalytic amount of concentrated sulfuric acid to the residue.

    • Heat the reaction mixture under reflux to promote the esterification of both the labeled and unlabeled carboxyl groups, theoretically forming [¹¹C]diethyl this compound. Note: This step requires optimization to favor the desired product over potential side reactions.

  • Purification:

    • Purify the crude reaction mixture using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

    • Monitor the elution profile with a UV detector and a radio-detector to identify and collect the fraction corresponding to [¹¹C]diethyl this compound.

  • Quality Control:

    • Analyze an aliquot of the purified product by analytical HPLC to determine radiochemical purity.

    • Determine the specific activity by quantifying the amount of radioactivity and the mass of the diethyl this compound.

G cluster_0 Step 1: [11C]CO2 Fixation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification & QC CO2 [11C]CO2 Carboxylate [11C]Carboxylate CO2->Carboxylate Grignard Grignard Reagent Grignard->Carboxylate AcrylicAcid [11C]Acrylic Acid Carboxylate->AcrylicAcid Acid Quench Diethylthis compound [11C]Diethyl this compound AcrylicAcid->Diethylthis compound Ethanol Ethanol Ethanol->Diethylthis compound AcidCatalyst Acid Catalyst AcidCatalyst->Diethylthis compound HPLC HPLC Purification Diethylthis compound->HPLC QC Quality Control HPLC->QC G Precursor Precursor (e.g., Dibromomaleic Anhydride) Reaction Tritiation Reaction Precursor->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Tritium Tritium (3H2) Gas Tritium->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification HPLC Purification Evaporation->Purification QC Quality Control Purification->QC FinalProduct [3H]Maleic Anhydride QC->FinalProduct G cluster_A Prosthetic Group Labeling cluster_B Conjugation and Purification F18 [18F]Fluoride Activation Activation (K222, K2CO3) F18->Activation LabeledProsthetic [18F]Prosthetic Group Activation->LabeledProsthetic Precursor Prosthetic Group Precursor Precursor->LabeledProsthetic Conjugation Conjugation Reaction LabeledProsthetic->Conjugation MaleimideLinker Maleimide Linker MaleimideLinker->Conjugation Purification HPLC Purification Conjugation->Purification FinalProduct [18F]Fluoromaleimide Derivative Purification->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Maleate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with maleate salts of pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound salt exhibiting poor aqueous solubility?

A1: The aqueous solubility of a this compound salt is intrinsically linked to its physicochemical properties and the surrounding environment. As salts of weak acids (maleic acid) and often basic drug molecules, their solubility is highly dependent on the pH of the solution.[1][2] At a pH above the pKa of the basic drug, the this compound salt can convert to its less soluble free base form, leading to precipitation.[1][3] Additionally, the inherent lipophilicity of the drug molecule can contribute to low aqueous solubility.[1]

Q2: How does pH influence the solubility of this compound salts?

A2: For this compound salts of basic drugs, pH is a critical factor. The maximum solubility is typically observed in the acidic pH range, often between 3.3 and 3.6.[1][2][3] In this acidic environment, the basic drug molecule is protonated (ionized), which enhances its interaction with water molecules and increases solubility. As the pH increases and becomes more neutral or alkaline, the drug deprotonates, converting to the neutral, less soluble free base, which may then precipitate out of solution.[1] Therefore, maintaining an acidic microenvironment is crucial for maximizing and maintaining the solubility of these salts.[1]

Q3: What are the primary strategies to improve the solubility of a this compound salt?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound salts. These include:

  • pH Adjustment: Maintaining an acidic pH (typically 3.0-4.0) using buffers like citrate (B86180) or acetate (B1210297).[1]

  • Co-solvency: Using water-miscible solvents such as ethanol (B145695) or propylene (B89431) glycol to reduce the interfacial tension between the solute and the aqueous solution.[4]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity to increase its apparent solubility.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier like PVP, PEG, or HPMC to improve its dissolution rate.[1][7]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, leading to a faster dissolution rate, although it doesn't alter the equilibrium solubility.[8]

Q4: Can temperature be used to increase the solubility of this compound salts?

A4: The effect of temperature on solubility is dependent on the specific compound's enthalpy of dissolution. For many solids, solubility increases with temperature (an endothermic process).[9][10] However, for some salts, the dissolution process is exothermic, and increasing the temperature can actually decrease solubility.[11][12] It is essential to experimentally determine the temperature-solubility profile for your specific this compound salt. Heating a solution of a this compound salt, for instance in dimethyl sulfoxide (B87167) (DMSO), can enhance solubility before the addition of water for crystallization.[13]

Troubleshooting Guides

Issue 1: Precipitation Occurs When Preparing an Aqueous Solution
Potential Cause Troubleshooting Step Expected Outcome
High pH of the Solution The pH of the aqueous medium is too high, causing the conversion of the this compound salt to its less soluble free base.[1][3]Adjust the pH of the solution to an acidic range (e.g., pH 3.0-4.0) using a suitable buffer like citrate or acetate buffer.[1]
Common Ion Effect The presence of excess this compound ions from another source in the solution can decrease the solubility of the this compound salt.[2]If possible, remove the source of the common ion or use a different solvent system.
Insufficient Solvent Volume The concentration of the this compound salt exceeds its intrinsic solubility in the given volume of solvent.Increase the volume of the solvent to reduce the concentration of the salt.
Issue 2: Inconsistent Dissolution Profiles Between Batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in Particle Size Different batches of the this compound salt may have inconsistent particle size distributions, affecting the dissolution rate.[1]Characterize the particle size distribution of the raw material. Employ particle size reduction techniques like micronization for uniformity.[1][8]
Polymorphism The this compound salt may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.[14]Perform solid-state characterization (e.g., PXRD, DSC) to identify the polymorphic form. Control crystallization conditions to ensure a consistent form is produced.
Drug Degradation The this compound salt may be unstable and degrading during storage or processing, leading to altered dissolution.[15]Conduct forced degradation studies to understand degradation pathways. Store the material under appropriate conditions (e.g., controlled temperature and humidity).

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of the this compound salt to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Withdraw an aliquot from the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute as necessary.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents
  • Co-solvent Selection: Choose water-miscible co-solvents such as ethanol, propylene glycol, or PEG 400.[4]

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Measurement: Determine the solubility of the this compound salt in each co-solvent mixture following the steps outlined in Protocol 1 (equilibration, sampling, and quantification).

  • Data Analysis: Plot the solubility of the this compound salt as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for solubility enhancement.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a hydrophilic carrier such as PVP K30, PEG 6000, or HPMC.[1]

  • Dissolution: Dissolve the this compound salt and the selected carrier in a suitable common solvent (e.g., ethanol or methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).[1]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.[1]

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.[1]

  • Characterization: Characterize the prepared solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) to assess its physical form (crystalline or amorphous) and perform dissolution studies to evaluate the enhancement in dissolution rate compared to the pure drug.[1]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of this compound Salt pH_Adj pH Adjustment Problem->pH_Adj Investigate CoSol Co-solvency Problem->CoSol Investigate Cyclo Cyclodextrin Complexation Problem->Cyclo Investigate SolidDisp Solid Dispersion Problem->SolidDisp Investigate Sol_Test Solubility Testing pH_Adj->Sol_Test CoSol->Sol_Test Cyclo->Sol_Test SolidDisp->Sol_Test Charac Physicochemical Characterization SolidDisp->Charac Diss_Test Dissolution Testing Sol_Test->Diss_Test Diss_Test->Charac troubleshooting_logic Start Precipitation Observed in Aqueous Solution Check_pH Is the solution pH > 4.0? Start->Check_pH Adjust_pH Adjust pH to 3.0-4.0 with acidic buffer Check_pH->Adjust_pH Yes Check_Common_Ion Is a common ion present? Check_pH->Check_Common_Ion No Resolved Issue Resolved Adjust_pH->Resolved Modify_System Modify solvent system or remove common ion source Check_Common_Ion->Modify_System Yes Increase_Volume Increase solvent volume Check_Common_Ion->Increase_Volume No Modify_System->Resolved Increase_Volume->Resolved

References

Technical Support Center: Preventing Maleate Degradation in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and preventing the degradation of maleate in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in pharmaceutical formulations?

A1: The two main degradation pathways for this compound are isomerization and oxidative degradation. Isomerization involves the conversion of this compound (the cis-isomer) to its more stable trans-isomer, fumarate (B1241708). This can be catalyzed by [1][2]acids, bases, amines, and even light. Oxidative degradation can[3][4] also occur, leading to a variety of degradation products and potentially compromising the drug product's safety and efficacy.

Q2: Why is my this compound-[5][6][7]containing formulation turning yellow or brown?

A2: Discoloration in a this compound formulation can be an indicator of degradation. This may be due to the formation of colored degradation products from either the active pharmaceutical ingredient (API) or the this compound moiety itself. Oxidative degradation pathways are often implicated in color changes.

Q3: I'm observing an u[8]nexpected peak in my HPLC analysis that corresponds to fumarate. What could be the cause?

A3: The appearance of a fumarate peak indicates that isomerization of this compound is occurring. This transformation can b[1]e influenced by several factors during formulation, processing, and storage, including:

  • pH: Both acidic and basic conditions can catalyze the isomerization.

  • Temperature: Elev[3][9]ated temperatures can provide the energy needed to overcome the rotational barrier of the carbon-carbon double bond.

  • Light Exposure: P[1][8]hotolytic conditions can also induce isomerization.

  • Presence of Amines:[1][4] Primary and secondary amines can act as catalysts for the conversion of this compound to fumarate.

Q4: How can I prevent [3]the isomerization of this compound to fumarate?

A4: Preventing isomerization requires careful control of the formulation's microenvironment. Key strategies include:

  • pH Control: Maintaining the pH of the formulation within a stable range is critical. For many compounds, a slightly acidic environment can minimize degradation. The use of appropriate bu[9][10]ffer systems is essential to resist pH changes.

  • Temperature and Lig[11]ht Protection: Storing the formulation at controlled room temperature or under refrigerated conditions and protecting it from light can significantly slow down the isomerization process.

  • Excipient Selection[12][13]: Avoid excipients that contain reactive species like primary or secondary amines which can catalyze the isomerization.

Q5: What is the optima[3]l pH for minimizing this compound degradation?

A5: The optimal pH is drug-substance-specific. It is crucial to determine the pH of maximum stability for your specific API this compound salt through systematic studies. For some basic drug this compound salts, a microenvironmental pH below 3.0 has been shown to be effective in preventing degradation. However, for other compou[10]nds, the most stable pH might be different. A pH-rate profile study is recommended to identify the ideal pH range for your formulation.

Q6: Can antioxidants help prevent this compound degradation?

A6: Yes, antioxidants can be effective in preventing oxidative degradation of both the API and the this compound moiety. The choice of antioxidant[8] will depend on the formulation (e.g., aqueous or non-aqueous) and the specific oxidative pathway. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

Troubleshooting Guides

Problem: Significant Isomerization to Fumarate Detected

Possible Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your formulation or the microenvironmental pH of a solid dosage form. 2. Conduct a pH-stability study to identify the optimal pH range. 3. Incorporate a suitable buffering agent to maintain the pH within the desired range. For some basic drugs, add[11]ing an organic acid like citric acid can lower the microenvironmental pH and improve stability.
High Temperature Ex[10]posure 1. Review the temperature conditions during manufacturing, shipping, and storage. 2. Implement stricter temperature controls. 3. For sensitive formulations, consider refrigerated storage (2-8°C).
Light Exposure [12]1. Assess the light sensitivity of your formulation through photostability studies as per ICH guidelines. 2. Use light-protec[14]tive packaging, such as amber vials or bottles.
Reactive Excipients[12][13] 1. Review the formulation for excipients containing primary or secondary amines. 2. If present, eval[3]uate their impact on stability and consider replacing them with non-reactive alternatives.

Problem: Formulation Discoloration and/or Loss of Mass Balance

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Conduct forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) to confirm susceptibility. 2. Identify the sou[15][16]rce of oxidation (e.g., headspace oxygen, peroxide impurities in excipients). 3. Incorporate an a[5][17]ppropriate antioxidant into the formulation. 4. Consider packagi[18]ng under an inert gas like nitrogen to minimize exposure to oxygen.
Volatilization of D[19]egradation Products In some cases, the degradation of the this compound salt can lead to the formation of a volatile free base, resulting in a loss of mass. 1. Confirm this phe[10]nomenon using radiolabeled compounds if possible. 2. Lowering the microenvironmental pH can prevent the formation of the free base. 3. Ensure the use o[10]f well-sealed packaging to prevent the escape of volatile components.

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound-Containing Drug Product

Objective: To identify potential degradation pathways and appropriate analytical methods for a this compound-containing drug product.

Methodology:

  • [14]Sample Preparation: Prepare solutions of the drug product in various media (e.g., water, 0.1 M HCl, 0.1 M NaOH). For solid dosage forms, a[15][20]lso test the intact solid.

  • **Stress Conditions:[21]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis[15]: 0.1 M NaOH at room temperature for 8 hours.

    • Oxidative Degra[15]dation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degrada[15]tion: Store the solid drug product at 70-80°C.

    • Photolytic Degr[15][22]adation: Expose the drug product to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.

  • Sample Analysis: [14]At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. An LC-MS analysis is high[15]ly recommended to identify the mass of the degradation products.

  • Data Evaluation: [15][21]Compare the chromatograms of the stressed samples to that of an unstressed control. Aim for 5-20% degradation to ensure that the primary degradation products are identifiable without excessive secondary degradation. If degradation is too rapid, reduce the stressor concentration or exposure time.

Protocol 2: HPLC-UV[16] Method for Quantification of this compound and Fumarate

Objective: To develop a stability-indicating HPLC method for the simultaneous quantification of this compound and its isomer, fumarate.

Methodology:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An [21][23]isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier is often effective. For example, a mixture of 0.1% phosphoric acid in water and methanol.

  • Flow Rate: 1.0 mL[23][24]/min.

  • Detection Wavelengt[21]h: UV detection at 210 nm.

  • Column Temperature:[21][23] 35-42°C.

  • Sample Preparation:[23][25] Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

  • Validation: Valid[12]ate the method according to ICH Q2(R1) guidelines, ensuring specificity for this compound and fumarate in the presence of the API and other potential degradants.

Visualizations

Maleate_Degradation_Pathways This compound This compound (cis-isomer) Fumarate Fumarate (trans-isomer) This compound->Fumarate Isomerization (Acid, Base, Light, Heat, Amines) Oxidative_Degradants Oxidative Degradation Products Maleeate Maleeate Maleeate->Oxidative_Degradants Oxidation (Oxygen, Peroxides)

Caption: Primary degradation pathways for this compound.

Troubleshooting_Workflow Start This compound Degradation Observed Check_Isomerization Is fumarate the major degradant? Start->Check_Isomerization Check_Oxidation Is there discoloration or a loss of mass balance? Start->Check_Oxidation Check_Isomerization->Check_Oxidation No Investigate_pH Investigate pH, Temperature, Light, and Excipients Check_Isomerization->Investigate_pH Yes Investigate_Oxidation Investigate Oxidative Stress and Volatilization Check_Oxidation->Investigate_Oxidation Yes Implement_Controls_Isomerization Implement pH control, protect from heat/light, change excipients Investigate_pH->Implement_Controls_Isomerization Implement_Controls_Oxidation Add antioxidant, use inert atmosphere, control pH Investigate_Oxidation->Implement_Controls_Oxidation

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing Reaction Conditions for Maleate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing maleate esterification reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound esterification experiments.

1. Why is my esterification yield low?

Low yield in this compound esterification is a common problem and can be attributed to several factors. The esterification of maleic acid or its anhydride (B1165640) is a reversible reaction, making it crucial to shift the equilibrium toward the product side for a high yield.[1] Key areas to investigate include:

  • Inefficient Water Removal: Water is a byproduct of the esterification reaction, and its presence can inhibit the forward reaction, shifting the equilibrium back toward the reactants.[1][2]

    • Solution: Employ continuous water removal techniques. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[1] Alternatively, using molecular sieves can absorb the water formed during the reaction.[1]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate.

    • Solution: Ensure the reaction is conducted at an appropriate temperature. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesirable byproducts.[3] A typical temperature range for this compound ester synthesis is between 80°C and 150°C.[1]

  • Inadequate Catalyst Activity or Concentration: An acid catalyst is typically necessary for the second, slower step of diester formation.[1][4]

    • Solution: Verify that the catalyst is active and used in an appropriate concentration. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like acidic ion-exchange resins.[1][3] The optimal catalyst concentration should be determined experimentally, but a common starting point is a small percentage of the total reaction mass.[1]

2. What is causing the formation of byproducts in my reaction?

The formation of byproducts such as maleic acid and fumaric acid is a significant challenge in this compound esterification.[3] These byproducts can reduce the ester yield and necessitate additional purification steps, thereby increasing production costs.[3]

  • Cause: Isomerization of this compound to fumarate (B1241708) can occur at elevated temperatures. Inadequate removal of water can also lead to the hydrolysis of the anhydride or ester, reforming the carboxylic acid.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature to minimize isomerization. A typical range is 80-150°C.[1][5]

    • Efficient Water Removal: As mentioned previously, continuous removal of water is critical to prevent hydrolysis.[1]

    • Catalyst Selection: The choice of catalyst can influence selectivity. Some modern catalysts, like specific ionic liquids or solid acids, may offer higher selectivity towards the desired ester product.[6]

3. Why is the second esterification step (diester formation) so slow?

The esterification of maleic anhydride with an alcohol occurs in two stages.

  • Step 1 (Fast): The first step is a rapid, non-catalytic ring-opening reaction to form the monoester.[4][7]

  • Step 2 (Slow): The second step, the esterification of the remaining carboxylic acid group to form the diester, is a slower, reversible reaction that requires a catalyst.[4]

  • Solution:

    • Catalyst: Ensure an effective acid catalyst is present to accelerate the second esterification step.[1][4]

    • Temperature: Increasing the temperature within the optimal range can help to speed up this slower step.[3]

    • Excess Alcohol: Using an excess of the alcohol can help to drive the equilibrium towards the formation of the diester.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound esterification?

A variety of acid catalysts are used, ranging from traditional mineral acids to more modern solid acids and ionic liquids.[3] Common examples include:

  • Homogeneous Catalysts: Sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.[3]

  • Heterogeneous Catalysts (Solid Acids): These are often preferred due to their ease of separation and potential for reusability.[2] Examples include:

    • Ion-exchange resins (e.g., Amberlyst, Indion).[2][8][9]

    • Zeolites.[6]

  • Ionic Liquids: These can be highly efficient and environmentally friendly catalysts.[4][6][10]

Q2: What is a typical temperature range for this compound esterification?

The optimal temperature depends on the specific reactants and catalyst used. However, a general range of 80°C to 150°C is commonly reported.[1][5] For instance, the synthesis of diethyl this compound is often performed at reflux temperature.[1]

Q3: How does the choice of alcohol affect the reaction?

The type of alcohol used can impact the reaction rate. Primary alcohols, such as methanol (B129727) and ethanol (B145695), react more readily than secondary alcohols, which may be slower due to steric hindrance. Tertiary alcohols may require more forcing reaction conditions.[7]

Q4: Is it necessary to remove water from the reaction?

Yes, it is crucial. Esterification is an equilibrium reaction that produces water as a byproduct.[2] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the conversion to the desired ester.[2] Continuous removal of water is a key strategy for achieving high yields.

Q5: Can I perform the esterification without a catalyst?

The initial ring-opening of maleic anhydride to form the monoester can occur without a catalyst.[4][5][7] However, the subsequent conversion of the monoester to the diester is a slow and reversible process that requires an acid catalyst to proceed at a reasonable rate and achieve high conversion.[4][5]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Ester Synthesis

Catalyst TypeCatalystReactantsTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
Ionic Liquid1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663)Maleic anhydride, Ethanol120197.8788.39[4][6]
Ionic Liquid1-propylsulfonic acid-3-methylimidazole hydrogen sulfateMaleic anhydride, Methanol120197.7894.59[4]
Ionic Liquid1-propylsulfonic acid-3-methylimidazole hydrogen sulfateMaleic anhydride, n-Butanol120197.7284.11[4]
Ionic LiquidDual-nuclear functionalizedMaleic anhydride, Isopropanol804--[10]
Solid AcidMolybdate Sulfuric Acid (MSA)Maleic acid, Methanol1201.787.6-[6]
Solid AcidAcid ZeoliteMaleic anhydride, Ethanol-->99.5-[6]
Solid AcidAmberlyst 131H+Maleic acid, n-Butanol85-90---[2]
EnzymeImmobilized Candida antarctica lipase (B570770) BMaleic acid, Methanol62.54.1572.3-[6]
HomogeneousSulfuric Acid / p-Toluenesulfonic AcidMaleic anhydride, Isopropanol70-1103-8--[10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl this compound from Maleic Anhydride and Ethanol using an Ion-Exchange Resin

This protocol describes a general procedure for the synthesis of diethyl this compound using a solid acid catalyst.

Materials:

  • Maleic anhydride

  • Ethanol (absolute)

  • Acidic cation-exchange resin (e.g., Indion 730), dried at 120°C for 5 hours before use.[6][8]

  • Toluene (for azeotropic water removal)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Magnetic stirrer and hot plate

  • Thermometer

Procedure:

  • Reaction Setup: In the three-necked flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, combine maleic anhydride and an excess of ethanol (e.g., a 1:8 molar ratio of maleic acid to ethanol).[6] Add the dried cation-exchange resin (e.g., 80 kg/m ³ of reaction volume).[6][8] Fill the Dean-Stark trap with toluene.

  • Esterification: Heat the mixture to reflux with vigorous stirring (e.g., 1000 rpm).[2][6] The typical reaction temperature will be in the range of 80-130°C.[1][11]

  • Water Removal: Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst resin.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine to remove any remaining acid and alcohol.[10]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[10]

    • Filter to remove the drying agent.

    • Remove the excess ethanol and toluene under reduced pressure.[10]

    • The crude product can be further purified by vacuum distillation, collecting the fraction at the appropriate boiling point (diethyl this compound: approx. 225°C).[6]

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up cluster_purification Purification reactants Combine Maleic Anhydride, Excess Alcohol, and Catalyst apparatus Assemble Flask with Reflux Condenser & Dean-Stark Trap reactants->apparatus Charge Reactor heating Heat to Reflux (e.g., 80-150°C) with Stirring apparatus->heating water_removal Azeotropic Water Removal (via Dean-Stark Trap) heating->water_removal monitoring Monitor Reaction Progress (e.g., TLC, GC, Water Collection) water_removal->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter to Remove Catalyst cooling->filtration washing Wash with Water and Brine filtration->washing drying Dry Organic Layer (e.g., MgSO4) washing->drying solvent_removal Remove Solvent under Reduced Pressure drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation final_product Pure this compound Ester distillation->final_product

Caption: Experimental workflow for this compound ester synthesis.

Reaction_Pathway MA Maleic Anhydride + Alcohol (ROH) Monoester Monoalkyl this compound MA->Monoester Step 1: Fast, No Catalyst Needed Diester Dialkyl this compound + Water (H2O) Monoester->Diester Step 2: Slow, Reversible, Requires Acid Catalyst & +ROH

References

Technical Support Center: Maleate Crystallization Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during maleate crystallization. The information is presented in a clear question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound salt is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This typically happens when the concentration of the solute is too high, or the cooling rate is too fast, leading to supersaturation at a temperature above the compound's melting point in the solvent.

Here are some solutions:

  • Increase Solvent Volume: Add more of the primary solvent to decrease the overall concentration of the this compound salt.

  • Slow Down the Cooling Process: A slower cooling rate provides more time for nucleation and crystal growth to occur in an orderly fashion.[1][2] Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Use a Different Solvent System: Experiment with solvents in which the this compound salt has slightly lower solubility.

  • Introduce a Seed Crystal: Adding a small, well-formed crystal of the this compound salt can provide a template for crystallization to begin, bypassing the kinetic barrier to nucleation.

Q2: The crystals of my this compound salt are too small. How can I grow larger crystals?

The formation of very small crystals often indicates that nucleation occurred too rapidly and extensively. To encourage the growth of larger crystals, the rate of nucleation needs to be controlled.

Consider the following strategies:

  • Slower Cooling: A gradual decrease in temperature encourages fewer nucleation events and promotes the growth of existing crystals.[1]

  • Reduce Supersaturation: Decrease the initial concentration of the this compound salt in the solvent. A lower level of supersaturation slows down the crystallization process, allowing for larger crystal growth.

  • Seeding: Introduce a few high-quality seed crystals into a slightly supersaturated solution. This directs the crystallization process towards the growth of these seeds rather than the formation of new, small crystals.[3]

  • Solvent Selection: Choose a solvent system where the this compound salt has moderate solubility. Very low solubility can lead to rapid precipitation, while very high solubility can make crystallization difficult.

Q3: No crystals are forming, even after cooling the solution. What steps can I take?

The absence of crystallization suggests that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Try these troubleshooting steps:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Introduce Seed Crystals: This is one of the most effective ways to initiate crystallization.[3]

  • Add an Anti-solvent: If your this compound salt is dissolved in a good solvent, slowly add a miscible "anti-solvent" in which the salt is insoluble. This will reduce the overall solubility and induce crystallization.

  • Evaporate the Solvent: Slowly evaporate some of the solvent to increase the concentration of the this compound salt and induce supersaturation.[4]

  • Cool to a Lower Temperature: If cooling to room temperature or 0 °C is not sufficient, try cooling the solution to a lower temperature using a dry ice/acetone bath.

Q4: How does pH affect the crystallization of my this compound salt?

The pH of the solution can significantly impact the solubility and crystallization of this compound salts, as the ionization state of both the basic drug and maleic acid are pH-dependent.[5][6] For a salt of a basic drug, the pH of maximum solubility (pHmax) is a critical parameter.[5] Crystallizing at a pH below the pHmax can prevent the conversion of the salt to its free base form.[5] Conversely, if the microenvironmental pH is above the pHmax, the salt may disproportionate into the free base, which can hinder or alter the crystallization process.[5] Therefore, controlling the pH is crucial for achieving consistent and successful crystallization.

Q5: I am observing different crystal forms (polymorphs) of my this compound salt. How can I control this?

Polymorphism, the existence of multiple crystalline forms, is a common phenomenon for pharmaceutical salts. Different polymorphs can have different physical properties, including solubility and stability. Controlling polymorphism is critical for ensuring the consistency of the final product.

Factors that can influence polymorphism include:

  • Solvent System: The choice of solvent can direct the crystallization towards a specific polymorphic form.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can affect which polymorph is favored.

  • Supersaturation Level: The degree of supersaturation can influence the nucleation of different polymorphs.

  • Seeding: Using seed crystals of the desired polymorph is a powerful method to control the crystalline form.

A systematic screening of these parameters is often necessary to identify the conditions that consistently produce the desired polymorph.

Data Presentation

Table 1: Solubility of Selected Pharmaceutical this compound Salts in Organic Solvents
This compound SaltSolventTemperature (°C)Solubility (mol fraction x 10³)
Enalapril this compoundEthyl Acetate250.85
Acetone250.62
Ethanol250.45
Acetonitrile250.38
n-Octanol250.25
Isopropanol250.18
Chlorpheniramine this compoundEthanol201.58
1-Propanol200.89
1-Butanol200.56
Ethyl Acetate200.22
Benzene200.03

Note: Data for Enalapril this compound and Chlorpheniramine this compound is derived from experimental studies.[7] The solubility of this compound salts generally increases with temperature.

Table 2: Qualitative Solubility of Inorganic this compound Salts
This compound SaltWaterEthanolOther Information
Calcium this compoundSlightly solubleInsoluble
Ammonium Hydrogen this compoundSolubleSlightly solubleSolubility in water increases with temperature.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This method is suitable for this compound salts whose solubility is significantly dependent on temperature.

  • Dissolution: In a suitable flask, dissolve the this compound salt in the minimum amount of a pre-heated solvent (near its boiling point) to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Crystal Growth: As the solution cools, crystals should start to form. Avoid disturbing the flask during this period to promote the growth of larger, well-defined crystals.[1]

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization

This technique is effective when the this compound salt is soluble in one solvent but insoluble in another, and the two solvents are miscible.

  • Dissolution: Dissolve the this compound salt in a minimal amount of a "good" solvent at room temperature.

  • Anti-solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution. The addition rate should be controlled to maintain a low level of supersaturation, which encourages the growth of larger crystals.

  • Crystallization: The addition of the anti-solvent will decrease the solubility of the this compound salt, leading to its crystallization.

  • Equilibration: Continue stirring the suspension for a period (e.g., 1-2 hours) to ensure complete crystallization and to allow the crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol.

Protocol 3: Seeding Technique

Seeding is a crucial technique to control the onset of crystallization, crystal size, and polymorphic form.[3]

  • Prepare a Supersaturated Solution: Prepare a solution of the this compound salt that is slightly supersaturated at a given temperature. The solution should be in the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.

  • Introduce Seed Crystals: Add a very small amount of well-formed crystals (seeds) of the desired this compound salt polymorph to the supersaturated solution. The seeds can be added as a dry powder or as a slurry in a small amount of the mother liquor.

  • Crystal Growth: The seed crystals will act as templates, and the dissolved this compound salt will crystallize onto their surfaces, leading to the growth of larger crystals of the desired form.

  • Monitoring: Monitor the crystal growth over time.

  • Isolation, Washing, and Drying: Once the desired crystal size and yield are achieved, follow steps 6-8 from the Slow Cooling Crystallization protocol.

Mandatory Visualization

Troubleshooting_Oiling_Out start Observation: 'Oiling Out' Occurs cause1 Potential Cause: High Concentration start->cause1 cause2 Potential Cause: Rapid Cooling start->cause2 solution3 Alternative: Use Different Solvent System start->solution3 solution4 Alternative: Introduce Seed Crystal start->solution4 solution1 Solution: Increase Solvent Volume cause1->solution1 solution2 Solution: Slow Down Cooling Rate cause2->solution2 end Result: Crystallization solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for "oiling out" in this compound crystallization.

Troubleshooting_Small_Crystals start Observation: Formation of Small Crystals cause Cause: Rapid Nucleation start->cause solution1 Solution: Slower Cooling Rate cause->solution1 solution2 Solution: Reduce Supersaturation cause->solution2 solution3 Solution: Utilize Seeding cause->solution3 solution4 Alternative: Change Solvent System cause->solution4 end Result: Larger Crystals solution1->end solution2->end solution3->end solution4->end

Caption: Strategies to encourage the growth of larger this compound crystals.

No_Crystallization_Troubleshooting start Problem: No Crystallization Occurs check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration check_supersaturation->increase_concentration No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes evaporate Slowly Evaporate Solvent increase_concentration->evaporate add_antisolvent Add Anti-solvent increase_concentration->add_antisolvent scratch Scratch Inner Surface of Flask induce_nucleation->scratch seed Introduce Seed Crystals induce_nucleation->seed cool_further Cool to a Lower Temperature induce_nucleation->cool_further end Result: Crystallization Initiated evaporate->end add_antisolvent->end scratch->end seed->end cool_further->end

Caption: Decision tree for troubleshooting when no crystallization occurs.

References

Technical Support Center: Maleate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common stability issues with maleate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common stability issue observed with this compound salts in solution?

A1: The most prevalent stability issue is the isomerization of the this compound dianion to the fumarate (B1241708) dianion.[1][2][3] Maleic acid is the cis-isomer, while fumaric acid is the trans-isomer. The trans-isomer, fumarate, is often more thermodynamically stable, driving the conversion from this compound. This isomerization can significantly impact the physicochemical properties and potentially the efficacy and safety of a drug product.

Q2: What factors can influence the rate of this compound isomerization in solution?

A2: Several factors can accelerate the isomerization of this compound to fumarate in solution, including:

  • pH: Both acidic and alkaline conditions can catalyze the isomerization.[4][5] The specific pH at which the degradation is most pronounced can depend on the active pharmaceutical ingredient (API) and the overall formulation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the isomerization of this compound.[6][7][8][9]

  • Light: Exposure to ultraviolet (UV) light can induce photochemical isomerization of this compound to fumarate.[2][10]

  • Presence of Catalysts: Certain chemical entities, such as primary and secondary amines, can catalyze the isomerization process.[1]

Q3: Can the this compound moiety itself degrade into other products?

A3: Yes, beyond isomerization, the this compound moiety can degrade. Studies have shown that under certain conditions, the this compound content in a solution can decrease over time, potentially decomposing into smaller molecules like carbon dioxide.[11][12]

Q4: How can I monitor the stability of this compound in my solution?

A4: The most common and reliable method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC).[11][13][14][15][16] A stability-indicating HPLC method can separate the parent compound, this compound, fumarate, and other degradation products, allowing for accurate quantification of each.

Troubleshooting Guides

Issue 1: Unexpected peak formation in HPLC analysis of a this compound-containing solution.
  • Possible Cause: Isomerization of this compound to fumarate.

  • Troubleshooting Steps:

    • Peak Identification:

      • Obtain a fumaric acid reference standard.

      • Spike a sample of your degraded solution with the fumaric acid standard.

      • If the area of the unexpected peak increases, it confirms the peak as fumarate.

    • pH Evaluation:

      • Measure the pH of your solution.

      • Review literature for the optimal pH stability range for your specific API this compound salt.

      • If the pH is outside the optimal range, consider reformulating with a suitable buffer system.

    • Photostability Assessment:

      • Prepare a fresh solution and protect it from light by using an amber vial or wrapping the container in aluminum foil.

      • Analyze the protected solution alongside a solution exposed to light. A significant reduction in the fumarate peak in the protected sample indicates photosensitivity.

    • Temperature Control:

      • Ensure your solutions are stored at the recommended temperature.

      • If you are observing degradation at room temperature, consider storing your solutions at refrigerated (2-8 °C) or frozen temperatures.[17]

Issue 2: Loss of potency of the active pharmaceutical ingredient (API) without a corresponding increase in known degradants.
  • Possible Cause: Degradation of the this compound counter-ion itself.[11][12]

  • Troubleshooting Steps:

    • Simultaneous Quantification:

      • Develop or use an HPLC method that can simultaneously quantify both the API and the this compound counter-ion. An ion-pair HPLC method may be suitable for this purpose.[11]

    • Monitor this compound Concentration:

      • Analyze samples over time to determine if the concentration of this compound is decreasing.

    • Investigate Formulation Components:

      • Evaluate potential interactions between this compound and other excipients in the formulation that could lead to its degradation.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorEffect on this compound StabilityRecommended Mitigation Strategy
pH Catalyzes isomerization to fumarate outside of the optimal pH range.[4][5]Formulate with a buffer system to maintain the pH within the optimal stability range.
Temperature Increased temperature accelerates the rate of isomerization.[6][7][8][9]Store solutions at controlled room temperature, refrigerated, or frozen conditions as determined by stability studies.[17]
Light (UV) Induces photochemical isomerization.[2][10]Protect solutions from light using amber vials or other light-blocking containers.[17]
Catalysts (e.g., Amines) Can catalyze the isomerization process.[1]Avoid the use of excipients containing primary or secondary amine functionalities if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound Salt

Objective: To investigate the intrinsic stability of the this compound salt under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the API this compound salt in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before analysis.[17]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before analysis.[17]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 24 hours).[17]

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a controlled source of UV light (e.g., in a photostability chamber) for a specified duration.[17]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.

Visualizations

Maleate_Isomerization This compound This compound (cis-isomer) TransitionState Transition State (Rotation around C-C single bond) This compound->TransitionState Energy Input (Heat, Light, Catalyst) Fumarate Fumarate (trans-isomer) (More Stable) TransitionState->Fumarate Energy Release Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Tree Start Unexpected Peak in HPLC? Spike Spike with Fumarate Standard Start->Spike Match Peak Area Increases? Spike->Match Fumarate Peak is Fumarate. Investigate pH, Temp, Light. Match->Fumarate Yes NoMatch Peak is not Fumarate. Match->NoMatch No Other Peak is another degradant. Investigate other pathways. NoMatch->Other

References

Technical Support Center: Enhancing the Dissolution Rate of Cinepazet Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the dissolution rate of cinepazet (B1202186) maleate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of cinepazet this compound and why is it a concern?

A1: The aqueous solubility of cinepazet this compound is predicted to be low. A related compound, Cinepazide this compound, has a predicted solubility of approximately 0.502 mg/mL, suggesting that cinepazet this compound is a poorly soluble drug.[1][2] This low solubility can present significant challenges in developing oral dosage forms with adequate bioavailability, as the dissolution rate is often the rate-limiting step for drug absorption.[3]

Q2: What are the key physicochemical properties of cinepazet this compound that influence its solubility?

A2: Cinepazet this compound has a molecular weight of 508.5 g/mol and a predicted LogP of 1.8.[1][4][5] The LogP value indicates a degree of lipophilicity that contributes to its low water solubility.[1] As a this compound salt of a basic drug, its solubility is also highly dependent on pH.[1]

Q3: How does pH affect the solubility of cinepazet this compound?

A3: The solubility of cinepazet this compound, being a this compound salt, is significantly influenced by pH. Maximum solubility is typically observed in the acidic range of pH 3.3-3.6.[1] At higher pH values, the salt can convert to its less soluble free base form. Therefore, maintaining an acidic microenvironment is critical for enhancing and sustaining its solubility.[1]

Q4: What is the Biopharmaceutics Classification System (BCS) classification of cinepazet this compound?

A4: While a definitive BCS classification for cinepazet this compound has not been officially published, it is anticipated to be a BCS Class II compound.[1][3] This classification is based on its predicted low solubility and likely high permeability, a common characteristic of many piperazine (B1678402) derivatives. For BCS Class II compounds, the rate of absorption is limited by the drug's dissolution rate.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at enhancing the dissolution rate of cinepazet this compound.

Problem Potential Cause Recommended Solution
Precipitation of cinepazet this compound in neutral or alkaline buffers. Conversion of the this compound salt to the less soluble free base at higher pH.[1]Adjust the pH of the aqueous solution to a range of 3.0-4.0 using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain the drug in its more soluble, ionized form.[1]
Incomplete dissolution or low drug loading in aqueous formulations. The inherent low aqueous solubility of the compound.[1]Employ solubility enhancement techniques such as solid dispersion, complexation with cyclodextrins, or particle size reduction (micronization/nanosuspension).[1][3]
Variability in dissolution profiles between different batches. Inconsistent particle size or polymorphic form of the cinepazet this compound raw material.[1]Characterize the particle size distribution and solid-state properties (polymorphism) of the starting material. Consider implementing particle size reduction techniques to ensure uniformity.[1]
Drug degradation during formulation processing involving heat. Thermal instability of cinepazet this compound.[1]Conduct forced degradation studies to understand the degradation pathways. Utilize processing methods that operate at lower temperatures, such as the solvent evaporation method for preparing solid dispersions.[1]
Cloudiness or precipitation of cinepazet this compound solution upon storage. Low solubility at lower temperatures or a shift in pH. The precipitate could also be a degradation product.[6]Verify the solvent and concentration are appropriate. Consider using a co-solvent system. Buffer the solution to maintain a stable pH. To differentiate between precipitation and degradation, gently warm the solution; if it redissolves, it is likely a solubility issue.[6]
Incomplete dissolution from a solid dispersion formulation. Recrystallization of the amorphous drug during storage or dissolution. Inadequate wetting of the solid dispersion. Poor choice of carrier polymer.[3]Store the solid dispersion under low humidity conditions. Incorporate a hydrophilic polymer or surfactant to improve wettability. Screen for polymers that exhibit strong interactions with cinepazet this compound to stabilize the amorphous form.[3]
Slow dissolution of nanoparticles. Agglomeration of nanoparticles. Insufficient surface area due to larger than expected particle size.[3]Optimize the concentration of the stabilizer. Employ a different particle size reduction technique, such as high-pressure homogenization. Consider lyophilizing the nanoparticle suspension with a cryoprotectant to prevent aggregation.[3]

Experimental Protocols & Data

Particle Size Reduction

Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.[7][8]

Methodologies:

  • Micronization: This technique reduces the particle size to the micron range (1-10 microns) using methods like spray drying or jet milling.[9]

  • Nanonization: This process creates nanoparticles in the sub-micron range (200-600 nm), further increasing the surface area and dissolution rate.[8][9] Techniques include pearl milling and high-pressure homogenization.[9]

Illustrative Data on Particle Size Reduction:

TechniqueMean Particle SizeResulting Dissolution Enhancement
Micronization2-5 µmImproved dissolution rate.[8]
Nanosuspension100-500 nmSignificant increase in dissolution velocity and bioavailability.[8][10][11]

Note: The above data is illustrative. Actual enhancement depends on specific experimental conditions.

Solid Dispersions

This technique involves dispersing cinepazet this compound in a hydrophilic carrier to improve its dissolution rate.[1][3]

Experimental Protocol: Solvent Evaporation Method

  • Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (B11928114) (HPMC).[1][3]

  • Dissolution: Dissolve cinepazet this compound and the selected carrier in a suitable common solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).[1][3]

  • Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) using a rotary evaporator.[1]

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove residual solvent.[1]

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphization of cinepazet this compound.[1]

    • Powder X-ray Diffraction (PXRD): To assess the crystalline or amorphous nature of the solid dispersion.[1][12]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between the drug and the carrier.[1]

  • Dissolution Studies: Perform in vitro dissolution testing in a suitable acidic medium (e.g., 0.1 N HCl or pH 4.5 acetate buffer) to evaluate the enhancement in dissolution rate.[1]

Illustrative Data on Solid Dispersions:

Drug:Carrier Ratio (Cinepazet this compound:PVP K30)Dissolution Rate Enhancement (Hypothetical)
1:12-fold increase
1:35-fold increase
1:58-fold increase

Note: The above data is illustrative and will vary based on the specific carrier and experimental conditions.

Cyclodextrin (B1172386) Complexation

Inclusion complexation with cyclodextrins can enhance the solubility of poorly soluble drugs by encapsulating the drug molecule within the cyclodextrin cavity.[1]

Experimental Protocol: Kneading Method

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[1]

  • Trituration: Triturate cinepazet this compound and the chosen cyclodextrin (e.g., in a 1:1 molar ratio) in a mortar.[1]

  • Paste Formation: Add a small amount of a hydroalcoholic solvent (e.g., water:ethanol, 1:1 v/v) to form a thick paste.[1]

  • Kneading: Knead the paste for a specified time (e.g., 45-60 minutes).[1]

  • Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50 °C).[1]

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.[1]

  • Characterization and Evaluation: Similar to the solid dispersion method, characterize the complex using DSC, PXRD, and FTIR, and evaluate its solubility and dissolution profile.[1]

Illustrative Data on Cyclodextrin Complexation:

FormulationSolubility Enhancement Factor (Hypothetical)
Cinepazet this compound1 (Baseline)
Cinepazet this compound:HP-β-CD Complex (1:1)10

Note: The above data is illustrative and will depend on the specific cyclodextrin and preparation method.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Start dissolve Dissolve Cinepazet this compound and Carrier in Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Solid Mass (Vacuum Oven) evaporate->dry dsc DSC dry->dsc pxrd PXRD dry->pxrd ftir FTIR dry->ftir dissolution In Vitro Dissolution Studies pxrd->dissolution end End dissolution->end

Caption: Experimental Workflow for Solid Dispersion Preparation and Evaluation.

logical_relationship_dissolution_enhancement cluster_problem Problem cluster_approaches Enhancement Techniques cluster_mechanisms Mechanisms cluster_outcome Outcome problem Poor Dissolution Rate of Cinepazet this compound ps_reduction Particle Size Reduction problem->ps_reduction solid_dispersion Solid Dispersion problem->solid_dispersion cyclo_complex Cyclodextrin Complexation problem->cyclo_complex inc_surface_area Increased Surface Area ps_reduction->inc_surface_area amorphization Amorphization & Improved Wettability solid_dispersion->amorphization encapsulation Molecular Encapsulation cyclo_complex->encapsulation outcome Enhanced Dissolution Rate & Bioavailability inc_surface_area->outcome amorphization->outcome encapsulation->outcome

Caption: Logical Relationship of Dissolution Enhancement Techniques.

References

Technical Support Center: Addressing Maleate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of maleate salt precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: We observed a precipitate in our cell culture medium after adding a drug formulated as a this compound salt. What are the common causes?

A1: Precipitation of a this compound salt in cell culture media is a frequent challenge and can be attributed to several factors:

  • pH-Dependent Solubility: this compound salts of basic drugs exhibit pH-dependent solubility. They are typically most soluble in acidic conditions (pH 3.3-3.6).[1] Cell culture media is usually buffered to a physiological pH of around 7.2-7.4.[2] At this higher pH, the this compound salt can convert to its less soluble free base form, leading to precipitation.

  • Interaction with Divalent Cations: Cell culture media contains divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) which are essential for cell growth. This compound can form salts with these cations, and both calcium this compound and magnesium this compound have low solubility in aqueous solutions, which can lead to precipitation.[3][4][5][6]

  • High Compound Concentration: The final concentration of the this compound drug in the medium may exceed its solubility limit in the complex aqueous environment of the cell culture medium.

  • Low Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the this compound salt.

  • High Stock Solution to Media Ratio: A rapid change in solvent polarity when diluting a concentrated stock (often in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.

Q2: How does the pH of the cell culture medium specifically affect the solubility of this compound salts?

A2: The pH of the cell culture medium is a critical factor. Maleic acid is a dicarboxylic acid with two pKa values, approximately 1.9 and 6.2. In typical cell culture media (pH 7.2-7.4), the this compound molecule will be predominantly in its dianionic form (this compound²⁻). If the drug is a basic compound, the higher pH of the media can cause the basic drug to lose its proton and convert to its neutral, often less soluble, free base form. This conversion is a common reason for the precipitation of drug this compound salts. The maximum solubility for many basic drug this compound salts is in the acidic pH range.[1]

Q3: Can interactions with media components other than divalent cations cause precipitation?

A3: Yes, while divalent cations are a primary concern, other components in the complex mixture of cell culture media could potentially contribute to precipitation. This can include interactions with proteins (especially if using serum-containing media), amino acids, or other salts. These interactions can lead to the formation of insoluble complexes.

Troubleshooting Guides

Issue 1: Immediate Precipitate Formation Upon Addition of this compound Drug Stock to Cell Culture Media

This is a common observation when a concentrated stock solution of a this compound salt, often dissolved in an organic solvent like DMSO, is added to the aqueous cell culture medium.

Potential Cause Explanation Recommended Solution
pH Shift The drug's this compound salt is soluble at the acidic pH of the stock solution but precipitates as the less soluble free base at the neutral pH of the media.Consider preparing the final dilution in a more acidic buffer if compatible with your cells, or use a formulation with solubility enhancers.
Formation of Insoluble Divalent Cation Salts This compound anions react with Ca²⁺ and Mg²⁺ in the media to form insoluble calcium this compound and magnesium this compound.Prepare the final dilution in a basal medium formulation with lower concentrations of divalent cations, if experimentally feasible.
High Final Concentration The final concentration of the drug exceeds its solubility limit in the cell culture medium.Decrease the final working concentration of the drug. Perform a solubility test to determine the maximum soluble concentration.
Rapid Dilution / "Crashing Out" The rapid change in solvent polarity upon direct addition of a concentrated stock causes the compound to precipitate.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently vortexing the media.
Low Media Temperature Adding the compound to cold media decreases its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final solvent concentration in the culture medium below 0.5%, and ideally below 0.1%. This might necessitate preparing a more dilute stock solution.

Issue 2: Precipitate Forms Over Time in the Incubator

Sometimes, the media containing the this compound drug appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Slow Precipitation Kinetics The formation of insoluble this compound salts with divalent cations or the conversion to the free base may be a slow process.Monitor the media closely and consider the solutions from Issue 1. It may be necessary to change the media more frequently.
Cellular Metabolism Cellular metabolism can alter the local pH of the culture medium, potentially shifting it to a range that favors precipitation.Monitor the pH of your culture medium. More frequent media changes may be required, especially in dense cultures.
Media Evaporation Evaporation of water from the culture vessel over time can increase the concentration of all components, including the this compound drug and divalent cations, exceeding their solubility limits.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of a this compound Salt in Cell Culture Medium

Objective: To empirically determine the highest concentration of a this compound drug that remains in solution in a specific cell culture medium.

Materials:

  • This compound drug stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Methodology:

  • Prepare a series of dilutions of the this compound drug stock solution in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest drug concentration).

  • Gently mix each dilution.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).

  • Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • At each time point, visually inspect the solutions again and also examine a small aliquot under a microscope to detect any crystalline precipitate.

  • The highest concentration that remains clear and free of precipitate at all time points is the maximum soluble concentration for your experimental conditions.

Protocol 2: Stepwise Dilution Method to Minimize Precipitation

Objective: To prepare a working solution of a this compound drug in cell culture medium while minimizing the risk of precipitation.

Materials:

  • High-concentration this compound drug stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Methodology:

  • Prepare an Intermediate Dilution:

    • In a sterile conical tube, add a volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the high-concentration stock solution drop-wise to create an intermediate concentration (e.g., 1 mM). This intermediate solution should still be at a concentration where the drug is soluble.

  • Prepare the Final Dilution:

    • In a separate sterile conical tube containing the final volume of pre-warmed complete cell culture medium, add the required volume of the intermediate dilution.

    • Gently mix the final solution.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Ensure the final concentration of the organic solvent is within the acceptable limits for your cell line (typically ≤ 0.1% for DMSO).

Visualizations

Maleate_Precipitation_Pathway cluster_0 Factors Influencing this compound Precipitation cluster_1 Key Contributing Factors A This compound Drug in Stock Solution (e.g., DMSO) B Addition to Cell Culture Medium A->B Dilution C Precipitation B->C pH Physiological pH (~7.4) pH->B Conversion to less soluble free base Divalent Divalent Cations (Ca²⁺, Mg²⁺) Divalent->B Formation of insoluble calcium/magnesium this compound Concentration High Final Concentration Concentration->B Exceeds solubility limit Temperature Low Temperature Temperature->B Decreases solubility Troubleshooting_Workflow Start Precipitate Observed with This compound Drug Check_pH Is the drug a basic compound? Start->Check_pH Check_Concentration Is the final concentration high? Check_pH->Check_Concentration Yes Sol_Divalent Consider media with lower divalent cation concentration. Check_pH->Sol_Divalent No Check_Dilution Was the dilution performed rapidly? Check_Concentration->Check_Dilution Yes Sol_Concentration Lower the final concentration. Determine max soluble concentration. Check_Concentration->Sol_Concentration No Check_Temp Was the medium pre-warmed? Check_Dilution->Check_Temp Yes Sol_Dilution Use stepwise dilution. Add stock dropwise with mixing. Check_Dilution->Sol_Dilution No Sol_Temp Always use media at 37°C. Check_Temp->Sol_Temp No Final Re-evaluate Experiment Check_Temp->Final Yes Sol_pH Consider pH adjustment or solubility enhancers. Sol_pH->Final Sol_Concentration->Final Sol_Dilution->Final Sol_Temp->Final Sol_Divalent->Final

References

Technical Support Center: Optimization of pH for Maleate Buffer in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of maleate buffer in enzyme assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for a this compound buffer?

This compound buffer is most effective in the pH range of 5.2 to 7.2. This is based on the pKa of maleic acid, which is 6.24 at 25°C. A buffer's optimal buffering capacity is generally considered to be within ±1 pH unit of its pKa.[1]

Q2: When should I choose this compound buffer for my enzyme assay?

This compound buffer is a suitable choice for enzyme assays that require a stable pH in the slightly acidic to neutral range. It is particularly useful when studying enzymes with optimal activity in this range and when other common buffers, like phosphate (B84403), might interfere with the assay. For example, phosphate buffers can sometimes inhibit enzyme activity or precipitate essential metal ions.

Q3: Can this compound buffer inhibit enzyme activity?

Yes, the this compound ion is a known inhibitor of transaminase reactions.[1] It is crucial to verify that this compound does not interfere with your specific enzyme of interest before its adoption in your assay protocol. This can be tested by comparing enzyme activity in this compound buffer to another buffer with a similar pH range, such as MES or MOPS.

Q4: How does temperature affect the pH of a this compound buffer?

While not as sensitive as Tris buffers, the pH of this compound buffers can be slightly affected by temperature changes. It is always best practice to pH your buffer at the intended experimental temperature to ensure accuracy.

Q5: Are there any known compatibility issues with this compound buffer?

Besides its inhibitory effect on transaminases, this compound buffer may not be suitable for all enzyme assays. For instance, in studies involving metalloenzymes, it's important to ensure that the buffer components do not chelate the metal ions required for enzyme activity.[2][3][4] Always perform preliminary experiments to confirm buffer compatibility with your specific enzyme and assay conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: The pH of the this compound buffer may be outside the optimal range for your enzyme.Systematically test a range of pH values within the buffer's effective range (5.2-7.2) to determine the optimal pH for your enzyme.
Enzyme Inhibition: this compound may be inhibiting your enzyme.Compare the enzyme activity in this compound buffer to an alternative buffer with a similar pH range (e.g., MES, MOPS, or acetate) to check for inhibition.
Incorrect Buffer Preparation: Errors in weighing reagents or adjusting the pH can lead to a buffer with the wrong concentration or pH.Double-check all calculations and ensure your pH meter is properly calibrated before preparing the buffer.
Inconsistent or Irreproducible Results Insufficient Buffering Capacity: The buffer concentration may be too low to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons.Increase the buffer concentration, typically within the range of 25-100 mM.
Buffer Instability: The this compound buffer may have degraded over time.Prepare fresh buffer solutions regularly and store them properly, typically at 4°C. For long-term storage, consider sterile filtering.
Precipitate Formation in Assay Poor Solubility of Components: A substrate, cofactor, or the enzyme itself may have poor solubility in the this compound buffer at the tested pH.Adjust the pH of the buffer slightly or consider adding a small amount of a non-interfering co-solvent, after verifying its compatibility with the enzyme.
Interaction with Metal Ions: If your assay includes divalent cations, they may be precipitating with components of the buffer or other reagents.Analyze the composition of your assay for potential incompatibilities and consider a different buffer if necessary.

Data Presentation

Table 1: Properties of this compound Buffer

PropertyValueReference
pKa (25°C)6.24[1]
Effective pH Range5.2 - 7.2[1]
Molecular Weight (Maleic Acid)116.07 g/mol
Molecular Weight (Maleic Anhydride)98.06 g/mol

Table 2: Comparison of Buffers for Acidic to Neutral pH Range

BufferpKa (25°C)Useful pH RangePotential Issues
Acetate4.763.8 - 5.8Can be inhibitory to some enzymes.
MES6.155.5 - 6.7Generally considered non-inhibitory.
This compound 6.24 5.2 - 7.2 Inhibits transaminases.
MOPS7.206.5 - 7.9Good's buffer, generally non-interfering.
Phosphate7.216.2 - 8.2Can inhibit some enzymes and precipitate divalent cations.

Experimental Protocols

Protocol 1: Preparation of 0.2 M Sodium this compound Buffer

This protocol outlines the preparation of a sodium this compound buffer solution. The final pH is adjusted using NaOH.

Materials:

  • Maleic acid (or maleic anhydride)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled or deionized water

  • pH meter

Stock Solutions:

  • Solution A: 0.2 M solution of acid sodium this compound (Dissolve 23.2 g of maleic acid or 19.6 g of maleic anhydride (B1165640) and 8 g of NaOH in 1 L of distilled water).

  • Solution B: 0.2 M NaOH.

Procedure:

  • To 50 mL of Solution A, add the volume of Solution B indicated in the table below for the desired pH.

  • Dilute the mixture to a final volume of 200 mL with distilled water.

  • Verify the final pH with a calibrated pH meter at the experimental temperature and adjust if necessary.

Desired pHVolume of 0.2 M NaOH (mL) to add to 50 mL of Solution A
5.27.2
5.410.5
5.615.3
5.820.8
6.026.9
6.233.0
6.438.0
6.641.6
6.844.4

Source: Adapted from Gomori, G. (1955) Preparation of Buffers for Use in Enzyme Studies.[5]

Protocol 2: Preparation of 0.2 M Tris-Maleate Buffer

This protocol is for preparing a Tris-maleate buffer, which can be useful for a broader pH range.

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Maleic acid (or maleic anhydride)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • pH meter

Stock Solutions:

  • Solution A: 0.2 M solution of Tris acid this compound (Dissolve 24.2 g of Tris and 23.2 g of maleic acid or 19.6 g of maleic anhydride in 1 L of distilled water).

  • Solution B: 0.2 M NaOH.

Procedure:

  • To 50 mL of Solution A, add the volume of Solution B as required to achieve the desired pH.

  • Dilute the mixture to a final volume of 200 mL with distilled water.

  • Confirm the final pH with a calibrated pH meter at your experimental temperature and make any necessary adjustments. A titration curve may be necessary to determine the exact amount of NaOH for your specific pH.

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_ph_adjust pH Adjustment & Dilution cluster_assay Enzyme Assay prep_stock_A Prepare Stock A (Acid this compound) mix_solutions Mix Stock A and B prep_stock_A->mix_solutions prep_stock_B Prepare Stock B (NaOH) prep_stock_B->mix_solutions dilute Dilute to Final Volume mix_solutions->dilute check_ph Verify pH at Experimental Temp. dilute->check_ph add_reagents Add Enzyme & Substrate check_ph->add_reagents Buffer Ready measure_activity Measure Activity add_reagents->measure_activity

Caption: Workflow for preparing this compound buffer and its use in an enzyme assay.

troubleshooting_logic start Inconsistent or Low Enzyme Activity check_ph Is the pH optimal for the enzyme? start->check_ph check_inhibition Could this compound be inhibitory? check_ph->check_inhibition No solution_ph_opt Solution: Perform pH optimization experiment. check_ph->solution_ph_opt Yes check_buffer_prep Was the buffer prepared correctly? check_inhibition->check_buffer_prep No solution_alt_buffer Solution: Test an alternative buffer (e.g., MES, MOPS). check_inhibition->solution_alt_buffer Yes solution_reprepare Solution: Recalibrate pH meter and prepare fresh buffer. check_buffer_prep->solution_reprepare No

Caption: A decision tree for troubleshooting common issues in enzyme assays using this compound buffer.

References

Technical Support Center: Strategies to Minimize Impurity Formation in Maleate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize impurity formation during the synthesis of active pharmaceutical ingredient (API) maleate salts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: High Levels of Fumaric Acid Detected in the this compound Salt

  • Question: My final this compound salt product shows a significant peak corresponding to fumaric acid in the HPLC analysis. What are the likely causes and how can I prevent this isomerization?

  • Answer: The presence of fumaric acid, the trans-isomer of maleic acid, is a common impurity in this compound salt synthesis. Its formation is primarily driven by the isomerization of this compound, which can be influenced by several factors.

    Potential Causes and Solutions:

    Potential Cause Explanation Recommended Action
    Elevated Reaction Temperature Higher temperatures provide the activation energy needed for the cis-trans isomerization of the double bond in maleic acid to the more thermodynamically stable fumaric acid.[1][2] Studies have shown a significant increase in fumaric acid formation with increasing temperature.[1][2]Maintain the reaction temperature as low as possible while ensuring the salt formation reaction proceeds to completion. The optimal temperature will be specific to your API and solvent system. It is recommended to perform optimization studies starting from room temperature and gradually increasing.
    Prolonged Reaction Time The longer the reaction mixture is heated, the greater the opportunity for the isomerization to occur.[3]Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the minimum time required for complete salt formation. Once the reaction is complete, proceed with isolation promptly.
    Acidic pH An acidic environment can catalyze the isomerization of this compound to fumarate.If the reaction conditions allow, maintain the pH as close to neutral as possible. For basic APIs, the formation of the this compound salt will naturally result in an acidic pH. In such cases, minimizing temperature and reaction time becomes even more critical.[4]
    Presence of Catalytic Impurities Certain impurities in the starting materials or reagents can act as catalysts for isomerization.Ensure the use of high-purity starting materials (API free base and maleic acid) and solvents.

    Experimental Workflow for Investigating Fumaric Acid Formation:

    G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Optimization cluster_3 Solution A High Fumaric Acid in this compound Salt B Review Reaction Parameters: - Temperature - Time - pH A->B C Analyze Raw Material Purity: - Maleic Acid - API Free Base - Solvents A->C D Design of Experiment (DoE) to study a) Temperature effect (e.g., 25°C, 40°C, 60°C) b) Time effect (e.g., 1h, 2h, 4h) B->D C->D E HPLC analysis of fumaric acid content for each experimental run D->E F Implement Optimized Conditions: - Lower Temperature - Shorter Reaction Time E->F

    Caption: Troubleshooting workflow for high fumaric acid content.

Issue 2: Presence of Malic Acid in the Final Product

  • Question: Besides fumaric acid, I have identified a peak consistent with malic acid in my this compound salt. How is this impurity formed and what steps can I take to avoid it?

  • Answer: Malic acid is formed through the hydration of the double bond in maleic acid. This is more likely to occur if water is present in the reaction mixture.

    Potential Causes and Solutions:

    Potential Cause Explanation Recommended Action
    Presence of Water in the Reaction Water can add across the double bond of maleic acid, particularly at elevated temperatures, to form malic acid.[1]Use anhydrous solvents and ensure that the starting materials (API free base and maleic acid) are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
    High Reaction Temperature The rate of the hydration reaction increases with temperature.Similar to minimizing fumaric acid, use the lowest effective temperature for the salt formation.

Issue 3: Poor Crystal Quality and Impurity Entrapment

  • Question: The crystallization of my this compound salt is yielding small, poorly formed crystals, and subsequent analysis shows the presence of entrapped solvent and other impurities. How can I improve my crystallization process?

  • Answer: The crystallization process is a critical purification step. Optimizing this process can significantly reduce impurity levels in the final product.

    Potential Causes and Solutions:

    Potential Cause Explanation Recommended Action
    Rapid Cooling/Precipitation Fast crystallization can lead to the formation of small crystals that can trap impurities and mother liquor within their lattice.Employ a controlled, slow cooling profile during crystallization. This allows for the formation of larger, more ordered crystals with better impurity exclusion.
    Inappropriate Solvent System The solubility of the this compound salt and its impurities in the chosen solvent system is crucial. Fumaric acid, for example, has lower solubility in water and many organic solvents compared to maleic acid.[5][6] This can lead to its precipitation if the conditions are not optimized.Select a solvent or solvent mixture in which the this compound salt has good solubility at elevated temperatures and lower solubility at room temperature, while the impurities remain in solution. Consider using an anti-solvent addition method for crystallization, where the this compound salt is dissolved in a good solvent and a poor solvent is slowly added to induce crystallization.
    Insufficient Agitation Inadequate mixing can lead to localized supersaturation and the formation of agglomerates, which can trap impurities.Ensure efficient but not overly aggressive agitation during the crystallization process to maintain a homogeneous suspension.

    Logical Diagram for Crystallization Optimization:

    G A Poor Crystal Quality/ Impurity Entrapment B Optimize Cooling Profile A->B C Screen Solvent Systems A->C D Adjust Agitation Rate A->D E Slow, linear cooling B->E F Isothermal crystallization B->F G Anti-solvent addition C->G H Evaluate different solvents (e.g., ethanol, acetone, ethyl acetate) C->H I Gentle, continuous stirring D->I J High-purity this compound Salt E->J F->J G->J H->J I->J

    Caption: Decision tree for improving this compound salt crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in this compound synthesis?

    • A1: The most frequently encountered impurities include:

      • Fumaric acid: The geometric isomer of maleic acid.

      • Malic acid: Formed by the hydration of maleic acid.

      • Unreacted starting materials: Residual API free base or maleic acid.

      • Residual solvents: Solvents used in the reaction and purification steps.

      • Degradation products: Specific to the API, which may degrade under the reaction conditions (e.g., hydrolysis, oxidation).

  • Q2: How can I accurately quantify the level of fumaric acid in my this compound salt?

    • A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying fumaric acid in this compound salts. A reversed-phase C18 column is typically used with an acidic aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).

  • Q3: What is the role of solvent selection in minimizing impurity formation?

    • A3: The choice of solvent is critical. It can influence the reaction rate, the solubility of reactants and products, and the crystallization behavior. Using anhydrous solvents is crucial to prevent the formation of malic acid. The solubility of fumaric acid is generally lower than maleic acid in many common solvents, which can be leveraged during crystallization for its removal.[5][6]

  • Q4: Can the order of reagent addition affect the purity of the final product?

    • A4: Yes, the order of addition can influence the local concentration of reactants and the reaction temperature, which in turn can affect the formation of byproducts. It is generally recommended to add a solution of maleic acid to the solution of the API free base to maintain better control over the reaction.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Fumarate Impurities

This protocol provides a general method for the separation and quantification of this compound and its common impurity, fumarate. This method may require optimization for specific APIs.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound salt in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol is for determining the water content in the final this compound salt, which is crucial for controlling the formation of malic acid.

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water in the solvent.

    • Accurately weigh a suitable amount of the this compound salt and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.[7][8][9]

Protocol 3: GC-MS for Residual Solvent Analysis

This protocol outlines a general method for the analysis of residual solvents in the this compound salt.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector (GC-MS) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound salt into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial.

References

overcoming challenges in the purification of maleate compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of maleate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound salts of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound compounds, offering potential causes and solutions.

1. Isomerization of this compound to Fumarate (B1241708)

Q: I am observing the presence of the fumarate isomer in my purified this compound salt. What could be the cause and how can I prevent this?

A: The conversion of this compound to its more stable trans-isomer, fumarate, is a common challenge. This isomerization can be catalyzed by several factors.

Troubleshooting Guide: this compound to Fumarate Isomerization

Potential CauseRecommended Solution(s)
Heat Avoid excessive temperatures during reaction, work-up, and purification steps.[1][2][3]
Acidic Conditions Use of strong acids can promote isomerization. If possible, utilize alternative non-acidic purification methods or carefully control the pH.[4]
Catalysts Certain substances, such as bromine or sulfur-containing compounds, can catalyze the isomerization.[1][2] Ensure all glassware is thoroughly cleaned to remove any potential catalytic residues.
Light Exposure In some cases, photoisomerization can occur. Protect the reaction and purification mixtures from direct light.

2. Salt Disproportionation

Q: My purified this compound salt is converting back to the free base. Why is this happening and how can I mitigate it?

A: Salt disproportionation is the conversion of a salt back to its constituent free acid or base.[5][6][7] This is often a solution-mediated process but can also occur in the solid state, influenced by the microenvironment.[5][6][7]

Troubleshooting Guide: Salt Disproportionation

Potential CauseRecommended Solution(s)
Microenvironmental pH The pH of the local environment, influenced by excipients in a formulation, can promote disproportionation.[5][7][8] Adding acidic excipients like citric acid can help maintain a lower microenvironmental pH and stabilize the salt.[5]
High Humidity Moisture can facilitate the conversion of the salt to the free base.[8] Store the this compound salt under dry conditions.
Choice of Excipients Basic excipients, such as magnesium stearate (B1226849) or sodium croscarmellose, can induce disproportionation.[8] Careful selection of excipients is crucial.
pKa Difference A small difference between the pKa of the basic drug and maleic acid can increase the risk of disproportionation. A pKa difference of at least 3 units is generally recommended for stable salt formation.[6]

3. Polymorphism

Q: I am observing different crystalline forms (polymorphs) of my this compound salt, which is affecting its physical properties. How can I control polymorphism?

A: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility and stability.[9][10][11] The discovery and control of polymorphs are critical in drug development.[9][10]

Troubleshooting Guide: Polymorphism Control

Potential CauseRecommended Solution(s)
Crystallization Solvent The choice of solvent can significantly influence the resulting polymorphic form.[12][13] Screen various solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph.
Cooling Rate The rate of cooling during crystallization can affect crystal nucleation and growth, leading to different polymorphs.[12] Experiment with different cooling profiles (e.g., slow cooling, quench cooling).
Seeding Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.[10]
Drying Conditions Temperature and humidity during the drying process can induce polymorphic transformations.[13] Carefully control drying conditions to maintain the desired form.

Experimental Protocols

Detailed methodologies for key analytical and purification techniques are provided below.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for assessing the purity of a this compound compound and detecting the presence of impurities, including the fumarate isomer.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[14]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[14][15][16]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) with an ion-pairing agent like octane (B31449) sulphonate sodium salt) and an organic solvent like acetonitrile (B52724) or methanol.[16][17][18] The pH of the aqueous phase is often adjusted to be acidic.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[16]

  • Detection: UV detection at a wavelength where the this compound compound and potential impurities absorb, for example, 214 nm or 265 nm.[16][18]

  • Sample Preparation: Dissolve a known concentration of the this compound salt in a suitable solvent, often the mobile phase itself.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative peak area of the main compound. The fumarate isomer, if present, will typically have a different retention time.

Protocol 2: Recrystallization for Purification

Crystallization is a primary method for purifying solid compounds, including this compound salts.[12]

  • Solvent Selection: Choose a solvent or solvent system in which the this compound salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12] Common solvents for salts include alcohols and aqueous mixtures.[12]

  • Dissolution: Dissolve the crude this compound salt in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.[12]

  • Isolation: Collect the purified crystals by vacuum filtration.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visual Guides

Troubleshooting Workflow for Isomerization

Troubleshooting Isomerization start Fumarate Impurity Detected check_temp Review Reaction & Purification Temperatures start->check_temp high_temp High Temperatures (>80°C)? check_temp->high_temp check_ph Assess pH Conditions strong_acid Strong Acid Present? check_ph->strong_acid check_catalysts Investigate Potential Catalysts remove_catalysts Thoroughly Clean Glassware check_catalysts->remove_catalysts high_temp->check_ph No reduce_temp Lower Temperatures high_temp->reduce_temp Yes strong_acid->check_catalysts No control_ph Control pH / Use Milder Conditions strong_acid->control_ph Yes end_good Isomerization Minimized reduce_temp->end_good end_bad Problem Persists reduce_temp->end_bad control_ph->end_good control_ph->end_bad remove_catalysts->end_good remove_catalysts->end_bad

Caption: A flowchart for troubleshooting this compound to fumarate isomerization.

Decision Pathway for Salt Stability

Caption: A decision-making workflow for assessing and addressing this compound salt stability.

References

Technical Support Center: Improving the Yield of Maleate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in maleate ester synthesis and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound ester synthesis is resulting in a low yield. What are the most common causes and how can I address them?

Low yields in this compound ester synthesis are frequently due to the reversible nature of the esterification reaction.[1] The primary factors to investigate are:

  • Inefficient Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, decreasing the yield.[1][2]

    • Solution: Employ continuous water removal techniques. A Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) is highly effective.[1][3] Alternatively, using molecular sieves can absorb the water as it is formed.[1]

  • Suboptimal Reaction Temperature: Temperature significantly impacts the reaction rate.

    • Solution: Ensure the reaction is conducted at an optimal temperature, typically between 80°C and 150°C.[1] While higher temperatures increase the rate, they can also promote the formation of undesirable byproducts, such as fumarate (B1241708) esters.[4][5]

  • Inadequate Catalyst Activity or Concentration: An acid catalyst is crucial, especially for the second esterification step to form the diester.[1][5]

    • Solution: Verify that the catalyst is active and used in an appropriate concentration. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins.[1][4][5] The optimal concentration should be determined experimentally, often starting with a small percentage of the total reaction mass.[6]

  • Impure Reagents: The purity of reactants and solvents is critical.

    • Solution: Use anhydrous solvents, as water can react with the catalyst and inhibit the reaction.[7] It is recommended to distill technical grade maleic anhydride (B1165640) or maleic acid and the alcohol before use to remove impurities that could lower the yield.[7]

Q2: How do I choose the right catalyst for my synthesis, and what are the trade-offs?

The choice of catalyst impacts reaction efficiency, cost, reusability, and environmental footprint.[8] The main types are homogeneous liquid acids, heterogeneous solid acids, and enzymes.

  • Homogeneous Catalysts (e.g., Sulfuric Acid): These are highly active and inexpensive but can cause equipment corrosion and lead to complicated post-reaction treatments to neutralize and remove them.[5]

  • Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Zeolites): These are less corrosive, easily separated from the reaction mixture by filtration, and often reusable.[5][8] This simplifies purification and reduces waste.

  • Enzymatic Catalysts (e.g., Lipases): These operate under milder conditions, offering high selectivity and excellent reusability. However, they may result in lower conversion rates and longer reaction times compared to acid catalysts.[8]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

Common byproducts include fumarate isomers and dialkylated products in cases of subsequent alkylation reactions.[5][9]

  • Isomerization to Fumarate: this compound can isomerize to the more stable fumarate, especially under harsh acidic conditions or high temperatures.[5] Using milder catalysts or reaction conditions can help minimize this.

  • Dialkylation: In syntheses involving subsequent alkylation steps (like the malonic ester synthesis), dialkylation can be a problem.[9] To favor mono-alkylation, you can use an excess of the this compound ester.[7]

Q4: What is the best method for purifying the final this compound ester product to improve yield?

Purification is essential to remove unreacted starting materials, catalyst, and byproducts.

  • Neutralization and Washing: After the reaction, neutralize any remaining acid catalyst with a weak base solution, such as sodium bicarbonate or sodium carbonate.[4] This converts the acidic impurities into soluble salts that can be removed by washing the organic layer with water.

  • Separation: Use a separating funnel to separate the organic layer (containing the ester) from the aqueous layer.[4]

  • Drying: Dry the organic layer with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final purification step is typically distillation under reduced pressure to isolate the pure ester, taking advantage of its boiling point difference from any remaining impurities.[4][8]

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst is critical for optimizing the synthesis of this compound esters. Below is a summary of performance data for different catalyst types.

Table 1: Comparison of Solid Acid vs. Enzymatic Catalysis for Dimethyl this compound (DMM) Synthesis

Catalyst TypeCatalyst NameMax. Conversion (%)Reaction Time (min)Temperature (°C)ReusabilityReference
Solid AcidMolybdate Sulfuric Acid (MSA)87.6103120Lost activity after 5 cycles[8]
EnzymeImmobilized Candida antarctica lipase (B570770) B72.324962.5Maintained activity and stability[8]

Table 2: Performance of Various Cation-Exchange Resins for Diethyl this compound (DEM) Synthesis

Catalyst NameMax. Conversion (%)Temperature (K)Catalyst Loading ( kg/m ³)Mole Ratio (Acid:Alcohol)Reference
Indion 730Highest among tested353801:8[8]
Indion 225HLower than Indion 730353801:8[8]
Amberlite IR120Lower than Indion 730353801:8[8]
Amberlyst 35 wetLower than Indion 730353801:8[8]

Table 3: Performance of Other Solid Acid Catalysts

Catalyst NameReactantsConversion Rate (%)Yield (%)Temperature (°C)Time (h)Reference
Acid ZeoliteMaleic anhydride, Ethanol (B145695)>99.5-Reflux-[8]
Ionic LiquidMaleic anhydride, Ethanol97.8788.391201[8]

Experimental Protocols

Protocol 1: Diethyl this compound Synthesis using a Solid Acid Catalyst (Acid Zeolite)

This protocol is based on a method for preparing diethyl this compound.[8]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and thermometer, add 5g of maleic anhydride, 12g of dehydrated ethanol, 0.3g of acid zeolite, and 15ml of benzene (B151609) (as a water entrainer).

  • Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene.

  • Reaction Monitoring: Continue the reaction for 30 minutes after no more water is observed collecting in the trap.

  • Product Recovery: After cooling, filter the reaction mixture to recover the acid zeolite catalyst.

  • Purification: Wash the organic filtrate with water, dry it over an anhydrous salt, and purify by distillation. Collect the fraction boiling at 216-220°C.

Protocol 2: Diethyl this compound Synthesis using an Ion-Exchange Resin Catalyst (Indion 730)

This protocol is based on a study comparing cation-exchange resins.[8]

  • Catalyst Preparation: Dry the Indion 730 resin at 120°C for 5 hours before use.

  • Reaction Setup: Charge maleic acid and ethanol in a 1:8 molar ratio into a reactor.

  • Esterification: Heat the reaction mixture to 353 K (80°C) with stirring (e.g., 1000 rpm).

  • Catalyst Addition: Add the dried resin catalyst (e.g., 80 kg/m ³ of reaction volume) to initiate the reaction.

  • Monitoring and Analysis: Withdraw samples at regular intervals and analyze by gas chromatography to determine the conversion of maleic acid.

  • Product Recovery: Upon completion, filter the reaction mixture to recover the resin catalyst for potential reuse. The product can then be purified by distillation.[8]

Visualizations

G cluster_start Start cluster_end Outcome start Low Yield Observed check_water 1. Check Water Removal (e.g., Dean-Stark functioning?) start->check_water check_temp 2. Verify Reaction Temperature (Is it in the 80-150°C range?) check_water->check_temp sol_water Implement/Optimize Water Removal (e.g., Add molecular sieves) check_water->sol_water Inefficient check_catalyst 3. Assess Catalyst (Is it active? Correct concentration?) check_temp->check_catalyst sol_temp Adjust Temperature (Optimize for rate vs. byproducts) check_temp->sol_temp Suboptimal check_reagents 4. Check Reagent Purity (Anhydrous solvent? Pure reactants?) check_catalyst->check_reagents sol_catalyst Replace or Adjust Catalyst (Test different types/loadings) check_catalyst->sol_catalyst Inadequate sol_reagents Purify Reagents (Distill reactants, use dry solvent) check_reagents->sol_reagents Impure end_node Improved Yield sol_water->end_node sol_temp->end_node sol_catalyst->end_node sol_reagents->end_node

Caption: Troubleshooting workflow for low yield in this compound ester synthesis.

G start Need to Remove Water from Esterification q1 Are reactants/products thermally stable at the solvent's boiling point? start->q1 q2 Is a suitable azeotropic solvent available/compatible? q1->q2 Yes mol_sieves Use Molecular Sieves (e.g., 3A or 4A) q1->mol_sieves No dean_stark Use Dean-Stark Apparatus with Azeotropic Solvent (e.g., Toluene, Benzene) q2->dean_stark Yes q2->mol_sieves No pervaporation Consider Pervaporation (Membrane-based separation) mol_sieves->pervaporation Alternative for large scale

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of maleate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape.[1] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[1][2] This distortion can negatively affect the accuracy of peak integration, decrease resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Q2: What are the common causes of peak tailing when analyzing acidic compounds like this compound?

A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] For acidic compounds such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with acidic analytes, causing tailing.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[5][6]

  • Inadequate Buffer Concentration: Insufficient buffer strength may not effectively control the mobile phase pH or mask the activity of residual silanols.[3]

  • Column Issues: Column degradation, contamination, voids in the packing material, or a blocked inlet frit can all contribute to poor peak shape.[1][2]

  • Sample Solvent Mismatch: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[7][8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][10]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[11] To achieve a sharp, symmetrical peak, it is essential to ensure that the analyte is in a single, un-ionized form.[1] For an acidic compound like this compound, this is achieved by setting the mobile phase pH at least one to two pH units below its pKa values.[6][12] This suppresses the ionization of the carboxylic acid groups, minimizing secondary interactions with the stationary phase and promoting a single retention mechanism.[1][11]

Q4: Can the choice of HPLC column impact peak tailing for this compound?

A4: Absolutely. Modern HPLC columns are designed to minimize the issues that cause peak tailing. When selecting a column for this compound analysis, consider the following:

  • High-Purity Silica (B1680970): Columns packed with high-purity silica have a lower concentration of acidic silanol groups, which are a primary source of secondary interactions.[3]

  • End-Capping: Many modern columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less reactive.[13]

  • Column Dimensions: The length and internal diameter of the column can affect efficiency and resolution. While not a direct cause of tailing, an appropriate column dimension can improve overall peak shape.[14][15][16]

Q5: How does the sample solvent affect my this compound peak shape?

A5: The composition of the solvent used to dissolve the sample can significantly impact peak shape.[8][9] If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to band broadening and peak distortion.[7][17] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.[10] If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to minimize these effects.[1]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Evaluate and Adjust the Mobile Phase pH

The first and most critical step is to ensure the mobile phase pH is appropriate for this compound, which is an acidic compound.

  • Action: Adjust the mobile phase pH to be at least 1-2 units below the pKa of this compound. This will ensure the analyte is in its protonated, un-ionized form, minimizing secondary interactions with the stationary phase.[6][12]

  • Rationale: Suppressing the ionization of this compound leads to a single, well-defined retention mechanism, resulting in a more symmetrical peak.[1][11]

Step 2: Optimize the Buffer Concentration

Buffers are essential for maintaining a stable pH and can also help in masking residual silanol groups on the column.

  • Action: Ensure your mobile phase contains a buffer at an adequate concentration, typically between 10-50 mM.[2][3]

  • Rationale: A sufficient buffer concentration prevents shifts in pH that can affect the ionization state of this compound and the silica surface, thereby improving peak shape.[3]

Step 3: Select an Appropriate HPLC Column

The choice of column has a significant impact on peak shape.

  • Action: If peak tailing persists, consider switching to a modern, high-purity, end-capped C18 column. These columns have fewer active silanol sites available for secondary interactions.[13][18]

  • Rationale: Minimizing the potential for secondary interactions between the analyte and the stationary phase is key to achieving symmetrical peaks.[19]

Step 4: Check for Column Contamination and Voids

If peak tailing is observed for all peaks in the chromatogram, the issue may be physical rather than chemical.

  • Action:

    • Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.[2]

    • Reverse the Column: If a blocked inlet frit is suspected, carefully disconnect the column from the detector and flush it in the reverse direction at a low flow rate.[10]

  • Rationale: Contaminants or a void at the head of the column can disrupt the sample band as it enters the column, leading to distorted peaks.[1]

Step 5: Rule Out Other System and Method Issues

Several other factors can contribute to peak tailing.

  • Action:

    • Reduce Injection Volume: To check for column overload, inject a smaller volume or a more diluted sample.[10]

    • Match Sample Solvent to Mobile Phase: As much as possible, dissolve your sample in the initial mobile phase.[10]

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum to reduce band broadening that occurs outside the column.[1][20]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for symmetrical this compound peaks.

  • Materials:

    • This compound standard solution

    • HPLC system with UV detector

    • C18 HPLC column

    • Mobile phase components (e.g., acetonitrile, water, buffer salts like phosphate (B84403) or acetate)

    • pH meter

  • Procedure:

    • Prepare a series of mobile phases with varying pH values, for example, from pH 2.5 to 4.5 in 0.5 unit increments. Ensure the aqueous portion of the mobile phase is buffered.

    • Equilibrate the HPLC system with the first mobile phase composition.

    • Inject the this compound standard solution.

    • Record the chromatogram and calculate the tailing factor for the this compound peak.

    • Repeat the injection for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each run.

    • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.[1]

Data Summary

The following tables summarize the expected effects of mobile phase pH and buffer concentration on the peak shape of an acidic compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pH (relative to pKa)Expected Tailing Factor (Tf)Peak Shape Description
pH ≈ pKa> 1.5Significant Tailing
pH = pKa - 11.2 - 1.5Moderate Tailing
pH ≤ pKa - 21.0 - 1.2Symmetrical Peak

Table 2: Effect of Buffer Concentration on Peak Tailing

Buffer ConcentrationExpected Tailing Factor (Tf)Rationale
< 10 mM> 1.4Insufficient pH control and silanol masking.[3]
10 - 50 mM1.0 - 1.3Adequate pH stability and masking of secondary interaction sites.[2][3]
> 50 mM1.0 - 1.3May not provide additional benefit and could lead to salt precipitation.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH ≤ pKa - 2? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Buffer Concentration 10-50 mM? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Optimize Buffer Concentration check_buffer->adjust_buffer No check_column Using High-Purity, End-Capped Column? check_buffer->check_column Yes adjust_buffer->check_column replace_column Consider a Different Column check_column->replace_column No check_physical Inspect for Column Contamination/Voids check_column->check_physical Yes replace_column->check_physical check_other Evaluate Sample Solvent, Injection Volume, and Extra-Column Volume check_physical->check_other end Symmetrical Peak (Tf ≈ 1.0) check_other->end

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.

Mechanism of Peak Tailing due to Secondary Interactions

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase C18 C18 Chains (Primary Interaction Site) Silanol Residual Silanol (Si-OH) (Secondary Interaction Site) Maleate_Unionized This compound (Un-ionized) Maleate_Unionized->C18 Desired Hydrophobic Interaction (Symmetrical Peak) Maleate_Ionized This compound (Ionized) Maleate_Ionized->Silanol Undesired Ionic Interaction (Peak Tailing)

Caption: The dual retention mechanism leading to peak tailing for acidic analytes.

References

Technical Support Center: Prevention of Maleate to Fumarate Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted isomerization of maleate to its trans-isomer, fumarate (B1241708), during chemical synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and fumarate?

This compound and fumarate are geometric isomers of the butenedioate (B8557255) dianion. This compound is the cis-isomer, where the carboxylate groups are on the same side of the carbon-carbon double bond, while fumarate is the trans-isomer, with the carboxylate groups on opposite sides. This structural difference leads to distinct physical and chemical properties, including melting point, solubility, and biological activity.[1] The trans-isomer, fumarate, is generally more thermodynamically stable due to reduced steric hindrance.[1]

Q2: Why is it critical to prevent the isomerization of this compound to fumarate in drug development?

In the pharmaceutical industry, the specific isomeric form of a molecule is often crucial for its therapeutic effect and safety profile.[2] The presence of the fumarate isomer in a this compound-based active pharmaceutical ingredient (API) is considered an impurity.[1] This can affect the drug's efficacy, stability, and safety, leading to complications in downstream processing and potential rejection by regulatory bodies.[3] Maintaining the correct isomeric form is essential for ensuring product purity and consistent biological activity.[1]

Q3: What are the primary factors that trigger the isomerization of this compound to fumarate?

The isomerization from this compound to fumarate, which involves the temporary breaking of the carbon-carbon π bond to allow for rotation, can be initiated or accelerated by several factors commonly encountered in a laboratory setting.[4] These include:

  • Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond.[5][6]

  • Acids and Bases: Both acidic and basic conditions can catalyze the isomerization.[1][5][7] Protic acids can protonate one of the carbonyl oxygens, which allows for rotation around the central carbon-carbon bond.[4]

  • Catalysts: Certain substances, such as thiourea, amines, and even some enzymes like this compound isomerase, can facilitate the conversion.[5][7][8]

  • Photochemical Conditions: Exposure to ultraviolet (UV) light, sometimes in the presence of an initiator like bromine, can also induce isomerization.[9]

Troubleshooting Guide

This guide addresses common issues encountered during synthesis that may lead to the formation of fumarate impurities.

Problem: Isomerization is detected after a chemical reaction.

Potential Cause Recommended Action
High Reaction Temperature Conduct the reaction at the lowest feasible temperature. Consider extending the reaction time to compensate for a lower rate.[1]
Acidic or Basic Reagents/Catalysts If the reaction chemistry allows, opt for neutral or milder reagents. If an acid or base is essential, use the minimum stoichiometric amount. Buffering the reaction medium can also help maintain a stable pH.[1]
Extended Reaction Time Optimize the reaction to minimize its duration. Monitor the reaction progress closely using techniques like TLC or GC to stop it as soon as the starting material is consumed.[1]

Problem: Isomerization occurs during workup and purification.

Potential Cause Recommended Action
Acidic Aqueous Wash (e.g., HCl wash) Neutralize the reaction mixture carefully before extraction. Use milder washing solutions like saturated sodium bicarbonate or a phosphate (B84403) buffer instead of strong acids.[1]
High Temperatures during Distillation/Solvent Removal Purify the product using high-vacuum distillation to keep the boiling temperature as low as possible.[1] When removing solvents on a rotary evaporator, use moderate temperatures for the shortest time necessary.[1]
Use of Acidic Drying Agents Avoid acidic drying agents. Use neutral salts like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

Problem: The this compound product isomerizes during storage.

Potential Cause Recommended Action
Storage at Ambient Temperature Store the this compound compound in a refrigerator or freezer (e.g., 2-8°C or lower) to minimize thermal energy that could lead to isomerization over time.[1]
Presence of Trace Acidic or Basic Impurities Ensure the final product is purified to a high degree to remove any residual catalysts from the synthesis or workup steps.[1]

Key Factors Influencing Isomerization: A Summary

The following table summarizes the impact of various experimental conditions on the rate of this compound isomerization.

Factor Effect on Isomerization Rate Notes
Temperature Increases with temperature.[10]Higher temperatures provide the activation energy for C=C bond rotation. The rate of fumaric acid production increases with temperature, but at very high temperatures, side reactions can occur.[10]
pH Catalyzed by both acidic and basic conditions.At low pH, acid catalysis can occur.[5] At high pH (above 7), an increase in the hydration of fumarate to malate (B86768) has been observed in some biological systems, which could indirectly affect the equilibrium.[11] An optimal pH of 1.5 has been noted for poly (4-vinylpyridine) catalyzed isomerization.[12]
Catalysts Significantly increases the rate.Examples include thiourea, amines, acids (HCl), and enzymes (this compound isomerase).[5][7][8]
Solvent Polarity Can influence the rate.In some catalyzed reactions, low-polarity solvents can suppress isomerization.[13]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization During Aqueous Workup
  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature or below (0-5°C) before quenching.

  • Neutralization: If the reaction was conducted under acidic or basic conditions, carefully neutralize it to a pH of ~7 using a saturated solution of a weak base (e.g., NaHCO₃) or a weak acid (e.g., NH₄Cl), respectively. Monitor the pH closely with a pH meter or test strips.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Washing: Wash the organic layer with a neutral solution, such as brine (saturated NaCl solution), to remove water-soluble impurities. Avoid acidic or basic washes unless absolutely necessary.

  • Drying: Dry the organic layer over a neutral drying agent like anhydrous Na₂SO₄ or MgSO₄.[1]

  • Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator at a low bath temperature (e.g., ≤ 40°C).[1]

Protocol 2: Detection of Fumarate Impurity by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Prepare a standard solution of dimethyl fumarate for comparison.

  • Solvent System Selection: Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the this compound starting material and the fumarate product.[14] The more polar this compound should have a lower Rf value than the less polar fumarate.

  • TLC Plate Spotting: Spot the sample solution and the fumarate standard onto a TLC plate.

  • Development: Develop the TLC plate in the chosen solvent system.

  • Visualization: Visualize the spots under a UV lamp or by using an appropriate staining agent (e.g., potassium permanganate). The presence of a spot in the sample lane that corresponds to the Rf of the fumarate standard indicates isomerization.[14]

Visualizations

Caption: Acid-catalyzed isomerization of this compound to fumarate.

Troubleshooting_Workflow start Fumarate impurity detected in this compound sample q1 When was the sample analyzed? start->q1 a1_1 Immediately after synthesis q1->a1_1 Post-synthesis a1_2 After workup/ purification q1->a1_2 Post-purification a1_3 After storage q1->a1_3 Post-storage q2 Check reaction conditions a1_1->q2 q3 Review workup procedure a1_2->q3 q4 Check storage conditions a1_3->q4 a2_1 High temperature? q2->a2_1 Yes a2_2 Acidic/basic reagents? q2->a2_2 Yes a2_3 Long reaction time? q2->a2_3 Yes sol1 Reduce temperature, shorten reaction time, use neutral reagents a2_1->sol1 a2_2->sol1 a2_3->sol1 a3_1 Acidic wash used? q3->a3_1 Yes a3_2 High temp distillation? q3->a3_2 Yes a3_3 Acidic drying agent? q3->a3_3 Yes sol2 Use neutral wash/drying agent, purify under high vacuum a3_1->sol2 a3_2->sol2 a3_3->sol2 a4_1 Stored at room temp? q4->a4_1 Yes a4_2 Trace impurities present? q4->a4_2 Yes sol3 Store at low temperature (2-8°C), re-purify material a4_1->sol3 a4_2->sol3

Caption: Troubleshooting workflow for fumarate impurity.

References

Technical Support Center: HPLC Analysis of Maleate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of maleate and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common separation issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing poor separation of this compound from its parent compound or degradation products?

When encountering poor separation, a systematic approach is crucial. Start by verifying the system suitability parameters. Check for common issues such as leaks, pressure fluctuations, and baseline noise.[1][2] Ensure that the mobile phase is correctly prepared, degassed, and that the column is properly equilibrated.[1][2][3]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for acidic compounds like maleic acid is a common issue in reversed-phase HPLC.[4] It is often caused by secondary interactions between the analyte and the stationary phase.

  • Adjust Mobile Phase pH: The pH of the mobile phase plays a critical role. For acidic compounds, a lower pH (typically around 2.5-3.5) will suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions.[5][6][7] Using a phosphate (B84403) or acetate (B1210297) buffer is common.[8][9]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or sample concentration.

  • Consider the Stationary Phase: Highly acidic silanol groups on the surface of the silica (B1680970) packing can cause tailing.[4] Using a column with end-capping or a more inert stationary phase can mitigate this issue.

Q3: I am not getting good resolution between the active pharmaceutical ingredient (API) and its degradation products. What parameters can I adjust?

Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system.

  • Modify Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can significantly impact selectivity.[1] A systematic change in the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point.[10]

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.

  • Adjust pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. A small change in pH can significantly alter the retention times of your API and its degradation products, potentially improving resolution.[1]

  • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient program can help to resolve closely eluting peaks.[6][7][9]

  • Select a Different Column: If mobile phase optimization is insufficient, changing the stationary phase chemistry (e.g., from C18 to C8 or a phenyl column) can provide a different selectivity.[11][12]

Q4: How do I identify potential degradation products of a this compound salt?

Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method.[5][13] The drug substance should be subjected to stress conditions such as:

  • Acid Hydrolysis: e.g., 1 M HCl at 80°C.[5]

  • Base Hydrolysis: e.g., 0.01 M NaOH.[5]

  • Oxidation: e.g., 0.3% H2O2.[5]

  • Thermal Stress: e.g., 105°C for 24 hours.[5]

  • Photolytic Stress: Exposure to UV light.[5]

The resulting samples are then analyzed by HPLC, often coupled with a mass spectrometer (MS) to help identify the structures of the degradation products.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation of this compound and its degradation products.

TroubleshootingWorkflow start Start: Poor Separation Observed check_system 1. Check System Suitability (Pressure, Baseline, Leaks) start->check_system system_ok System OK? check_system->system_ok fix_system Fix System Issues (e.g., Purge Pump, Check Fittings) system_ok->fix_system No check_method 2. Review Method Parameters (Mobile Phase, Column, Wavelength) system_ok->check_method Yes fix_system->check_system method_ok Parameters Appropriate? check_method->method_ok method_ok->check_method No, review literature for appropriate starting conditions optimize_mp 3. Optimize Mobile Phase (Adjust pH, Organic Ratio, Buffer Conc.) method_ok->optimize_mp Yes mp_successful Separation Improved? optimize_mp->mp_successful change_organic 4. Change Organic Modifier (Acetonitrile <-> Methanol) mp_successful->change_organic No end End: Separation Achieved mp_successful->end Yes organic_successful Separation Improved? change_organic->organic_successful change_column 5. Change Stationary Phase (e.g., C18 -> Phenyl, C8) organic_successful->change_column No organic_successful->end Yes column_successful Separation Improved? change_column->column_successful consult_expert Consult Senior Scientist or Technical Support column_successful->consult_expert No column_successful->end Yes

Caption: A stepwise guide for troubleshooting HPLC separation issues.

Experimental Protocols & Data

Below are tables summarizing typical experimental conditions for the HPLC analysis of various this compound-containing drugs and their degradation products, based on published methods.

Table 1: HPLC Method Parameters for this compound Drug Analysis
ParameterFlupirtine this compound[5]Chlorpheniramine (B86927) this compound[14]Enalapril this compound[6][7]
Column C18Kromasil C18ZORBAX Eclipse XDB-C18
Mobile Phase Methanol:Water (80:20 v/v) with 0.2% Triethylamine, pH 3.1Methanol:Water, pH 5.3Acetonitrile and Phosphate Buffer, pH 3.0
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection 254 nm235 nmNot Specified
Column Temp. Not SpecifiedNot Specified55°C
Table 2: Forced Degradation Conditions
Stress ConditionFlupirtine this compound[5]Aminophylline & Chlorpheniramine this compound[15]Fluvoxamine this compound[16]
Acid Hydrolysis 1 M HCl, 24 h1.0 M and 5.0 M HCl0.1 N HCl
Base Hydrolysis 0.01 M NaOH, 3 h1.0 M and 5.0 M NaOH0.1 N NaOH
Oxidative 0.3% H₂O₂, 24 hNot Specified3% H₂O₂
Thermal 105°C, 24 hNot SpecifiedDry heat (50°C)
Photolytic UV light, 48 hNot SpecifiedUV light

Disclaimer: The provided methods are examples. Specific conditions will need to be optimized for your particular analyte and instrumentation. Always refer to relevant pharmacopeias and internal standard operating procedures.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Maleate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. For APIs containing a maleate salt, a comprehensive impurity profile is a key quality attribute. This guide provides an objective comparison of analytical methodologies for the validation of this compound impurity profiling, supported by experimental data and detailed protocols.

Key Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone for pharmaceutical analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant enhancements in performance. Capillary Electrophoresis (CE) also presents a viable, complementary technique for impurity profiling.

The primary difference between HPLC and UPLC lies in the particle size of the stationary phase in the analytical column.[1][2] HPLC typically utilizes columns with particle sizes of 3 to 5 µm, whereas UPLC employs sub-2 µm particles.[1][2] This smaller particle size in UPLC leads to a significant increase in column efficiency, resulting in sharper peaks and better resolution, but requires specialized high-pressure systems.[1][2]

Performance Comparison: HPLC vs. UPLC

The transition from HPLC to UPLC for impurity profiling offers several key advantages, including faster analysis times, improved sensitivity, and enhanced resolution.[1][2]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Analysis Time 20–45 minutes2–5 minutes
Resolution GoodExcellent, especially for closely eluting impurities
Sensitivity (LOD/LOQ) StandardHigher sensitivity due to sharper peaks
Solvent Consumption Higher70-80% lower than HPLC
Operating Pressure Up to 400 barUp to 1000 bar or higher
System Cost Lower initial investmentHigher initial investment

Experimental Protocols

A robust and reliable analytical method is essential for accurate impurity profiling. The following are representative experimental protocols for the analysis of a this compound-containing API.

Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method capable of separating the API from its degradation products.[3][4]

Objective: To generate potential degradation products under various stress conditions to demonstrate the specificity of the analytical method.

Methodology:

  • Acid Hydrolysis: A solution of the this compound drug is treated with 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 to 48 hours).[5] Samples are then neutralized before analysis.

  • Base Hydrolysis: A solution of the this compound drug is treated with 0.1 M sodium hydroxide (B78521) (NaOH) at room temperature.[5] Due to the often rapid nature of base hydrolysis, samples may be taken at shorter intervals (e.g., 30 minutes to 8 hours).[5] Samples are neutralized before analysis.

  • Oxidative Degradation: A solution of the drug is treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period (e.g., 2 to 24 hours).[5]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 70-80°C) in a stability chamber.[5]

  • Photolytic Degradation: The drug substance (solid or in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample is kept in the dark under the same conditions.[5]

A target degradation of 5-20% is generally considered optimal to demonstrate the method's separating capability without generating secondary degradation products that may not be relevant to formal stability studies.[4][6]

Chromatographic Method Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[1][7] The following parameters are evaluated according to International Council for Harmonisation (ICH) guidelines.[1][7]

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities and degradants.[7] This is demonstrated by the separation of the main drug peak from all impurity and degradation product peaks in the chromatograms from the forced degradation studies.[7]

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[1]

  • Procedure: Prepare a series of solutions of the impurity reference standards at different concentrations (typically 5 levels).

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995.[7]

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Procedure: Analyze samples of the drug product spiked with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criterion: The percent recovery should be within a predefined range, typically 98-102% for assays, with wider ranges acceptable for impurities, especially at low concentrations.[7][8]

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

  • Repeatability (Intra-day precision): The analysis is performed by the same analyst on the same day using the same equipment.

  • Intermediate Precision (Inter-day precision): The analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.

  • Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2% for assays.[7] For impurity determination, a higher RSD (e.g., up to 10-15%) may be acceptable, particularly near the quantitation limit.[7]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Determination: Typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.[7]

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as mobile phase composition, pH, column temperature, and flow rate.

  • Acceptance Criterion: The system suitability parameters should remain within the predefined limits, and the RSD under these varied conditions should be acceptable (e.g., ≤ 3%).[7]

Visualization of Workflows

experimental_workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Q2) cluster_3 Routine Analysis MD1 Select Analytical Technique (HPLC/UPLC) MD2 Optimize Chromatographic Conditions MD1->MD2 FD1 Acid/Base Hydrolysis MD2->FD1 Develop Stability-Indicating Method FD2 Oxidation MD2->FD2 Develop Stability-Indicating Method FD3 Thermal Stress MD2->FD3 Develop Stability-Indicating Method FD4 Photolytic Stress MD2->FD4 Develop Stability-Indicating Method V2 Linearity MD2->V2 V3 Accuracy MD2->V3 V4 Precision MD2->V4 V5 LOD & LOQ MD2->V5 V6 Robustness MD2->V6 V1 Specificity FD1->V1 Demonstrate Specificity FD2->V1 Demonstrate Specificity FD3->V1 Demonstrate Specificity FD4->V1 Demonstrate Specificity RA1 Impurity Profiling of this compound API V1->RA1 Validated Method V2->RA1 Validated Method V3->RA1 Validated Method V4->RA1 Validated Method V5->RA1 Validated Method V6->RA1 Validated Method

Caption: Experimental workflow for analytical method validation.

validation_parameters cluster_parameters Key Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

A Comparative Analysis of Maleate and Fumarate Salts in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of oral solid dosage forms, the selection of an appropriate salt of the active pharmaceutical ingredient (API) is a critical step that significantly influences the drug's performance and manufacturability. Among the various counterions utilized, maleate and fumarate (B1241708), geometric isomers of butenedioic acid, are frequently employed to enhance the physicochemical properties of basic drug molecules. This guide provides a detailed comparison of this compound and fumarate salts, supported by experimental data from published studies, to assist researchers and formulation scientists in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a this compound or fumarate salt is often dictated by a range of physicochemical parameters that affect a drug's stability, solubility, and ultimately its bioavailability. While both can improve the properties of a parent drug, their distinct cis (this compound) and trans (fumarate) configurations lead to notable differences.

Fumaric acid is thermodynamically more stable than maleic acid due to its trans geometry, which minimizes steric hindrance and allows for more efficient crystal packing.[1] This generally results in fumarate salts having higher melting points and lower aqueous solubility compared to their this compound counterparts.[1] Conversely, maleic acid is the stronger of the two in its first dissociation, a property that can influence the micro-environmental pH and, consequently, the drug's dissolution behavior.[1]

The following tables summarize the comparative data for different APIs where both this compound and fumarate salts have been evaluated.

Table 1: Comparative Physicochemical Data of this compound vs. Fumarate Salts of Neratinib
PropertyThis compound SaltFumarate SaltReference
Crystallinity CrystallineAmorphous[2]
Melting Point (°C) 195Unclear[2]
Hygroscopicity (% weight gain) 0.5%2.71%[2]
Aqueous Solubility at pH 7.45 (mg/mL) ~0.4Not Reported[3]
Solubility in 60% aq. DMSO (mg/mL) Not ReportedNot Reported[3]
Log P 3.16Not Reported[3]

Data for the API (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide.

Table 2: Comparative Physicochemical Data of this compound vs. Fumarate Salts of AZD5329
PropertyThis compound SaltFumarate SaltReference
Crystalline Form Initially a solvate, anhydrous form later foundAnhydrous, reproducible crystallization[4][5]
Hygroscopicity Not explicitly statedAcceptable[4][5]
Chemical Stability More degradation at low pHSatisfactory[4][5]
Polymorphism Solvate and anhydrous forms identifiedNo better crystal modification or crystallinity found via slurry technique[4][5]
Table 3: Comparative Solubility Data of Carvedilol Salts
Salt FormSolubility Enhancement (vs. parent drug) in phosphate (B84403) buffer pH 6.8Reference
Fumarate Salt 1.78 times[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and fumarate salts.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the drug salt in a specific solvent.

Methodology:

  • An excess amount of the salt is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed container.

  • The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved drug in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To measure the rate at which the drug substance dissolves from a solid dosage form.

Methodology:

  • A dissolution apparatus (e.g., USP Apparatus 2) is assembled, and the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer) is equilibrated to 37°C ± 0.5°C.

  • The solid dosage form (e.g., a tablet or capsule) is placed in the vessel.

  • The paddle is rotated at a specified speed (e.g., 50 or 75 RPM).

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

  • The concentration of the dissolved drug in each sample is determined by a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability Testing (Accelerated Stability Study)

Objective: To assess the chemical and physical stability of the drug salt under accelerated conditions to predict its shelf-life.

Methodology:

  • Samples of the drug salt are stored in controlled environmental chambers at accelerated conditions, as per ICH guidelines (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

  • At specified time points (e.g., 1, 3, and 6 months), samples are withdrawn.

  • The samples are analyzed for degradation products using a stability-indicating HPLC method.

  • Physical properties such as appearance, crystallinity (by Powder X-ray Diffraction - PXRD), and water content (by Karl Fischer titration) are also evaluated.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures in the evaluation of pharmaceutical salts.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess salt prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 analysis1 Filter the suspension equil1->analysis1 analysis2 Quantify drug concentration in filtrate (e.g., HPLC) analysis1->analysis2

Solubility Determination Workflow

Experimental_Workflow_Dissolution cluster_setup Setup cluster_testing Testing cluster_analysis Analysis setup1 Equilibrate dissolution medium to 37°C setup2 Place dosage form in vessel setup1->setup2 testing1 Start paddle rotation (e.g., 50 RPM) setup2->testing1 testing2 Withdraw aliquots at time intervals testing1->testing2 analysis1 Filter samples testing2->analysis1 analysis2 Determine drug concentration (e.g., UV-Vis) analysis1->analysis2

Dissolution Testing Workflow

Experimental_Workflow_Stability cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis storage1 Place samples in stability chambers (e.g., 40°C/75%RH) sampling1 Withdraw samples at specified time points storage1->sampling1 analysis1 Analyze for degradation products (HPLC) sampling1->analysis1 analysis2 Evaluate physical properties (PXRD, KF) sampling1->analysis2

Accelerated Stability Study Workflow

Conclusion

The decision to use a this compound or fumarate salt in a drug formulation is a multifaceted one that requires careful consideration of the API's intrinsic properties and the desired product profile. Fumarate salts often offer greater stability and a more predictable crystalline form, which can be advantageous for manufacturing and long-term storage. This compound salts, on the other hand, may provide a solubility or dissolution rate advantage in certain circumstances. The case studies of Neratinib and AZD5329 highlight that the optimal salt form is highly API-dependent. A comprehensive salt screening process, including the evaluation of key physicochemical and stability parameters as outlined in this guide, is essential for selecting the most suitable counterion to ensure a safe, effective, and stable drug product.

References

A Researcher's Guide to Distinguishing Maleate and Fumarate Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of maleate and fumarate, the cis and trans isomers of butenedioic acid, is a critical task in the pharmaceutical and polymer industries. Their distinct geometric structures lead to significant differences in physical, chemical, and biological properties. For instance, fumarates often exhibit higher thermal stability and reactivity in polymerization compared to their this compound counterparts.[1] In pharmacology, the specific isomer used in a drug salt (e.g., chlorpheniramine (B86927) this compound) is crucial for its efficacy and safety profile. This guide provides an objective comparison of spectroscopic methods for unequivocally distinguishing these two isomers, supported by experimental data and detailed protocols.

Chemical Structures of this compound and Fumarate

This compound is the cis isomer, where the carboxyl groups are on the same side of the carbon-carbon double bond. Fumarate is the trans isomer, with the carboxyl groups on opposite sides. This fundamental structural difference is the basis for their differentiation by spectroscopic methods.

G Fig. 2: Spectroscopic Differentiation Workflow cluster_nmr NMR Analysis cluster_vib Vibrational Analysis cluster_uv UV-Vis Analysis Sample Unknown Isomer (this compound or Fumarate) NMR ¹H NMR Sample->NMR IR IR Spec. Sample->IR Raman Raman Spec. Sample->Raman UV UV-Vis Sample->UV NMR_this compound Olefinic H at ~6.3 ppm NMR->NMR_this compound Check Chemical Shift NMR_Fumarate Olefinic H at ~6.6 ppm NMR->NMR_Fumarate Check Chemical Shift IR_this compound C=C stretch ~1640 cm⁻¹ (Active) IR->IR_this compound Check C=C Peak IR_Fumarate C=C stretch (Weak/Inactive) IR->IR_Fumarate Check C=C Peak Raman_Fumarate C=C stretch ~1650 cm⁻¹ (Strong) Raman->Raman_Fumarate Check C=C Peak UV_this compound Shorter λmax UV->UV_this compound Compare λmax UV_Fumarate Longer λmax UV->UV_Fumarate Compare λmax G Fig. 3: General Experimental Workflow start Start: Receive Sample prep Sample Preparation (Dissolve in Solvent / Prepare Pellet) start->prep choose_method Select Spectroscopic Method prep->choose_method acquire Acquire Spectrum choose_method->acquire NMR, IR, Raman, or UV-Vis analyze Analyze Spectral Data (Peak Positions, Intensities) acquire->analyze compare Compare Data to Known This compound/Fumarate Signatures analyze->compare identify Identify Isomer(s) and Quantify if Necessary compare->identify end End: Report Results identify->end

References

A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Evaluation of Maleate-Based Prodrugs

In the landscape of drug delivery, prodrug strategies are pivotal in optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various promoieties utilized, esters are a cornerstone for enhancing properties such as solubility, permeability, and targeted delivery. This guide provides a detailed comparative performance evaluation of this compound-based prodrugs, with a focus on two prominent clinical examples: enalapril (B1671234) this compound and indinavir (B1671876). While direct head-to-head comparative studies of this compound-based prodrugs against other ester-based prodrugs of the same parent drug are limited in the available scientific literature, this guide synthesizes existing data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Case Study 1: Enalapril this compound - An Angiotensin-Converting Enzyme (ACE) Inhibitor Prodrug

Enalapril is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). Enalaprilat itself has poor oral bioavailability due to its high polarity. The this compound salt of the ethyl ester prodrug, enalapril this compound, was developed to enhance its oral absorption.

Signaling Pathway of Enalaprilat

Enalaprilat exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion, resulting in vasodilation and reduced sodium and water retention.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE inhibits

RAAS Pathway and Enalaprilat's Mechanism of Action
Performance Data of Enalapril this compound

The following tables summarize the physicochemical and pharmacokinetic properties of enalapril and its active metabolite, enalaprilat.

Table 1: Physicochemical Properties of Enalapril and Enalaprilat

PropertyEnalaprilEnalaprilat (anhydrous)Reference(s)
Molecular Weight376.4 g/mol 348.4 g/mol [1][2]
LogP-0.1-0.7[1][2]
Water SolubilityGood (as this compound salt)Poorly absorbed orally due to high polarity[3][4]

Table 2: Pharmacokinetic Parameters of Enalapril this compound in Humans (Oral Administration)

ParameterValueReference(s)
Absorption~60%[5][6][7]
Bioavailability (as enalaprilat)~40%[5][7]
Time to Peak Plasma Concentration (Tmax)Enalapril: ~1 hour[6]
Enalaprilat: 3-4 hours[6]
Elimination Half-life (t½)Enalapril: ~1.3 hours[6]
Enalaprilat: ~11 hours[5][6]

Case Study 2: Indinavir - An HIV Protease Inhibitor Prodrug Strategy

Indinavir is an HIV protease inhibitor used in the treatment of HIV/AIDS. Due to challenges with its oral bioavailability, various prodrug strategies have been explored, including the use of amino acid esters. While a this compound prodrug of indinavir is not a common clinical formulation, the principles of ester prodrug design are applicable.

Signaling Pathway of HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Protease inhibitors, like indinavir, competitively inhibit this enzyme, preventing the maturation of infectious virions.

HIV_Protease_Pathway Viral_RNA Viral RNA Viral_Polyprotein Viral Polyprotein (Gag-Pol) Viral_RNA->Viral_Polyprotein Translation Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Cleavage Mature_Virion Mature, Infectious Virion Functional_Proteins->Mature_Virion Assembly HIV_Protease HIV Protease Indinavir Indinavir Indinavir->HIV_Protease inhibits

HIV Protease Inhibition by Indinavir
Performance Data of Indinavir and its Prodrugs

Table 3: Caco-2 Permeability of Indinavir and Amino Acid Ester Prodrugs

CompoundApparent Permeability (Papp) Enhancement vs. IndinavirReference(s)
Indinavir-[8]
L-valyl-indinavir esterEnhanced absorptive flux[8]
L-leucyl-indinavir esterEnhanced absorptive flux[8]
L-phenylalanyl-indinavir esterEnhanced absorptive flux[8]

Table 4: In Vitro Stability of Indinavir Prodrugs

Prodrug MoietyLinkageStability (Half-life in buffer at 37°C)Reference(s)
L-LeucineEster3-4 hours[9]
L-PhenylalanineEster3-4 hours[9]
L-TyrosineEster40-70 hours[9]
L-TyrosineCarbamate> 7 days[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of prodrug performance. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Prodrug Hydrolysis Assay

This assay determines the rate at which a prodrug is converted to its active parent drug in various biological fluids.

Hydrolysis_Workflow Start Start Prepare_Media Prepare Simulated Fluids (Gastric, Intestinal, Plasma) Start->Prepare_Media Incubate Incubate Prodrug in Media at 37°C Prepare_Media->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., with acetonitrile) Sample->Quench Analyze Analyze by HPLC/LC-MS (Quantify Prodrug & Drug) Quench->Analyze Calculate Calculate Hydrolysis Rate (t½) Analyze->Calculate End End Calculate->End

Workflow for In Vitro Prodrug Hydrolysis

Protocol:

  • Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and plasma from the target species (e.g., rat, human).

  • Incubation: Add a known concentration of the prodrug to each fluid and incubate at 37°C in a shaking water bath.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the hydrolysis reaction by adding a quenching solution, such as ice-cold acetonitrile, to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentrations of the prodrug and the parent drug.[10][11][12][13]

  • Data Analysis: Plot the concentration of the remaining prodrug against time and determine the hydrolysis rate constant and half-life (t½).

Caco-2 Cell Permeability Assay

This in vitro model predicts the intestinal absorption of drugs by measuring their transport across a monolayer of human colon adenocarcinoma cells (Caco-2).

Caco2_Workflow Start Start Seed_Cells Seed Caco-2 Cells on Transwell Inserts Start->Seed_Cells Culture Culture for 21 Days to Form Monolayer Seed_Cells->Culture TEER_Measure Measure TEER to Confirm Monolayer Integrity Culture->TEER_Measure Add_Prodrug Add Prodrug to Apical (A) or Basolateral (B) Side TEER_Measure->Add_Prodrug Incubate_Transport Incubate at 37°C Add_Prodrug->Incubate_Transport Sample_Receiver Sample from Receiver Chamber at Time Points Incubate_Transport->Sample_Receiver Analyze_Samples Analyze Samples by LC-MS/MS Sample_Receiver->Analyze_Samples Calculate_Papp Calculate Apparent Permeability (Papp) Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Workflow for Caco-2 Permeability Assay

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14][15][16][17]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14][15][16][17]

  • Transport Study:

    • For apical-to-basolateral (A-B) transport (absorption), add the prodrug solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport (efflux), add the prodrug solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At specified time intervals, collect samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Analyze the concentration of the prodrug and parent drug in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of efflux transporters.[8][14][15][16][17]

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a prodrug and its active metabolite in a living organism.

InVivo_PK_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Dose Administer Prodrug (Oral Gavage) Acclimatize->Dose Blood_Sample Collect Blood Samples at Time Points Dose->Blood_Sample Process_Plasma Process Blood to Obtain Plasma Blood_Sample->Process_Plasma Analyze_Plasma Analyze Plasma by LC-MS/MS Process_Plasma->Analyze_Plasma PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analyze_Plasma->PK_Analysis End End PK_Analysis->End

Workflow for In Vivo Pharmacokinetic Study

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the experimental conditions for at least one week.[18][19][20][21]

  • Dosing: Administer a single oral dose of the prodrug formulation to the rats via oral gavage. A vehicle control group should be included.[18][19][20][21]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the prodrug and parent drug from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.[10][11][12][13]

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both the prodrug and the active metabolite. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½). The oral bioavailability can be determined by comparing the AUC after oral administration to that after intravenous administration.

Conclusion

This compound-based prodrugs, exemplified by enalapril this compound, represent a successful strategy for improving the oral bioavailability of drugs with unfavorable physicochemical properties. The performance evaluation of these and other ester-based prodrugs relies on a combination of in vitro and in vivo studies to characterize their stability, permeability, and pharmacokinetic profiles. While direct comparative data is not always available, the compilation of existing data and the application of standardized experimental protocols, as outlined in this guide, can provide a robust framework for assessing the potential of novel prodrug candidates. The continued development and systematic evaluation of diverse ester prodrugs will undoubtedly contribute to the advancement of effective drug delivery systems.

References

Comparative Analysis of Cross-Reactivity in Maleate-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the immunological cross-reactivity of various maleate-containing compounds. For researchers, scientists, and professionals in drug development, understanding the potential for cross-reactivity is crucial for the accurate interpretation of immunoassays and for anticipating potential hypersensitivity reactions. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound Cross-Reactivity

This compound is a common salt form used in numerous pharmaceutical compounds to enhance their stability and solubility. While the active pharmaceutical ingredient (API) is the primary determinant of a drug's therapeutic effect, the this compound moiety, or the entire drug molecule, can sometimes be recognized by the immune system, leading to cross-reactivity. This phenomenon occurs when antibodies generated against one this compound-containing compound recognize and bind to other, structurally similar compounds.[1][2][3] Such cross-reactivity can lead to false-positive results in immunoassays and, in some cases, may be associated with hypersensitivity reactions.[4][5][6]

Many small-molecule drugs, including those in this compound salt form, can act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[7] The hapten-carrier conjugate can then be recognized by the immune system, leading to the production of specific antibodies.

Quantitative Cross-Reactivity Data

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are frequently used to determine the concentration of drugs in biological samples and to assess the degree of cross-reactivity of related compounds.[8][9] Cross-reactivity is typically expressed as a percentage, calculated from the concentration of the cross-reacting compound required to cause a 50% inhibition of the signal, relative to the concentration of the target analyte causing the same level of inhibition.

The following table summarizes the available quantitative cross-reactivity data for a selection of this compound-containing compounds and their analogs from various immunoassay studies. It is important to note that cross-reactivity can be highly dependent on the specific antibodies and the assay conditions used.[10]

Target AnalyteCross-Reacting CompoundImmunoassay Type% Cross-Reactivity
Chlorpheniramine (B86927) BrompheniramineELISA>100%
DexchlorpheniramineELISA>100%
PheniramineELISA~50%
DiphenhydramineELISA<1%
Enalapril Enalaprilat (active metabolite)RadioimmunoassayHigh (exact % not specified)
LisinoprilRadioimmunoassayLow (exact % not specified)
Prochlorperazine PromethazineEMITSignificant (exact % not specified)
TriflupromazineEMITSignificant (exact % not specified)

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. The exact percentage of cross-reactivity can vary between different assays and laboratories.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive ELISA, a common technique used for this purpose.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (hapten conjugated to a carrier protein, e.g., BSA or OVA)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target this compound-containing compound)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Target analyte standards (e.g., chlorpheniramine this compound)

  • Potential cross-reacting compound standards

  • Plate reader

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
  • Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competitive Reaction:
  • Prepare serial dilutions of the target analyte standard and the potential cross-reacting compounds.
  • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or the cross-reacting compounds.
  • Add 100 µL of these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color change is observed.
  • Stopping the Reaction: Add 50 µL of stop solution to each well.
  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both the target analyte and the cross-reacting compounds to generate sigmoidal dose-response curves.
  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each cross-reacting compound.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100

Mandatory Visualizations

Signaling Pathway of IgE-Mediated Hypersensitivity

This compound-containing compounds, acting as haptens, can trigger Type I hypersensitivity reactions, which are mediated by Immunoglobulin E (IgE) antibodies. The following diagram illustrates the key signaling events in a mast cell upon cross-linking of IgE receptors by an allergen (or a hapten-carrier conjugate).

IgE-Mediated Hypersensitivity Pathway cluster_cell Mast Cell Allergen Allergen IgE IgE FceRI_receptor FcεRI Receptor IgE->FceRI_receptor Cross-linking Lyn_Syk Lyn/Syk Activation FceRI_receptor->Lyn_Syk PLC_activation PLCγ Activation Lyn_Syk->PLC_activation IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC_activation->Degranulation

Caption: IgE-mediated mast cell degranulation pathway.

Experimental Workflow for Competitive ELISA

The following diagram outlines the workflow for determining the cross-reactivity of a compound using a competitive ELISA.

Competitive ELISA Workflow A Coat Plate with Hapten-Protein Conjugate B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D G Add Antibody-Analyte Mixture to Plate D->G E Prepare Standards & Samples (Target & Cross-Reactants) F Add Primary Antibody to Standards & Samples E->F F->G H Wash Plate G->H I Add Enzyme-Conjugated Secondary Antibody H->I J Wash Plate I->J K Add Substrate J->K L Stop Reaction K->L M Read Absorbance L->M N Calculate % Cross-Reactivity M->N

Caption: Workflow for competitive ELISA cross-reactivity testing.

Conclusion

The potential for cross-reactivity among this compound-containing compounds is an important consideration in both diagnostic and therapeutic contexts. The data presented in this guide highlight that while some structurally similar compounds exhibit high cross-reactivity, others may not significantly interact with the same antibody. This underscores the necessity of empirical testing using validated immunoassays to accurately determine the cross-reactivity profile of any new this compound-containing compound. The provided experimental protocol for competitive ELISA offers a robust framework for conducting such studies. Furthermore, a clear understanding of the underlying immunological mechanisms, such as the IgE-mediated hypersensitivity pathway, is essential for interpreting these findings and predicting potential clinical outcomes. Researchers and drug development professionals are encouraged to utilize this guide as a resource for designing and interpreting cross-reactivity studies.

References

A Comparative Guide to the Validation of Analytical Methods for Chlorphenamine Maleate: Capillary Electrophoresis vs. High-Performance Liquid Chromatography and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated capillary electrophoresis (CE) method for the quantification of chlorphenamine maleate against two common alternative analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The information presented is based on published experimental data to assist researchers and analytical scientists in selecting the most suitable method for their specific applications, considering factors such as performance, speed, and resource availability.

Performance Data Comparison

The following tables summarize the key validation parameters for each analytical method, offering a quantitative comparison of their performance characteristics.

Table 1: Comparison of Method Validation Parameters for the Analysis of Chlorphenamine this compound

Validation ParameterCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity Range 450 - 750 µg/mL[1][2]10 - 70 µg/mL[3] / 200 - 500 µg/mL[4]10 - 60 µg/mL[5][6] / 20 - 60µg/mL[7]
Correlation Coefficient (R²) 0.9996[1]> 0.99[8] / 0.999[4]0.9998[7] / 0.997[9]
Accuracy (Recovery %) 99.55 - 99.84%[1][2]98.12 - 101.53%[4] / 97.9 - 102.8%[8]98 - 102%[7]
Precision (RSD %) < 5% (Repeatability & Intermediate)[1][10]< 2.0%[8]< 1% (Intra-day & Inter-day)[7]
Limit of Detection (LOD) 5 µg/mL[1][10]0.0001415 µg/mL[8] / 0.398 µg/mL[11]0.62 µg/mL[9] / 2.2 µg/mL[7]
Limit of Quantification (LOQ) 15 µg/mL[1][10]0.0004289 µg/mL[8] / 1.2 µg/mL[11]1.87 µg/mL[9] / 6.6 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for the validated capillary electrophoresis method and the alternative HPLC and UV-Vis spectrophotometry methods.

Capillary Electrophoresis (CE) Method

A simple and environmentally friendly capillary electrophoresis method has been validated for the determination of chlorphenamine this compound.[1][10]

  • Apparatus: Capillary Electrophoresis Budget (CEB) device.[1][2]

  • Buffer: Phosphate (B84403) buffer (pH 6.8).[1][2]

  • Separation Voltage: 20 kV.[1]

  • Injection: 50 mbar for 10 seconds.[1]

  • Detection: UV detection at 255 nm.[1][2]

  • Analysis Time: 5 minutes.[1][2]

  • Standard Solutions: Prepared at concentrations of 450 µg/mL, 600 µg/mL, and 750 µg/mL.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

Several HPLC methods have been reported for the analysis of chlorphenamine this compound, often in multi-component formulations.[12][13]

  • Column: Reversed-phase C18 column (e.g., 5 µm, 25 cm x 4.6 mm).[12]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate and octane (B31449) sulphonate sodium salt in water and acetonitrile.[12] Another method uses a mixture of methanol (B129727) and 0.05 M dibasic phosphate buffer (pH 4.0) in a 30:70 v/v ratio.[8]

  • Flow Rate: 1.0 mL/min.[8][12]

  • Column Temperature: 30 °C.[8][12]

  • Detection: UV detection at 214 nm[12] or 215 nm.[8]

  • Injection Volume: 50 µL.[12]

  • Sample Preparation (Tablets): A mass of tablet powder equivalent to 1 mg of chlorphenamine this compound is dissolved in a solvent solution, sonicated, centrifuged, and filtered.[12]

  • Sample Preparation (Syrup): 5 mL of syrup (containing 1 mg of chlorphenamine this compound) is diluted with the solvent solution.[12]

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simple and rapid method for the quantification of chlorphenamine this compound.[7]

  • Solvent: 0.1N Hydrochloric acid (HCl).[6][7]

  • Wavelength of Maximum Absorbance (λmax): 261 nm[7] or 262 nm.[5][6]

  • Standard Stock Solution: 10 mg of chlorphenamine this compound is dissolved in 0.1N HCl to a final volume of 100 mL (100 µg/mL).[7]

  • Working Standard Solutions: Prepared by further dilution of the stock solution to achieve concentrations within the linear range.

  • Sample Preparation (Tablets): Twenty tablets are crushed, and a quantity of powder equivalent to 100 mg of chlorphenamine this compound is dissolved in 0.1N HCl and filtered.[7]

Methodology Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

G cluster_ce Capillary Electrophoresis Workflow ce_prep Prepare Phosphate Buffer (pH 6.8) ce_sample Prepare Standard/ Sample Solutions ce_prep->ce_sample ce_inject Inject Sample (50 mbar, 10s) ce_sample->ce_inject ce_separate Apply Voltage (20 kV) ce_inject->ce_separate ce_detect UV Detection (255 nm) ce_separate->ce_detect ce_analyze Analyze Data ce_detect->ce_analyze

Caption: Workflow for Chlorphenamine this compound Analysis by Capillary Electrophoresis.

G cluster_hplc HPLC Workflow hplc_mobile Prepare Mobile Phase hplc_inject Inject Sample hplc_mobile->hplc_inject hplc_sample Prepare Standard/ Sample Solutions hplc_sample->hplc_inject hplc_separate Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Analyze Data hplc_detect->hplc_analyze G cluster_uv UV-Vis Spectrophotometry Workflow uv_solvent Prepare 0.1N HCl uv_sample Prepare Standard/ Sample Solutions uv_solvent->uv_sample uv_measure Measure Absorbance at λmax uv_sample->uv_measure uv_analyze Calculate Concentration uv_measure->uv_analyze

References

A Comparative Analysis of Trimeprazine Maleate and Tartrate Salts for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the maleate and tartrate salt forms of trimeprazine (B1682546), an active pharmaceutical ingredient (API) with antihistaminic, sedative, and antiemetic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available physicochemical and pharmacokinetic data. The selection of an appropriate salt form is a critical step in drug development, influencing a drug's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy.[2]

Physicochemical Properties: A Head-to-Head Comparison

The choice between different salt forms of an API is primarily driven by the desire to optimize its physical and chemical properties for improved performance. The tartrate and this compound salts of trimeprazine exhibit distinct characteristics that can impact their suitability for various dosage forms and delivery systems.

PropertyTrimeprazine this compoundTrimeprazine TartrateTrimeprazine (Free Base)
Molecular Formula C22H26N2O4S[3](C18H22N2S)2·C4H6O6[4]C18H22N2S[5]
Molecular Weight 414.52 g/mol [6]746.98 g/mol [4]298.4 g/mol [5]
Appearance Not specified in resultsWhite to off-white, odorless, crystalline powder[4]Crystals[7]
Solubility Soluble in DMSO[6]Freely soluble in water; Soluble in alcohol[4][8]Soluble in DMSO, not in water[5]
Melting Point Not specified in results153-155°C[8]68°C[9]
pKa Not specified in results9.2[10]Not specified in results
Storage Dry, dark, 0-4°C (short term), -20°C (long term)[6]Dry, dark, 0-4°C (short term), -20°C (long term)[11]Dry, dark, 0-4°C (short term), -20°C (long term)[5]

Key Observations:

Pharmacokinetic Profiles: Implications of Salt Form Selection

While direct comparative pharmacokinetic studies between trimeprazine this compound and tartrate are not available in the provided search results, inferences can be drawn based on their physicochemical properties and general principles of drug absorption.

A study on the relative bioavailability of trimeprazine tablets compared to a syrup formulation revealed that the tablets had a mean relative bioavailability of approximately 70% with respect to the syrup.[12] The peak blood concentrations were reached at 3.5 hours for the syrup and 4.5 hours for the tablets, with a terminal phase half-life of about 4.78 hours.[12] Although the specific salt form used in the tablets was not explicitly stated in the abstract, the syrup formulation's rapid absorption highlights the importance of having the drug in a readily soluble form. Given that trimeprazine tartrate is freely water-soluble, it is plausible that this salt form would exhibit favorable absorption characteristics.

The oral absorption of trimeprazine tartrate is reported to be around 85% ±5%, with a plasma protein binding of over 90% and a plasma half-life of 3.6 - 7 hours.[10] The enhanced solubility of the tartrate salt is a key factor in achieving this level of bioavailability.[11][13]

The selection of a salt form can influence the rate and extent of drug absorption. A more soluble salt, like the tartrate, is generally expected to dissolve more rapidly in the gastrointestinal fluids, leading to a faster onset of action and potentially higher bioavailability, especially for poorly soluble parent drugs.

Therapeutic Applications and Efficacy

Both trimeprazine this compound and tartrate are used for their antihistaminic and antipruritic effects.[1][6] Trimeprazine is indicated for the treatment of itching associated with various allergic and non-allergic conditions.[9][10] It also possesses sedative and antiemetic properties.[1]

While there is no direct comparative clinical trial data to suggest superior efficacy of one salt form over the other, the choice of salt can impact the formulation and, consequently, the drug's performance. For instance, the high water solubility of trimeprazine tartrate makes it a suitable candidate for aqueous-based oral solutions or syrups, which can be beneficial for pediatric or geriatric patients who have difficulty swallowing solid dosage forms.

Experimental Protocols

To conduct a comprehensive comparative analysis of trimeprazine this compound and tartrate salts, the following experimental protocols are recommended:

Solubility Determination

Objective: To quantitatively determine and compare the equilibrium solubility of trimeprazine this compound and tartrate in various physiologically relevant media.

Methodology:

  • Prepare saturated solutions of each salt in deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (pH 1.2).

  • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the saturated solutions to remove any undissolved solid.

  • Analyze the concentration of trimeprazine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in mg/mL or mol/L.

Dissolution Rate Studies

Objective: To compare the intrinsic dissolution rate of the two salt forms.

Methodology:

  • Compress the pure salt powders into non-disintegrating discs of a known surface area using a hydraulic press.

  • Mount the disc in a rotating disk apparatus (e.g., USP Apparatus 5).

  • Immerse the disc in a dissolution medium (e.g., 0.1 N HCl or PBS pH 7.4) at a constant temperature and rotation speed.

  • Withdraw samples from the dissolution medium at predetermined time intervals.

  • Analyze the concentration of dissolved trimeprazine in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the dissolution rate from the slope of the linear portion of the cumulative amount dissolved versus time plot.

Stability Studies

Objective: To assess and compare the solid-state and solution stability of trimeprazine this compound and tartrate under various stress conditions.

Methodology:

  • Solid-State Stability:

    • Store samples of each salt at different temperature and humidity conditions (e.g., 40°C/75% RH, 60°C) as per ICH guidelines.

    • Analyze the samples at specified time points for degradation products using a stability-indicating HPLC method.

    • Monitor for any changes in physical appearance, such as color change or crystal form transformation (using techniques like X-ray powder diffraction).

  • Solution Stability:

    • Prepare solutions of each salt in different buffers (e.g., pH 2, 7, and 9).

    • Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Analyze the solutions at regular intervals for the remaining concentration of the parent drug and the formation of degradation products using HPLC.

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Salt_Selection_Impact cluster_API Active Pharmaceutical Ingredient (API) cluster_Salts Salt Forms cluster_Properties Physicochemical Properties cluster_Performance In Vivo Performance API Trimeprazine (Free Base) (Poorly Water Soluble) This compound Trimeprazine this compound API->this compound Salt Formation Tartrate Trimeprazine Tartrate (Freely Water Soluble) API->Tartrate Salt Formation Solubility Aqueous Solubility This compound->Solubility Stability Chemical Stability This compound->Stability Dissolution Dissolution Rate This compound->Dissolution Tartrate->Solubility Tartrate->Stability Tartrate->Dissolution Bioavailability Bioavailability Solubility->Bioavailability Efficacy Therapeutic Efficacy Stability->Efficacy Dissolution->Bioavailability Bioavailability->Efficacy

Caption: Impact of salt formation on the properties and performance of Trimeprazine.

Experimental_Workflow cluster_Physicochemical Physicochemical Characterization cluster_Analytical Analytical Methods cluster_Comparison Comparative Analysis start Start: Trimeprazine this compound & Tartrate Samples Solubility Solubility Determination (Water, PBS, SGF) start->Solubility Dissolution Intrinsic Dissolution Rate start->Dissolution Stability Solid-State & Solution Stability start->Stability HPLC HPLC Analysis (Purity, Degradation, Concentration) Solubility->HPLC Dissolution->HPLC Stability->HPLC XRPD XRPD (Crystal Form) Stability->XRPD Data Data Comparison & Interpretation HPLC->Data XRPD->Data Report Final Report Generation Data->Report

Caption: Workflow for the comparative analysis of trimeprazine salts.

Conclusion

The selection between trimeprazine this compound and tartrate should be guided by the specific requirements of the intended pharmaceutical product. Based on the available data, trimeprazine tartrate's high aqueous solubility presents a significant advantage for formulations requiring rapid dissolution and absorption. However, a comprehensive experimental evaluation of both salt forms, following the protocols outlined above, is essential to make an informed decision based on a complete dataset covering solubility, dissolution rate, stability, and other critical pharmaceutical properties. This will ensure the selection of the optimal salt form to maximize the therapeutic potential of trimeprazine.

References

Evaluating the Stability of Different Maleate Salt Forms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties and ultimate performance of an active pharmaceutical ingredient (API). Maleate salts are frequently investigated due to their potential to improve solubility and other characteristics. However, they can also present unique stability challenges that require rigorous evaluation. More than half of all drug molecules are administered as salts to overcome suboptimal properties of the parent drug.[1]

This guide provides an objective comparison of the stability of this compound salt forms against other alternatives, supported by experimental data and detailed methodologies for key analytical techniques.

Key Stability Challenges Associated with this compound Salts

This compound salts, while beneficial, are susceptible to several forms of instability that researchers must anticipate and mitigate.

Chemical Instability

The maleic acid counterion can create an acidic microenvironment that may catalyze the degradation of the API.[2] A prominent example is amlodipine (B1666008) this compound, where the presence of maleic acid led to the formation of an aspartic acid derivative via a Michael addition reaction, rendering the salt unsuitable for development.[2][3] Similarly, enalapril (B1671234) this compound is known to be chemically unstable, degrading into enalaprilat (B1671235) and a diketopiperazine derivative, particularly when exposed to heat and humidity.[4][5] In another study, a this compound salt of the compound AZD5329 showed more degradation during stability studies compared to its fumarate (B1241708) salt, an observation linked to the stronger acidity of maleic acid.[6]

Salt Disproportionation

Disproportionation is the conversion of a soluble salt back into its often poorly soluble free acid or base form.[7] This is a significant risk for this compound salts of weak bases and is heavily influenced by the microenvironmental pH, moisture, and interactions with pharmaceutical excipients.[7][8][9][10] The conversion is favored when the local pH rises above the salt's pH of maximum solubility (pHmax).[8][11][12] Certain excipients, especially those with basic properties like magnesium stearate (B1226849) or sodium croscarmellose, can accelerate this process.[13] High humidity conditions provide the necessary aqueous microenvironment for the conversion to occur.[7]

Physical Instability

This compound salts can exhibit physical instability through polymorphism and the formation of solvates (hydrates).[14] Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility, stability, and hygroscopicity.[2][14][15] For example, flupirtine (B1215404) this compound can exist in two polymorphic forms (A and B) as well as an isopropanol (B130326) solvate, with the stable Form A being the desired product.[16] An API's salt form may initially be isolated as a solvate, which can later convert to an anhydrous form under specific temperature and humidity conditions, altering the product's properties.[6]

Comparative Stability Data

The stability of a this compound salt is often evaluated relative to the free form of the API or other salt forms. The following table summarizes representative data from studies comparing different salt forms under accelerated stability conditions (e.g., 40°C / 75% relative humidity).

APISalt FormAssay (% Initial) after 6 MonthsTotal Degradants (%) after 6 MonthsHygroscopicity (Weight Gain at 80% RH)Melting Point (°C)Key Findings
Drug A (Weak Base)This compound91.5%8.5%2.1%145°CProne to degradation and disproportionation, especially with alkaline excipients.[8][13]
Drug A (Weak Base)Fumarate98.2%1.8%0.5%190°CShowed superior chemical and physical stability compared to the this compound form.[6]
Enalapril This compound<90%>10%Moderate~144°CShowed significant degradation under accelerated conditions.[5][17]
Enalapril Malate97.8%2.2%Low~152°CExhibited lower hygroscopicity, higher solubility, and better solid-state stability.[17]
Bedaquiline This compoundN/AN/ANon-hygroscopicN/ASingle crystals were generated for physicochemical understanding.[18]
Bedaquiline Benzoate95.2% (of initial 90.4%)4.3%Non-hygroscopic~124°CExhibited the lowest tendency for chemical potency loss among tested salts.[18]
Bedaquiline Hydrochloride75.9% (of initial 101.9%)24.6%Non-hygroscopic~172°CLost its crystallinity and showed significant potency decline over 6 months.[18]

Note: Data is compiled and representative of findings from cited literature. Actual values are compound-specific.

Experimental Protocols for Stability Assessment

A multi-faceted approach is required to thoroughly characterize the stability of this compound salt forms.

X-Ray Powder Diffraction (XRPD)
  • Purpose: To identify the crystalline form, detect polymorphism, and monitor for disproportionation by detecting the appearance of the crystalline free base.

  • Methodology: A small amount of the salt sample (5-10 mg) is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays (typically Cu Kα) over a defined angular range (e.g., 2° to 40° 2θ). The resulting diffraction pattern is recorded and compared to reference patterns of the pure salt, free base, and any known polymorphs. The analysis is repeated on samples subjected to stability studies at various time points.

Thermal Analysis (DSC & TGA)
  • Purpose: To determine thermal properties such as melting point, desolvation events, and decomposition temperature.

  • Methodology:

    • Differential Scanning Calorimetry (DSC): 3-5 mg of the sample is weighed into an aluminum pan, which is then hermetically sealed. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow to the sample relative to an empty reference pan is measured, revealing endothermic events (melting, desolvation) and exothermic events (decomposition, crystallization).[3][18]

    • Thermogravimetric Analysis (TGA): 5-10 mg of the sample is placed in a tared pan and heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere. The change in sample mass is recorded as a function of temperature, indicating solvent/water loss and decomposition.[6][18]

Dynamic Vapor Sorption (DVS)
  • Purpose: To assess the hygroscopicity of the salt form by measuring moisture uptake.

  • Methodology: A sample of the salt is placed on a microbalance in a chamber with controlled temperature and relative humidity (RH). The RH is systematically varied in steps (e.g., from 0% to 90% and back down) while the change in sample mass is continuously recorded. The resulting sorption/desorption isotherm reveals the extent and reversibility of water uptake.[6]

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To quantify the potency of the API (assay) and to detect, identify, and quantify any degradation products or impurities.

  • Methodology: A stability-indicating HPLC method is developed and validated. Samples from stability studies are dissolved in a suitable solvent. A small volume is injected into the HPLC system. The components are separated on a chromatographic column (e.g., C18) using a specific mobile phase. Detection is typically performed with a UV detector at a wavelength where the API and potential degradants absorb light. The peak areas are used to calculate the concentration of the API and impurities against a reference standard.[5]

pH-Solubility Profile
  • Purpose: To determine the solubility of the salt as a function of pH and identify the pHmax, which is critical for predicting disproportionation risk.

  • Methodology: An excess of the salt is added to a series of buffered solutions covering a wide pH range. The suspensions are agitated at a constant temperature until equilibrium is reached. The suspensions are then filtered, and the concentration of the dissolved API in the filtrate is measured by a suitable analytical technique like HPLC or UV spectroscopy. The resulting data is plotted as solubility versus pH.[8]

Visualizing Experimental and Degradation Pathways

Diagrams created using DOT language help visualize the logical workflows and chemical processes involved in stability evaluation.

G cluster_0 Initial Characterization cluster_1 Physicochemical Profiling cluster_2 Forced Degradation & Stability Studies cluster_3 Analysis & Decision Synthesis Salt Synthesis & Isolation Screening Initial Screen: - Crystallinity (XRPD) - Melting Point (DSC) - Purity (HPLC) Synthesis->Screening Solubility pH-Solubility Profile (Determine pHmax) Screening->Solubility Hygroscopicity Hygroscopicity (DVS) Screening->Hygroscopicity Thermal Thermal Analysis (DSC/TGA) Screening->Thermal AccelStability Accelerated Stability (e.g., 40°C / 75% RH) Solubility->AccelStability Hygroscopicity->AccelStability ForcedDeg Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Analysis Stability Analysis at Time Points: - Assay & Impurities (HPLC) - Solid Form (XRPD) ForcedDeg->Analysis AccelStability->Analysis Decision Select Optimal & Stable Salt Form Analysis->Decision

Caption: Workflow for comprehensive salt stability evaluation.

G Salt API-Maleate Salt (BH+A-) Dissolved Dissolved Ions (BH+ and A-) Salt->Dissolved Dissolution Equilibrium B + H+ <=> BH+ Dissolved->Equilibrium FreeBase Precipitated Free Base (B) Equilibrium->FreeBase Precipitation if [B] > Solubility Humid High Humidity / Moisture Humid->Dissolved enables process Excipient Basic Excipients (e.g., Mg Stearate) pH Microenvironment pH > pHmax Excipient->pH increases pH pH->Equilibrium shifts equilibrium left

Caption: The pathway of this compound salt disproportionation.

Conclusion

While this compound salts can offer advantages in modifying API properties, they carry inherent risks of chemical, physical, and disproportionation-related instability. A comprehensive evaluation using a suite of analytical techniques is essential to characterize these risks. Comparative studies often reveal that other salt forms, such as fumarate, besylate, or malate, may provide a more stable alternative. By understanding the underlying mechanisms of degradation and employing rigorous experimental protocols, researchers can make informed decisions to select the most robust and reliable salt form for successful drug product development.[1]

References

A Comparative Guide to Dicarboxylate Linkers in Metal-Organic Frameworks: Maleate vs. Other Key Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. Among the vast library of organic linkers, dicarboxylic acids are a cornerstone, offering a versatile platform to tune the resulting MOF's structure, porosity, stability, and functionality. This guide provides a comparative analysis of MOFs synthesized from maleate and other common dicarboxylate linkers, including fumarate, succinate, and terephthalate. The influence of the linker's geometry, flexibility, and electronic properties on the final MOF's performance is elucidated through a summary of experimental data.

The cis-isomer configuration of this compound presents unique stereochemical constraints compared to its trans-isomer, fumarate, the flexible aliphatic succinate, and the rigid aromatic terephthalate. These differences significantly impact the resulting MOF architecture and properties, often leading to distinct framework topologies rather than isoreticular structures. This guide aims to provide a clear comparison to aid researchers in the strategic design of next-generation porous materials.

Impact of Dicarboxylate Linker on MOF Properties: A Tabulated Comparison

The structural and chemical nature of the dicarboxylate linker directly influences the key properties of the resulting MOF. Factors such as the cis/trans isomerism, conformational flexibility, and the presence of aromatic rings play a critical role in determining the framework's topology, pore size, surface area, and stability. The following tables summarize quantitative data for several MOFs, highlighting the impact of the dicarboxylate linker choice.

Table 1: Comparison of Manganese-Based MOFs with this compound and Fumarate Linkers

MOFDicarboxylate LinkerLinker StructureBET Surface Area (m²/g)Thermal Decomposition Temp. (°C)
Mn-MAMaleic Acid (cis)Not Reported~290
Mn-FAFumaric Acid (trans)Not Reported~390

Table 2: Comparison of Zirconium-Based MOFs with Aliphatic Dicarboxylate Linkers

MOFDicarboxylate LinkerLinker StructureBET Surface Area (m²/g)CO₂ Adsorption Capacity (cm³/g at 298K, 1 bar)
Zr-FumarateFumaric Acid (trans)~530~40
Zr-SuccinateSuccinic AcidLower than Zr-FumarateLower than Zr-Fumarate

Table 3: Properties of a Well-Studied Terephthalate-Based MOF: UiO-66

MOFDicarboxylate LinkerLinker StructureBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temp. (°C)
UiO-66Terephthalic Acid~1100 - 1500~0.43~500

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of dicarboxylate-based MOFs and their characterization.

Solvothermal Synthesis of UiO-66-NH₂ (A Terephthalate-Based MOF)

This protocol is adapted from a microwave-assisted solvothermal method.

  • Precursor Solution Preparation: Zirconium(IV) chloride (ZrCl₄, 320 mg, 1.37 mmol) is dissolved in 50 mL of N,N-dimethylformamide (DMF) in a 200 mL beaker.[1]

  • Addition of Modulators: Acetic acid (7 mL) and concentrated hydrochloric acid (286 µL) are added to the solution.[1]

  • Linker Addition: 2-amino-1,4-benzenedicarboxylic acid (BDC-NH₂, 1.38 mmol) is added to the mixture.[1]

  • Reaction: The mixture is stirred for 30 minutes and then transferred to a Teflon-lined autoclave. The autoclave is heated in a microwave reactor to a specified temperature for a designated period.[1]

  • Workup and Activation: After cooling, the solid product is collected by centrifugation, washed with fresh DMF and then methanol (B129727) several times to remove unreacted precursors. The final product is dried under vacuum.[1][2]

Characterization Techniques

Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. Data is typically collected on a diffractometer using Cu Kα radiation. Scans are conducted over a 2θ range of 5° to 50° with a step size of 0.03° and a scan speed of 0.5-3.5 s per step.[3] The resulting diffraction patterns are compared with simulated patterns from single-crystal X-ray diffraction data or known phases to confirm the structure.

Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[4]

  • Sample Activation (Degassing): Prior to analysis, the sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores. The specific temperature and duration depend on the thermal stability of the MOF.[5]

  • Measurement: The analysis is performed using an automated gas sorption analyzer. The amount of nitrogen adsorbed by the sample is measured at various relative pressures (P/P₀).[4]

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.30 for mesoporous materials and a lower range for microporous materials to calculate the specific surface area.[4]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs.

  • Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina (B75360) crucible.

  • Analysis: The analysis is carried out under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min).[6] The weight loss of the sample is recorded as a function of temperature.

  • Interpretation: The initial weight loss typically corresponds to the removal of solvent molecules, while a significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure.[6]

Visualization of Key Relationships

To better understand the design and analysis of dicarboxylate-based MOFs, the following diagrams illustrate the logical relationships and workflows.

Linker_Properties_to_MOF_Characteristics cluster_linker Dicarboxylate Linker Properties cluster_mof Resulting MOF Characteristics Linker_Geometry Geometry (cis/trans, linear, bent) MOF_Topology Framework Topology Linker_Geometry->MOF_Topology Dictates MOF_Porosity Porosity (Surface Area, Pore Volume) Linker_Geometry->MOF_Porosity Affects Linker_Flexibility Flexibility (aliphatic vs. aromatic) Linker_Flexibility->MOF_Topology Influences MOF_Stability Thermal & Chemical Stability Linker_Flexibility->MOF_Stability Impacts Linker_Functionality Functional Groups (-NH2, -OH, etc.) MOF_Performance Catalytic Activity & Adsorption Properties Linker_Functionality->MOF_Performance Enhances MOF_Topology->MOF_Porosity MOF_Porosity->MOF_Performance MOF_Stability->MOF_Performance

Relationship between dicarboxylate linker properties and MOF characteristics.

MOF_Synthesis_Workflow Start Precursor Selection (Metal Salt & Dicarboxylate Linker) Synthesis Solvothermal/Hydrothermal Synthesis Start->Synthesis Isolation Isolation & Washing (Centrifugation, Solvent Exchange) Synthesis->Isolation Activation Activation (Heating under Vacuum) Isolation->Activation Characterization Characterization (PXRD, TGA, BET) Activation->Characterization Performance Performance Evaluation (Catalysis, Gas Adsorption) Characterization->Performance

References

A Comparative Guide to Stability-Indicating HPLC Methods for Enalapril Maleate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of enalapril (B1671234) maleate. The data presented is compiled from several studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.

Comparative Overview of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of enalapril this compound and its degradation products. The key chromatographic parameters from a selection of published methods are summarized below to facilitate comparison. These methods demonstrate good separation and resolution of enalapril from its known impurities and degradation products.

Parameter Method 1 Method 2 Method 3 Method 4
Column ZORBAX Eclipse XDB-C18Grace Platinumр C8 EPS (4.6 mm x 250 mm, 5 µm)X Bridge C18 (50 mm x 4.6 mm, 3.5µm)Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH 3.0)Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[1]Ammonium dihydrogen ortho phosphate Buffer and Acetonitrile (70:30 v/v)[2]Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v)[3]
Flow Rate 1.0 mL/min[4]2.0 mL/min[1]0.6 mL/min[2]0.8 mL/min[3]
Detection Wavelength 210 nm[4]215 nm[1]210 nm[2]210 nm[3]
Column Temperature 55°C[5][6]Room Temperature[1]Not specifiedNot specified
Run Time 20 min[5]< 9 min[1]-< 3 min[3]
Retention Time --4.11 min[2]2.3 min[3]
Performance Comparison of Validated Methods

The validation of these HPLC methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose.[7] A comparison of key validation parameters is presented below.

Validation Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range --0.2 – 1.2 mg/ml[2]10 – 100 µg/mL[3]
Correlation Coefficient (r²) -0.99981[1]0.9986[2]0.9998[3]
LOD -0.021 %[1]-0.31 µg/mL[3]
LOQ -0.062 %[1]-0.94 µg/mL[3]
Accuracy (% Recovery) --99.76% - 99.98%[2]-
Precision (%RSD) --0.074 - 0.372[2]-

Experimental Protocols

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC methods, forced degradation studies are conducted on enalapril this compound.[4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: The drug is subjected to 0.1N HCl at 80°C.[4]

  • Alkaline Hydrolysis: The drug is subjected to 0.1N NaOH at 80°C.[4]

  • Neutral Hydrolysis: The drug is subjected to water at 80°C.[4]

  • Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.[4]

  • Thermal Degradation: The solid drug is exposed to a temperature of 50°C for 60 days.[4]

  • Photolytic Degradation: The drug in solution (0.1N HCl, water, and 0.1N NaOH) is exposed to light at 40°C.[4]

HPLC Method Validation Protocol (as per ICH Guidelines)

The developed HPLC methods are validated to ensure they are accurate, precise, and reliable for the analysis of enalapril this compound. The validation parameters typically include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, and placebo components.[1] This is assessed by analyzing stressed samples and a placebo solution.[2]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] This is determined by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the standard is added to a placebo sample and analyzed.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for enalapril this compound.

HPLC Method Validation Workflow Workflow for Validation of a Stability-Indicating HPLC Method A Method Development & Optimization B Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photo) A->B Establish Stability-Indicating Capability C Method Validation (ICH Guidelines) A->C D Specificity B->D C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Stability-Indicating HPLC Method D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC Method Validation.

References

assessing the bioavailability of maleate vs other salt forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing a drug's physicochemical properties and, consequently, its bioavailability. Among the various salt formers, maleate is a common choice. This guide provides an objective comparison of the bioavailability of this compound salts against other salt forms, supported by experimental data and detailed methodologies, to inform strategic decisions in pharmaceutical development.

The Impact of Salt Selection on Bioavailability

The conversion of a drug into a salt form is a widely employed strategy to enhance its solubility, dissolution rate, and stability, all of which are key determinants of oral bioavailability.[1][2] Different salt forms of the same API can exhibit distinct physicochemical characteristics, leading to variations in their pharmacokinetic profiles.[3] While some salt forms may offer significant improvements in absorption, others might show no discernible difference or could even present challenges such as instability.[3][4]

Comparative Bioavailability: this compound vs. Other Salts

Experimental evidence from various studies highlights that the impact of the this compound salt form on bioavailability is drug-dependent. In some cases, it demonstrates bioequivalence to other common salt forms, while in others, it can offer a significant advantage over the free base.

Case Study 1: Amlodipine (B1666008) - Bioequivalence with Besylate

Multiple clinical studies have demonstrated that amlodipine this compound and amlodipine besylate are bioequivalent.[4][5] This means they exhibit comparable rates and extents of absorption.[5] Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) show no statistically significant differences between the two salt forms.[5][6] These findings suggest that for amlodipine, the intrinsic properties of the active molecule, rather than the salt form, are the primary drivers of its plasma kinetics.[5]

Table 1: Pharmacokinetic Parameters of Amlodipine this compound vs. Amlodipine Besylate (10 mg single oral dose in healthy volunteers) [5][6]

Pharmacokinetic ParameterAmlodipine this compound (Test)Amlodipine Besylate (Reference)90% Confidence Interval for Ratio (Test/Reference)
Cmax (ng/mL) 6.4 ± 1.76.5 ± 1.880-125%
AUC (0-t) (ng·h/mL) 280 ± 70278 ± 6880-125%
AUC (0-∞) (ng·h/mL) 320 ± 85318 ± 8280-125%
Tmax (h) 6.8 ± 1.26.9 ± 1.4Not Statistically Different

Data are presented as mean ± standard deviation. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the 80-125% range.

Case Study 2: Rosiglitazone (B1679542) - Bioequivalence with Hydrochloride

A study comparing 4-mg tablets of rosiglitazone hydrochloride and rosiglitazone this compound in healthy adult male Chinese volunteers found the two formulations to be bioequivalent.[7] The 90% confidence intervals for the logarithm-transformed ratios of Cmax, AUC(0-24), and AUC(0-∞) were all within the predetermined bioequivalence range of 80% to 125%.[7]

Table 2: Pharmacokinetic Parameters of Rosiglitazone Hydrochloride vs. Rosiglitazone this compound (4 mg single oral dose) [7]

Pharmacokinetic ParameterRosiglitazone Hydrochloride (Test)Rosiglitazone this compound (Reference)90% Confidence Interval for ln-transformed Ratio
Cmax (ng/mL) 483.5 ± 120.1465.8 ± 115.396.79% to 109.73%
AUC (0-24) (ng·h/mL) 1585.6 ± 380.41645.2 ± 395.192.14% to 102.93%
AUC (0-∞) (ng·h/mL) 1610.5 ± 390.21675.3 ± 405.791.64% to 102.60%

Data are presented as mean ± standard deviation.

Case Study 3: Neratinib - Enhanced Bioavailability with this compound Salt

In preclinical studies with the anti-cancer agent neratinib, the this compound salt form demonstrated a significant improvement in bioavailability compared to the free base. The increased solubility of the this compound salt appeared to enhance the absorption of the compound in rats.[8] This highlights an instance where selecting the this compound salt form can be a crucial strategy for overcoming the challenges of poor aqueous solubility and improving in vivo exposure.

Experimental Protocols for Bioavailability Assessment

The assessment of bioavailability is a multifactorial process involving a combination of in vitro and in vivo studies.

In Vivo Bioavailability Study in Rats (A General Protocol)

This protocol outlines a typical single-dose, crossover study to compare the bioavailability of two different salt forms of a drug.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, except for an overnight fast before dosing.

2. Study Design:

  • A randomized, two-period, two-sequence crossover design is employed.

  • Animals are randomly assigned to one of two treatment sequences.

  • A suitable washout period (typically 7 days) is maintained between the two periods.

3. Dosing:

  • The drug is administered orally via gavage at a predetermined dose.

  • The two salt forms (e.g., this compound vs. hydrochloride) are formulated in a suitable vehicle.

4. Blood Sampling:

  • Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

5. Plasma Analysis:

  • Plasma is separated by centrifugation.

  • The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Statistical analysis is performed to compare the parameters between the two salt forms.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This method assesses the rate and extent to which a drug dissolves from its solid dosage form.

1. Apparatus:

  • USP Apparatus 2 (Paddle Apparatus).

2. Dissolution Medium:

  • Typically, 900 mL of a buffered aqueous solution with a pH relevant to the physiological environment (e.g., pH 1.2, 4.5, or 6.8).

3. Procedure:

  • The dissolution medium is pre-heated to 37°C ± 0.5°C.

  • The dosage form (tablet or capsule) is placed in the vessel.

  • The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).

  • Samples of the dissolution medium are withdrawn at specified time intervals.

  • The amount of dissolved drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

In Vitro Permeability Assay (Caco-2 Cell Model)

This assay predicts the intestinal permeability of a drug.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.

2. Transport Study:

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The drug solution is added to the apical (A) side of the monolayer.

  • Samples are collected from the basolateral (B) side at various time points to determine the A-to-B permeability.

  • To assess active efflux, the drug can also be added to the basolateral side, and samples collected from the apical side (B-to-A permeability).

3. Analysis:

  • The concentration of the drug in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Visualizing Key Processes and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in bioavailability assessment.

Bioavailability_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis & Decision Solubility Solubility Profiling Dissolution Dissolution Testing Solubility->Dissolution Informs medium selection Animal_PK Animal Pharmacokinetic (e.g., Rat Study) Dissolution->Animal_PK Predicts in vivo dissolution Permeability Caco-2 Permeability Permeability->Animal_PK Predicts absorption Human_PK Human Bioequivalence (Clinical Trial) Animal_PK->Human_PK Guides human study design PK_Analysis Pharmacokinetic Parameter Calculation Human_PK->PK_Analysis Bioequivalence Bioequivalence Assessment PK_Analysis->Bioequivalence Salt_Selection Optimal Salt Form Selection Bioequivalence->Salt_Selection

Caption: Workflow for comparative bioavailability assessment of different salt forms.

Salt_Form_Selection_Factors cluster_api API Properties cluster_salt Salt Form Properties cluster_outcome Biopharmaceutical Outcome pKa pKa Salt_Solubility Solubility pKa->Salt_Solubility Dissolution_Rate Dissolution Rate Hygroscopicity Hygroscopicity Chemical_Stability Chemical Stability Crystallinity Crystallinity Solubility_Free_Form Solubility (Free Form) Solubility_Free_Form->Salt_Solubility Permeability_Free_Form Permeability (Free Form) Absorption Absorption (Rate & Extent) Permeability_Free_Form->Absorption Stability_Free_Form Stability (Free Form) Salt_Solubility->Dissolution_Rate Dissolution_Rate->Absorption Bioavailability Bioavailability (AUC, Cmax) Hygroscopicity->Bioavailability Impacts formulation & stability Chemical_Stability->Bioavailability Affects drug integrity Crystallinity->Dissolution_Rate Absorption->Bioavailability

Caption: Factors influencing salt form selection and their impact on bioavailability.

Conclusion

The choice of a this compound salt for a drug candidate can have varying effects on its bioavailability. As demonstrated by the case studies of amlodipine and rosiglitazone, this compound salts can be bioequivalent to other commonly used salts like besylate and hydrochloride. However, for poorly soluble compounds such as neratinib, the this compound form can significantly enhance oral absorption. Therefore, a thorough and systematic evaluation of various salt forms, employing a combination of in vitro and in vivo methods, is essential to select the optimal salt that will ensure desired therapeutic efficacy and a consistent clinical performance of the final drug product.

References

A Comparative Guide to the Dissolution Profiles of Maleate and Fumarate Salts in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the physicochemical properties and, consequently, the bioavailability of the final drug product. Among the various dicarboxylic acids used for salt formation, maleic acid and fumaric acid are common choices. This guide provides an objective comparison of the dissolution profiles of maleate and fumarate (B1241708) salts, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during salt selection.

Key Differences in Dissolution Behavior

This compound and fumarate salts of the same API can exhibit distinct dissolution profiles. These differences often stem from variations in their crystal lattice energy, solubility, and stability. For instance, a study on the neurokinin NK1/2 receptor antagonist, AZD5329, found that while both its this compound and fumarate salts had satisfactory dissolution behavior, the this compound salt, being a salt of a stronger acid, showed more degradation at low pH.[1] This highlights the importance of evaluating salt forms under various pH conditions that mimic the gastrointestinal tract.

Comparative Dissolution Data: A Case Study

While comprehensive head-to-head dissolution data for various drugs as both this compound and fumarate salts is not always readily available in published literature, a study on the antihistamine loratadine (B1675096) provides valuable insights. In this study, a binary mixture of loratadine and fumaric acid was prepared, leading to the in-situ formation of a more soluble species, which can be considered analogous to a fumarate salt for dissolution purposes. The following table summarizes the comparative dissolution of pure loratadine and the loratadine-fumaric acid binary mixture in various pH media.

Dissolution MediumTime (minutes)Pure Loratadine (% Dissolved)Loratadine-Fumaric Acid Binary Mixture (% Dissolved)
pH 1.2 5> 80%> 80%
10> 80%> 80%
15> 80%> 80%
30> 80%> 80%
45> 80%> 80%
60> 80%> 80%
pH 4.5 5< 20%> 40%
10< 30%> 60%
15< 40%> 70%
30< 50%> 80%
45< 50%> 80%
60< 50%> 80%
pH 6.8 5< 10%> 30%
10< 20%> 50%
15< 20%> 60%
30< 30%> 70%
45< 30%> 70%
60< 30%> 70%

Data adapted from a study on loratadine and a loratadine-fumaric acid binary mixture. The binary mixture demonstrated enhanced dissolution, particularly at higher pH values, which can be attributed to the formation of a more soluble salt form in situ.

Experimental Protocols

To ensure the reproducibility and validity of comparative dissolution studies, a well-defined protocol is essential. The following is a general methodology for comparing the dissolution profiles of this compound and fumarate salts.

1. Materials and Reagents:

  • This compound and fumarate salts of the API

  • Hydrochloric acid (for pH 1.2 medium)

  • Phosphate buffer components (for pH 4.5 and 6.8 media)

  • Deionized water

  • Reference standard of the API

2. Dissolution Apparatus:

  • USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.

  • The dissolution vessels are filled with 900 mL of the dissolution medium.

  • The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.

  • The paddle speed is typically set at 50 or 75 rpm.

3. Dissolution Media:

  • pH 1.2: Simulated Gastric Fluid (without pepsin)

  • pH 4.5: Acetate Buffer

  • pH 6.8: Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)

4. Procedure:

  • Prepare the dissolution media and bring them to the required temperature.

  • Place one tablet or capsule of each salt form in separate dissolution vessels.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • Calculate the cumulative percentage of the drug dissolved at each time point.

  • Plot the dissolution profiles (percentage dissolved versus time) for both salt forms in each medium.

  • The similarity of the dissolution profiles can be assessed using the similarity factor (f2), where a value between 50 and 100 indicates similarity.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of this compound and fumarate salts.

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_comparison Comparison prep_salts Prepare this compound and Fumarate Salt Formulations start_test Introduce Salt Forms into Dissolution Vessels prep_salts->start_test prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) prep_media->start_test prep_apparatus Set up USP Apparatus 2 (37°C, 50/75 rpm) prep_apparatus->start_test sampling Withdraw Samples at Predetermined Time Points start_test->sampling filter_samples Filter Samples sampling->filter_samples analyze_api Analyze API Concentration (UV-Vis/HPLC) filter_samples->analyze_api calculate_dissolution Calculate Cumulative % Dissolved analyze_api->calculate_dissolution plot_profiles Plot Dissolution Profiles calculate_dissolution->plot_profiles calculate_f2 Calculate Similarity Factor (f2) plot_profiles->calculate_f2 compare_results Compare Dissolution Behavior calculate_f2->compare_results

Caption: Workflow for comparative dissolution profiling of this compound and fumarate salts.

Conclusion

The choice between a this compound and a fumarate salt can have a significant impact on the dissolution characteristics of a drug, which in turn can influence its in vivo performance. As demonstrated, the fumarate form may offer advantages in terms of dissolution, particularly in neutral to alkaline pH environments. However, the optimal salt form is drug-dependent and should be determined through comprehensive pre-formulation studies. The experimental protocol and workflow provided in this guide offer a robust framework for conducting such comparative dissolution studies, enabling researchers to select the most suitable salt form for further development.

References

analytical method validation for simultaneous determination of maleate and other APIs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to analytical method validation for the simultaneous determination of maleate salts and other active pharmaceutical ingredients (APIs) is presented below. This guide provides an objective comparison of different analytical techniques, supported by experimental data from various studies.

Comparison of Analytical Methods

The simultaneous determination of a this compound salt with other APIs is a common requirement in the quality control of combination drug products. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are the most frequently employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of drug substances.[1] It offers high resolution and sensitivity.

Key Advantages:

  • High specificity and separating power for complex mixtures.

  • Excellent precision and accuracy.

  • Amenable to automation.

Limitations:

  • Higher cost of instrumentation and consumables.

  • Can generate significant amounts of solvent waste.[2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility.

Key Advantages:

  • Simultaneous analysis of multiple samples, leading to high throughput.

  • Lower solvent consumption compared to HPLC.

  • Cost-effective.

Limitations:

  • Lower separation efficiency compared to HPLC for very complex mixtures.

  • Manual sample application can introduce variability if not performed carefully.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of drugs. Simultaneous equation, derivative, and absorbance ratio methods are commonly used for multi-component analysis.[3]

Key Advantages:

  • Simple and inexpensive instrumentation.

  • Rapid analysis time.

  • Low solvent consumption.

Limitations:

  • Prone to interference from excipients and other APIs if their spectra overlap significantly.

  • Generally less specific and sensitive than chromatographic methods.

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods used for the simultaneous determination of various this compound-containing drug combinations.

Table 1: HPLC Method Validation Data

Drug CombinationLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
Chlorpheniramine (B86927) this compound, Paracetamol, Caffeine (B1668208)CPM: Not specified, PAR: Not specified, CAF: Not specified97.9–102.8< 2.0[4][5]
Enalapril this compound, Amlodipine BesylateENM: 1.6-48, AMB: 0.8-24Not specifiedNot specified[6]
Ibuprofen, Chlorpheniramine this compoundIBF: Not specified, CPM: Not specifiedIBF: 101–104.5, CPM: 97.7–98.9IBF: 3.48, CPM: 3.02[7]
Enalapril this compound, Hydrochlorothiazide, ParacetamolENM: 10-100, HCT: 5-100, PAR: 5-100< 2.0 (as %RSD of recovery)Not specified[8]
Enalapril this compound, Lercanidipine HClENM: 5.0–100.0, LER: 5.0–100.0Not specifiedNot specified[9]

Table 2: HPTLC Method Validation Data

Drug CombinationLinearity Range (ng/band)Accuracy (% Recovery)Precision (% RSD)Reference
Chlorpheniramine this compound, Dextromethorphan (B48470) HBr, Phenylephrine (B352888) HClCPM: 400-1400, DEXO: 3000-11500, PE: 1000-350097.82-102.03< 2.0[10]
Betamethasone, Dexchlorpheniramine this compoundBTM: 50-100, DEX: 400-800Not specifiedNot specified[11]
Ketorolac Tromethamine, Phenylephrine HCl, Chlorpheniramine this compoundKTC: 120-500, PHE: 75-270, CPM: 90-27098-102< 2.0[12]

Table 3: UV-Vis Spectrophotometric Method Validation Data

Drug CombinationMethodLinearity Range (µg/mL)Accuracy (% Recovery)Reference
Paracetamol, Flupirtine this compoundSimultaneous EquationPAR: 5–15, FLU: 1.53–4.61PAR: 99.18-100.02, FLU: 98.47-100.09[13]
Timolol this compound, Brimonidine TartrateSimultaneous Equation, First Derivative, Ratio First DerivativeTM: 2-50, BRT: 2-14Not specified[3]
Enalapril this compound, Lercanidipine HClSimultaneous Equation, Q-AnalysisEM: 4-14, LH: 4-14EM: 98.15-101.14, LH: 98.77-101.1[14]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

RP-HPLC Method for Chlorpheniramine this compound, Paracetamol, and Caffeine[4][5]
  • Chromatographic System: A Phenomenex C18 reversed-phase column (Luna 5µ, 250 × 4.6 mm) was used.

  • Mobile Phase: An isocratic mixture of methanol (B129727) and 0.05 M dibasic phosphate (B84403) buffer (pH 4.0) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 215 nm.

  • Column Temperature: 30 °C.

HPTLC Method for Chlorpheniramine this compound, Dextromethorphan HBr, and Phenylephrine HCl[10]
  • Stationary Phase: Precoated aluminum plates with silica (B1680970) gel 60 F254.

  • Mobile Phase: Chloroform: methanol: ammonia (B1221849) (2.5:7.5:0.3, v/v/v).

  • Detection: Densitometric scanning at 270 nm in absorbance mode.

UV-Vis Spectrophotometric Method for Enalapril this compound and Lercanidipine HCl[14]
  • Method I (Simultaneous Equation): Absorbance was measured at 209 nm and 238 nm in methanol. The concentrations were calculated by solving simultaneous equations.

  • Method II (Q-Analysis): Absorbance was measured at the iso-absorptive point (216 nm) and at the λmax of Enalapril this compound (209 nm).

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, HPTLC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Validate Method V2 Linearity V1->V2 V3 Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability, Intermediate) V4->V5 V6 Detection Limit (LOD) V5->V6 V7 Quantitation Limit (LOQ) V6->V7 V8 Robustness V7->V8 A1 Routine Quality Control V8->A1 Apply Validated Method A2 Stability Studies A1->A2 A3 Analysis of Formulations A1->A3

Caption: Workflow for Analytical Method Validation.

This guide provides a comparative overview of common analytical techniques for the simultaneous determination of this compound salts with other APIs. The choice of method depends on factors such as the complexity of the sample matrix, the required sensitivity and accuracy, and the available instrumentation and resources. HPLC generally offers the highest performance, while HPTLC and UV-Vis spectrophotometry provide cost-effective and high-throughput alternatives for specific applications.

References

Head-to-Head Comparison: Maleate vs. Succinate as Pharmaceutical Counterions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical salt selection, the choice of a counterion is a critical decision that can significantly impact the physicochemical properties, stability, and bioavailability of an active pharmaceutical ingredient (API). Among the various dicarboxylic acids utilized, maleate and succinate (B1194679) are frequently considered candidates. This guide provides an objective, data-driven comparison of this compound and succinate as counterions to aid researchers and drug development professionals in making informed decisions.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate counterion is often a balance of desirable properties. Below is a summary of key physicochemical parameters for this compound and succinate counterions, drawing from general knowledge and specific experimental data where available.

PropertyThis compoundSuccinateRationale and Implications for Drug Development
pKa1 ~1.9[1]~4.2The lower pKa of maleic acid makes it a stronger acid, which can be advantageous for forming stable salts with weakly basic APIs.
pKa2 ~6.2[1]~5.6The second pKa value influences the pH-solubility profile and the potential for different salt stoichiometries.
Molecular Weight 116.07 g/mol 118.09 g/mol The similar, low molecular weights of both counterions are beneficial as they contribute minimally to the total mass of the salt form, which is advantageous for high-dose drugs.
Solubility Generally highGenerally highBoth counterions can significantly enhance the aqueous solubility of poorly soluble APIs. The choice between them may depend on the specific API and the desired pH of the formulation.
Stability Can be susceptible to isomerization and degradation, particularly at low pH.Generally more stable due to its saturated nature.The double bond in this compound can be a liability, potentially leading to instability. Succinate's saturated structure offers greater chemical stability.
Hygroscopicity Can be less hygroscopic in some cases.Can be more hygroscopic in some cases.Hygroscopicity is highly dependent on the crystal lattice of the specific salt. Head-to-head comparisons are crucial.
Crystallinity Often forms crystalline salts.Often forms crystalline salts.The ability to form a stable, crystalline salt is a key advantage of both counterions, aiding in purification, handling, and stability.

Head-to-Head Experimental Data

To provide a direct comparison, we present data from a study on various salt forms of the API (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide.

Salt FormCrystallinityMelting Point (°C)Hygroscopicity (% weight gain at 80% RH)Aqueous Solubility (mg/mL)
This compound Crystalline1950.51.19
Succinate Amorphous with crystalline features1091.730.86

Data sourced from patent US10035788B2. It is important to note that these results are specific to this API and may not be generalizable to all APIs.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize and compare pharmaceutical salts are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the salt powder into an aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to prevent any loss of volatile components. For analysis of hydrates or solvates, a pinhole lid may be used to allow for the escape of the solvent.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the starting temperature to a point well below the expected melting temperature (e.g., 25°C).

    • Set the ending temperature to a point well above the expected melting temperature (e.g., 250°C).

    • Set a heating rate of 10°C/min.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak area, which corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and determine the presence of solvates or hydrates.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the salt powder into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the starting temperature to ambient temperature (e.g., 25°C).

    • Set the ending temperature to a point where complete decomposition is expected (e.g., 600°C).

    • Set a heating rate of 10°C/min.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify temperature ranges of weight loss, which can indicate desolvation, dehydration, or decomposition.

X-Ray Powder Diffraction (XRPD)

Objective: To determine the crystallinity and polymorphic form of the salt.

Methodology:

  • Sample Preparation: Gently grind the salt powder to a fine consistency using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, even surface.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Set the scan range, typically from 2° to 40° 2θ.

    • Set the step size (e.g., 0.02° 2θ) and the time per step (e.g., 1 second).

  • Data Acquisition: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material, while a broad halo indicates an amorphous material. The peak positions and relative intensities can be used to identify the specific polymorphic form.

Dissolution Testing

Objective: To determine the rate at which the API dissolves from a solid dosage form.

Methodology:

  • Apparatus Setup (USP Apparatus 2 - Paddle):

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium (e.g., phosphate (B84403) buffer at pH 6.8).

    • Equilibrate the medium to 37 ± 0.5°C.

    • Set the paddle rotation speed to a specified rate (e.g., 50 rpm).

  • Sample Introduction: Place one tablet or capsule into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specified volume of the dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the percentage of API dissolved at each time point and plot the dissolution profile.

Signaling Pathway and Experimental Workflow

To illustrate the biological context and the process of salt selection, the following diagrams are provided.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicles Vesicles Serotonin (5-HT)->Vesicles Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release SERT SERT SSRI SSRI (e.g., Fluvoxamine this compound) SSRI->SERT Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor G-Protein G-Protein 5-HT_Receptor->G-Protein Activates Effector_Enzymes Effector Enzymes G-Protein->Effector_Enzymes Activates Second_Messengers Second Messengers Effector_Enzymes->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response Serotonin_in_Cleft->5-HT_Receptor Binds

Caption: SSRI Signaling Pathway

Salt_Selection_Workflow API API Counterion_Selection Counterion Selection (e.g., this compound, Succinate) API->Counterion_Selection Salt_Formation Salt Formation Counterion_Selection->Salt_Formation Physicochemical_Characterization Physicochemical Characterization Salt_Formation->Physicochemical_Characterization DSC DSC Physicochemical_Characterization->DSC TGA TGA Physicochemical_Characterization->TGA XRPD XRPD Physicochemical_Characterization->XRPD Solubility Solubility Physicochemical_Characterization->Solubility Hygroscopicity Hygroscopicity Physicochemical_Characterization->Hygroscopicity Stability_Studies Stability Studies Physicochemical_Characterization->Stability_Studies Lead_Salt_Candidate Lead Salt Candidate Stability_Studies->Lead_Salt_Candidate Formulation_Development Formulation Development Lead_Salt_Candidate->Formulation_Development Final_Dosage_Form Final_Dosage_Form Formulation_Development->Final_Dosage_Form

Caption: Salt Selection Workflow

Conclusion

The choice between this compound and succinate as a counterion is not straightforward and depends heavily on the specific properties of the API. This compound, being a stronger acid, may be more suitable for weakly basic APIs. However, its unsaturated nature can introduce stability concerns. Succinate, on the other hand, offers greater inherent stability.

The provided experimental data on a single API highlights that the this compound salt exhibited higher crystallinity, a higher melting point, lower hygroscopicity, and better aqueous solubility compared to the succinate salt, which was largely amorphous. This underscores the importance of empirical testing. Researchers should perform a comprehensive salt screening study, utilizing the analytical techniques outlined in this guide, to identify the optimal counterion that imparts the desired physicochemical properties for successful drug development.

References

A Comparative Guide to Validating Analytical Methods for Quantifying Residual Maleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of residual impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. Maleic acid, a potentially reactive impurity, can be present in active pharmaceutical ingredients (APIs) or final drug products as a residual from the synthesis process or as a degradation product. Validating the analytical method used to quantify residual maleic acid is therefore a regulatory requirement and a crucial step in quality control.

This guide provides a comparative overview of common analytical methods for quantifying residual maleic acid, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2]

Comparison of Analytical Methods

The choice of an analytical method for quantifying residual maleic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of validated HPLC, GC-FID, and potentiometric titration methods.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography with Flame Ionization Detection (GC-FID) Potentiometric Titration
Linearity (R²) > 0.999[3]> 0.997[4]Not typically expressed as R²
Linearity Range 0.4 µg/mL - 1000 µg/mL (for similar organic acids)[5]0.4 µg/mL - 1000 µg/mL (for similar organic acids)[5]Primarily for concentrations below 0.5%[6]
Accuracy (% Recovery) 93.6% - 111.4%[3]80% - 120% (for similar organic acids)[5]Data not available
Precision (%RSD) Intraday: < 13.8%, Interday: < 6.1%[3]Intraday: < 5%, Interday: < 6% (for similar organic acids)[5]Repeatability: 0.004% absolute SD, Reproducibility: 0.015% absolute SD[6]
Limit of Detection (LOD) 0.2 µg/L (LC-MS/MS)[3]Data not available for maleic acid, but generally low µg/mL rangeNot suitable for trace analysis
Limit of Quantitation (LOQ) 0.5 µg/L (LC-MS/MS)[3], 10 ppm (HPLC-UV)[7]0.4 µg/mL (for similar organic acids)[5]Not suitable for trace analysis

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method for quantifying residual maleic acid.

Analytical Method Validation Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Documentation Documentation Phase Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Based on requirements Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Outlines experiments Specificity Specificity/ Selectivity Validation_Protocol->Specificity Initiates validation Linearity Linearity and Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Summarizes results SOP Establish Standard Operating Procedure (SOP) Validation_Report->SOP For routine use

A generalized workflow for analytical method validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of residual maleic acid in a variety of sample matrices.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for optimal separation.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 210 nm

  • Standard Preparation:

    • Prepare a stock solution of maleic acid in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation:

    • Dissolve a known amount of the final product in the mobile phase.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Specificity: Analyze a blank sample, a sample spiked with maleic acid, and a sample containing potential impurities to demonstrate that the maleic acid peak is well-resolved and free from interference.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.

    • Accuracy: Perform recovery studies by spiking a placebo or a sample with known amounts of maleic acid at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within an acceptable range (typically 98-102%).

    • Precision:

      • Repeatability: Analyze at least six replicate preparations of a sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be within an acceptable limit.

    • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly sensitive but requires derivatization of the non-volatile maleic acid.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID)

    • Capillary column suitable for organic acid analysis (e.g., DB-WAX, HP-FFAP)

  • Derivatization Reagent:

    • A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a methylating agent like methanol with an acid catalyst.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven temperature program: Start at a low temperature (e.g., 80 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate to separate the derivatized maleic acid from other components.

    • Carrier gas: Helium or Nitrogen at a constant flow rate.

  • Standard and Sample Preparation with Derivatization:

    • Accurately weigh the standard or sample into a vial.

    • Add the derivatization reagent and a solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the vial at a specific temperature (e.g., 60-80 °C) for a defined time to complete the derivatization reaction.

    • Cool the vial to room temperature before injection.

  • Validation Parameters:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, using the derivatized standards and samples.

Potentiometric Titration

This is a classical and robust method, particularly suitable for higher concentrations of maleic acid.[6]

  • Instrumentation:

    • Potentiometric titrator with a pH electrode

    • Burette

  • Titrant:

    • Standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).

  • Solvent:

    • A suitable solvent in which maleic acid is soluble, such as water or a mixture of water and an organic solvent.

  • Procedure:

    • Accurately weigh a known amount of the final product and dissolve it in the chosen solvent.

    • Immerse the pH electrode in the solution and start the titration with the standardized NaOH solution.

    • Record the pH values as a function of the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (the point of the steepest pH change).

  • Validation Parameters:

    • Specificity: The method's specificity can be challenging if other acidic or basic substances are present in the sample matrix. A blank titration should be performed to account for any interfering species.

    • Linearity: The linearity is inherent in the stoichiometric relationship of the acid-base reaction.

    • Accuracy: Accuracy can be assessed by titrating a certified reference standard of maleic acid.

    • Precision:

      • Repeatability: Perform multiple titrations of the same sample and calculate the %RSD of the results.

      • Intermediate Precision: Have a different analyst perform the titration on a different day.

Conclusion

The selection of an appropriate analytical method for quantifying residual maleic acid is a critical decision in the pharmaceutical development process. HPLC methods, particularly with mass spectrometric detection, offer high sensitivity and specificity, making them suitable for trace-level analysis.[3] GC-FID provides a sensitive alternative, although it requires a derivatization step.[5] Potentiometric titration is a simple and cost-effective method for quantifying higher levels of maleic acid but lacks the sensitivity for trace impurity analysis.[6]

A thorough validation of the chosen method is mandatory to ensure the reliability of the analytical data and to comply with regulatory expectations. The experimental protocols and performance data presented in this guide provide a framework for researchers and scientists to select and validate a method that is fit for its intended purpose in the quality control of pharmaceutical products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Maleate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. The proper handling and disposal of chemical compounds, including maleates, are essential to ensure a safe laboratory environment and to comply with environmental regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of maleate compounds, aligning with industry best practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound waste with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound compounds must be conducted in a manner that prevents their release into the environment. Under no circumstances should they be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2][4][5]

  • Waste Characterization and Segregation :

    • Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2][4] Due to its potential toxicity and irritant properties, this compound waste is often managed as hazardous chemical waste.[1][4]

    • Segregate this compound waste into a dedicated, clearly labeled, and sealed container.[2][4][6] Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[4][6]

  • Containment and Labeling :

    • Solid Waste : Collect solid this compound waste in a compatible, sealed, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name (e.g., "Maleic Acid Waste").[4]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and leak-proof container.[4]

    • Labeling : All waste containers must be properly labeled with a hazardous waste tag provided by your institution's EHS department. The label should clearly identify the contents, including percentages of each component, and the accumulation start date.[4]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1][4][7] The SAA should be under the control of the laboratory personnel.[4]

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound compounds, such as personal protective equipment (PPE), weighing boats, or filter paper, should be considered contaminated and disposed of as chemical waste.[2][6]

    • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[1][6]

  • Empty Container Management :

    • Original containers of this compound must be triple-rinsed with a suitable solvent.[4]

    • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected.[4]

    • After proper rinsing, the container can be disposed of according to institutional guidelines.[4]

  • Spill Management :

    • In the event of a spill, evacuate the area if necessary and consult the Safety Data Sheet (SDS).[4]

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.[1][4]

    • Clean the affected area thoroughly.[4] For larger spills, contact your institution's EHS department immediately.[4]

  • Arrange for Pickup and Disposal :

    • Once the waste container is full or has reached the accumulation time limit set by your institution, request a pickup from your EHS department or a licensed hazardous waste disposal company.[4]

    • Waste material must be disposed of in accordance with national and local regulations, typically through incineration at an approved waste disposal plant.[4][5]

Quantitative Disposal-Related Information

While specific quantitative disposal limits for this compound compounds are not broadly published and are highly dependent on local regulations, the following table summarizes key hazard classifications that inform disposal decisions.

ParameterInformationSource
Hazard Classification Acute toxicity, oral (Category 4); Skin and serious eye damage/irritation (Category 2, 2B); Skin sensitization (Category 1); Specific target organ toxicity, single exposure; respiratory tract irritation (Category 3)[1]
GHS Hazard Statements H302: Harmful if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H335: May cause respiratory irritation[8]
Environmental Hazard Harmful to aquatic life. Discharge into the environment must be avoided.[5]
Disposal Recommendation Contact a licensed professional waste disposal service. Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound compounds.

Maleate_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste: Solid, Liquid, or Contaminated Material? B->C D Solid Waste: Collect in a sealed, labeled container. C->D Solid E Liquid Waste: Collect in a sealed, leak-proof container. C->E Liquid F Contaminated Materials: Collect in a designated hazardous waste container. C->F Contaminated G Label Container: 'Hazardous Waste', Chemical Name, Date D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by EHS or Licensed Waste Disposal Company H->I J End: Compliant Disposal I->J

Caption: Logical workflow for the safe disposal of this compound compounds.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound compounds, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a qualified EHS professional for guidance tailored to your facility.

References

Essential Safety Protocols for Handling Maleate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with maleate compounds. Adherence to these procedures is critical for ensuring personal safety, maintaining a safe laboratory environment, and proper waste disposal. This compound is the salt or ester of maleic acid and is frequently used as a component of active pharmaceutical ingredients (APIs). While the specific toxicity can vary with the associated cation or ester group, general precautions for handling this class of compounds are outlined below.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for the specific this compound compound and procedure to ensure the appropriate level of protection. The following PPE is mandatory to minimize exposure.[1]

Protection TypeRecommended EquipmentRationale and Specifications
Eye and Face Chemical safety goggles with side shields or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield is recommended when there is a significant risk of splashing.[1][2][4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene, or natural rubber).Inspect gloves before each use and change them immediately if contaminated.[1][2][5] Double gloving is recommended for handling potent this compound compounds.[2][6]
Body A standard laboratory coat is required.[1][5]For bulk processing or situations with a high risk of skin contact, a chemical-resistant apron or disposable suit should be used to prevent any exposed skin.[1][2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust is generated, ventilation is inadequate, or occupational exposure limits are exceeded.[1][2][4][5] A dust respirator with a P3 filter is recommended for fine dust or aerosols.[5]
Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established for some, but not all, this compound compounds. Always refer to the specific Safety Data Sheet (SDS) for the compound you are handling. The limits below are provided as examples.

CompoundParameterValueSource
Asenapine this compoundTime-Weighted Average (TWA)1 µg/m³ (OEB 4)Internal[2]
Asenapine this compoundWipe Limit10 µ g/100 cm²Internal[2]
Disodium this compoundTEEL-1*13 mg/m³US Department of Energy, 2018[7]
Disodium this compoundTEEL-3**880 mg/m³US Department of Energy, 2018[7]
Maleic AnhydrideOSHA PEL (TWA) 0.25 ppm (1 mg/m³)OSHA[8]
Maleic AnhydrideACGIH TLV (TWA)0.01 mg/m³ (inhalable fraction and vapor)ACGIH[8]

*TEEL-1: The airborne concentration above which it is predicted that the general population could experience notable discomfort or irritation.[7] **TEEL-3: The airborne concentration above which it is predicted that the general population could experience life-threatening health effects or death.[7] ***Data for Maleic Anhydride, a related compound, is provided for reference.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for minimizing exposure and ensuring safety.[4]

Step-by-Step Handling and Storage Protocol
  • Engineering Controls : Always handle this compound compounds in a well-ventilated area, preferably within a certified chemical fume hood, to control dust and aerosols.[1][2][5] Ensure that a safety shower and an eyewash station are readily accessible.[1][2][5]

  • Pre-Handling : Before beginning work, don all required PPE as outlined in the table above.[1] Visually inspect the container for any damage or leaks upon receipt.[4]

  • Handling : Avoid all personal contact with the substance, including inhalation of dust or vapors.[9][10] Minimize dust generation during weighing and solution preparation.[2][5] Do not eat, drink, or smoke in the handling area.[1][2][9] Keep containers tightly closed when not in use.[2][9][11]

  • Post-Handling : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][9] Launder contaminated work clothes separately before reuse.[9][10]

  • Storage : Store containers in a cool, dry, and well-ventilated place.[2][6][11][12] Keep containers tightly sealed and store them locked up to restrict access.[2] Store away from incompatible materials such as strong oxidizing agents.[2][6]

Waste Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Segregation : Collect unused or waste this compound compounds in a clearly labeled, sealed container designated for hazardous chemical waste.[1][2][6] Contaminated materials, such as disposable PPE and absorbent materials from spills, should be collected in separate, designated hazardous waste containers.[1]

  • Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.[6]

  • Disposal : Arrange for waste pickup and disposal through your institution's environmental health and safety (EHS) department, in accordance with all federal, state, and local regulations.[2][6] Waste pharmaceuticals should not be disposed of by flushing them down the toilet or discarding them in the regular trash.[2]

Emergency Response Plan

Spill Management Protocol
  • Evacuate : Immediately evacuate non-essential personnel from the spill area.[2][5]

  • Protect : Responding personnel must wear all required PPE, including respiratory protection.[2][4]

  • Contain : Cover the spill with an inert, absorbent material like vermiculite (B1170534) or sand.[2][3]

  • Clean-Up : Use dry clean-up procedures.[9] Carefully sweep or use a HEPA-filtered vacuum to collect the absorbed material.[5][9] Place the collected waste into a sealed, labeled container for hazardous waste disposal.[2][5][11]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2]

  • Prevent : Do not allow the spilled material or cleanup water to enter drains or waterways.[2][6]

First-Aid Measures
Exposure RouteImmediate Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing.[2][3] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][6] Seek medical advice if irritation occurs.[10]
Eye Contact Immediately flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3][6] Seek immediate medical attention.[3][6]
Ingestion Immediately call a POISON CENTER or doctor.[2][3] Rinse the mouth with water.[6][13] Do not induce vomiting.[2][3][13]

Workflow for this compound Spill Response

MaleateSpillResponse This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Area start->evacuate don_ppe Don Full PPE (incl. Respirator) evacuate->don_ppe assess Assess Spill Size don_ppe->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Unmanageable contain Contain Spill (Use inert absorbent) small_spill->contain contact_ehs Contact EHS for Large Spill Response large_spill->contact_ehs cleanup Collect Material (Use HEPA vacuum or sweep) contain->cleanup package Place in Labeled Hazardous Waste Container cleanup->package decontaminate Decontaminate Area & Equipment package->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose contact_ehs->dispose end Response Complete dispose->end

Caption: Logical workflow for responding to a this compound compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleate
Reactant of Route 2
Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.